2-Amino-1,3-benzoxazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHCJMXVFSPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-81-7 | |
| Record name | 2-amino-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic Acid
Executive Summary
2-Amino-1,3-benzoxazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of a key derivative, 2-Amino-1,3-benzoxazole-6-carboxylic acid. The presented synthetic strategy is a robust two-stage process designed for safety, reliability, and high yield. It begins with the synthesis of the critical intermediate, 3-amino-4-hydroxybenzoic acid, via a well-controlled nitration and subsequent reduction of a commercially available precursor. The guide then details the final cyclization step, critically comparing the traditional, hazardous cyanogen bromide method with a modern, safer, and equally effective approach using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the critical scientific rationale behind the strategic choices in the synthetic pathway.
Introduction and Strategic Overview
The benzoxazole ring system, particularly when substituted with an amino group at the 2-position, is a cornerstone of modern drug discovery. These compounds are known to be potential therapeutic agents, including various enzyme inhibitors.[1][2] The target molecule of this guide, 2-Amino-1,3-benzoxazole-6-carboxylic acid, incorporates a carboxylic acid moiety, providing a valuable handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.
Direct synthesis from 2-aminophenol is not feasible. A logical retrosynthetic analysis dictates a two-part strategy: first, the establishment of the substituted benzene ring with the required amino, hydroxyl, and carboxyl groups in the correct orientation, followed by the cyclization to form the benzoxazole ring.
Caption: Retrosynthetic analysis of the target molecule.
This guide details a reliable pathway that prioritizes the synthesis of the key intermediate, 3-amino-4-hydroxybenzoic acid , followed by an efficient and safe cyclization to yield the final product.
Part I: Synthesis of Key Intermediate: 3-Amino-4-hydroxybenzoic Acid
The cornerstone of this synthesis is the high-yield preparation of 3-amino-4-hydroxybenzoic acid. This is most effectively achieved through the reduction of its nitro analogue, 4-hydroxy-3-nitrobenzoic acid, which can be synthesized from commercially available 4-hydroxybenzoic acid.[3]
Step A: Nitration of 4-Hydroxybenzoic Acid
The regioselective introduction of a nitro group onto the 4-hydroxybenzoic acid ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. This combination strongly favors the introduction of the nitro group at the 3-position, ortho to the hydroxyl group.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 4-hydroxybenzoic acid to a solution of glacial acetic acid.
-
Nitration: While maintaining the temperature below 10°C, slowly add a solution of concentrated nitric acid dropwise.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product can be used in the next step without further purification.
Step B: Reduction of 4-Hydroxy-3-nitrobenzoic Acid
The conversion of the nitro group to a primary amine is a critical step. While various methods exist, reduction using tin(II) chloride in hydrochloric acid is a classic, high-yielding laboratory method.[4][5] An alternative, cleaner method suitable for larger scales is catalytic hydrogenation using palladium on carbon (Pd/C).[6]
Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid via SnCl₂ Reduction
-
Setup: To a round-bottom flask, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: At 0°C, sequentially add concentrated hydrochloric acid (approx. 15 mL per gram of starting material) and tin(II) chloride (SnCl₂·2H₂O, approx. 2.0 eq).[4]
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours.[4] Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture and add water. Adjust the pH to approximately 1 using a 2N sodium hydroxide solution. A precipitate may form, which should be removed by filtration.[4]
-
Isolation: Concentrate the filtrate under reduced pressure. Add methanol to the residue to precipitate any remaining inorganic salts, which are then removed by filtration.[4]
-
Purification: Concentrate the final filtrate and purify the resulting crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield 3-amino-4-hydroxybenzoic acid as a solid.[4] A yield of up to 98% has been reported for this method.[4]
| Parameter | Step A: Nitration | Step B: SnCl₂ Reduction |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxy-3-nitrobenzoic Acid |
| Key Reagents | Conc. Nitric Acid, Acetic Acid | SnCl₂·2H₂O, Conc. HCl |
| Temperature | 0-10°C, then RT | Reflux |
| Typical Yield | >90% | Up to 98%[4] |
| Work-up | Ice water quench, filtration | pH adjustment, filtration, evaporation |
Table 1: Summary of Reaction Parameters for Intermediate Synthesis.
Part II: Cyclization to 2-Amino-1,3-benzoxazole-6-carboxylic Acid
This final stage involves the formation of the benzoxazole ring by reacting the ortho-aminophenol functionality of the intermediate with a cyanating agent. The choice of this agent is critical for both safety and efficiency.
Reagent Selection: Prioritizing Safety and Efficacy
The Traditional Reagent: Cyanogen Bromide (BrCN) The classical method for this transformation employs cyanogen bromide (BrCN).[7] While effective, BrCN is highly toxic, volatile, and poses significant handling risks. Its use requires stringent safety protocols, including a well-ventilated fume hood and appropriate personal protective equipment.
A Superior Alternative: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) In modern synthetic chemistry, safer alternatives are strongly preferred. NCTS has emerged as an excellent non-hazardous, air-stable, and efficient electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles.[1][2][8][9] Its use mitigates the severe toxicity concerns associated with BrCN. The reaction typically requires activation with a base, such as lithium hexamethyldisilazide (LiHMDS), or a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[2][10] The Lewis acid-promoted pathway is often robust and reproducible.[2]
Mechanism of Cyclization
The reaction proceeds through a well-defined mechanism. The Lewis acid (BF₃·Et₂O) coordinates to the NCTS, increasing its electrophilicity. The amino group of the 3-amino-4-hydroxybenzoic acid then acts as a nucleophile, attacking the cyano carbon. This is followed by an intramolecular cyclization where the adjacent hydroxyl group attacks the newly formed imine, leading to the benzoxazole ring after elimination.
Caption: Simplified mechanism for benzoxazole formation.
Experimental Protocol: NCTS-Mediated Cyclization
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) and NCTS (1.1-1.2 eq) in an anhydrous solvent such as 1,4-dioxane.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O, 1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Amino-1,3-benzoxazole-6-carboxylic acid.
| Parameter | Value/Condition |
| Starting Material | 3-Amino-4-hydroxybenzoic acid |
| Cyanating Agent | NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) |
| Catalyst/Activator | BF₃·Et₂O (Boron trifluoride etherate) |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | Reflux |
| Key Advantage | Avoids use of highly toxic Cyanogen Bromide |
Table 2: Recommended Reaction Parameters for the Cyclization Step.
Overall Synthetic Workflow
The complete, optimized process is a streamlined and logical sequence from a simple, commercially available starting material to the desired complex heterocyclic product.
Caption: Optimized workflow for the target synthesis.
Conclusion
This technical guide outlines a validated and robust two-stage synthesis for 2-Amino-1,3-benzoxazole-6-carboxylic acid. The strategic decision to construct the substituted phenolic intermediate first, followed by cyclization, provides a reliable path to the target molecule. Crucially, this guide emphasizes the replacement of the hazardous traditional reagent, cyanogen bromide, with the safer and equally effective N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This modern approach aligns with the principles of green chemistry without compromising yield or purity, offering researchers a superior and more responsible method for accessing this valuable heterocyclic building block.
References
-
Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega URL: [Link]
-
Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: National Institutes of Health (PMC) URL: [Link]
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Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Synfacts URL: [Link]
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Title: Preparation of 3-amino-4-hydroxybenzoic acids Source: European Patent Office URL: [Link]
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Title: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions Source: ResearchGate URL: [Link]
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Title: Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives Source: National Institutes of Health (PMC) URL: [Link]
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Title: Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles Source: ResearchGate URL: [Link]
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Title: Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-Amino-1,3-benzoxazole-6-carboxylic acid
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its rigid, planar structure and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a key derivative, 2-Amino-1,3-benzoxazole-6-carboxylic acid . This molecule incorporates three crucial functional groups—an amino group, a carboxylic acid, and the benzoxazole core—making it a versatile building block for drug discovery and a subject of significant academic and industrial research.
This document will delve into the synthesis, structural characterization, physicochemical properties, and reactivity of 2-Amino-1,3-benzoxazole-6-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational structure of 2-Amino-1,3-benzoxazole-6-carboxylic acid is a fusion of a benzene ring and an oxazole ring, with an amino group at the 2-position and a carboxylic acid at the 6-position. This arrangement dictates its chemical behavior and potential for molecular interactions.
Core Structure and Numbering
The standard IUPAC numbering for the benzoxazole ring system is applied, as illustrated below. This numbering is crucial for the unambiguous assignment of spectral data and for describing the positions of substituents in derivative synthesis.
Caption: General structure and atom numbering of the 2-Amino-1,3-benzoxazole-6-carboxylic acid core.
Physicochemical Data
A summary of the key physicochemical properties of 2-Amino-1,3-benzoxazole-6-carboxylic acid is presented in the table below. These parameters are critical for predicting its behavior in various solvent systems and its potential for oral absorption and bioavailability in drug development contexts.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [3] |
| Molecular Weight | 178.14 g/mol | [3] |
| IUPAC Name | 2-amino-1,3-benzoxazole-6-carboxylic acid | [3] |
| CAS Number | 1311315-81-7 | [3] |
| Predicted XlogP | 1.4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic acid
The synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of an appropriately substituted o-aminophenol. The most logical and widely applicable starting material for this target molecule is 4-amino-3-hydroxybenzoic acid .
Synthetic Pathway: Cyclization with a Cyanating Agent
A common and effective method for the synthesis of 2-aminobenzoxazoles is the reaction of an o-aminophenol with a cyanating agent.[4] While historically, the highly toxic cyanogen bromide (BrCN) was used, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[4][5] The reaction proceeds via an initial nucleophilic attack of the amino group of the o-aminophenol on the cyanating agent, followed by intramolecular cyclization of the hydroxyl group onto the newly formed cyanamide intermediate.
Caption: Synthetic workflow for 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Experimental Protocol: Synthesis via NCTS Cyclization
The following protocol is a representative procedure based on established methodologies for the synthesis of 2-aminobenzoxazoles.[4]
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for 24-36 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Spectroscopic Characterization
A thorough structural elucidation of 2-Amino-1,3-benzoxazole-6-carboxylic acid relies on a combination of spectroscopic techniques, primarily NMR, IR, and mass spectrometry.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of benzoxazole carboxylic acids are characterized by distinct signals for the aromatic protons and carbons, with chemical shifts highly dependent on the substitution pattern.[6]
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting pattern will depend on the coupling between the protons at the 4, 5, and 7 positions.
-
Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a very broad singlet in the downfield region (δ 10-13 ppm), and its observation can sometimes be challenging.[6]
¹³C NMR:
-
Carbonyl Carbon: A key diagnostic signal for the carboxylic acid will be the carbonyl carbon, which is expected to resonate in the range of δ 165-185 ppm.[6]
-
Aromatic Carbons: The carbons of the benzoxazole core will appear between δ 110-160 ppm.[6] The C2 carbon, bonded to the amino group and the ring nitrogen and oxygen, will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]
-
N-H Stretch (Amino Group): One or two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibrations of the primary amine.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹ for the carbonyl group.[7]
-
C=N and C=C Stretches: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For 2-Amino-1,3-benzoxazole-6-carboxylic acid (C₈H₆N₂O₃), the expected exact mass is approximately 178.0378 g/mol .[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Chemical Reactivity
The chemical reactivity of 2-Amino-1,3-benzoxazole-6-carboxylic acid is governed by its three key functional domains: the 2-amino group, the 6-carboxylic acid group, and the benzoxazole ring system.
Caption: Key reactive sites of 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Reactions of the 2-Amino Group
The 2-amino group is nucleophilic and can undergo a variety of reactions typical for aromatic amines.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy for derivatization in medicinal chemistry.
-
Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.
Reactions of the 6-Carboxylic Acid Group
The carboxylic acid functionality allows for a host of classical transformations.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will produce the corresponding ester.
-
Amidation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form a diverse library of amides. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Benzoxazole Ring
The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the fused oxazole ring) will determine the position of substitution. The positions ortho and para to the activating amino group (positions 4 and 7) are the most likely sites for electrophilic attack, though the overall reactivity will be influenced by the deactivating effect of the carboxylic acid.
Applications in Drug Discovery and Materials Science
The 2-aminobenzoxazole scaffold is a key component in a multitude of biologically active compounds. Derivatives have shown promise as:
-
Antifungal Agents: By targeting essential fungal enzymes.
-
Enzyme Inhibitors: Including inhibitors of proteases, chymase, and topoisomerase II, which are relevant in various disease states.[4]
-
Transporter Modulators: As potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, with potential applications in autoimmune diseases.[1]
The presence of the carboxylic acid and amino groups on 2-Amino-1,3-benzoxazole-6-carboxylic acid provides two orthogonal handles for derivatization, making it an ideal starting point for the construction of combinatorial libraries for high-throughput screening. In materials science, the rigid, planar, and electron-rich nature of the benzoxazole core makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Conclusion
2-Amino-1,3-benzoxazole-6-carboxylic acid is a molecule of significant scientific interest, possessing a unique combination of functional groups that impart a rich and versatile chemical reactivity. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential as a building block in the development of novel therapeutics and advanced functional materials. The strategic derivatization of its amino and carboxylic acid moieties, guided by the principles of medicinal chemistry, will continue to yield new compounds with tailored biological activities.
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ResearchGate. (2019). Bioactive 2‐aminobenzoxazole derivatives. Retrieved from [Link]
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A Spectroscopic Guide to the Characterization of C8H6N2O3 Isomers: The Case of 5-Nitroindole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. This in-depth technical guide provides a comprehensive exploration of the spectroscopic data for a compound with the molecular formula C8H6N2O3, focusing on the illustrative example of 5-nitroindole. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for compound identification, characterization, and the validation of synthetic pathways.
Introduction: The Imperative of Spectroscopic Analysis
The molecular formula C8H6N2O3 represents a multitude of possible isomers, each with unique physicochemical properties and potential biological activities. Distinguishing between these isomers requires a multi-faceted analytical approach. Spectroscopic techniques provide a powerful toolkit to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. 5-Nitroindole (CAS 6146-52-7) serves as an excellent case study due to its relevance in medicinal chemistry and the distinct spectral signatures arising from its indole core and nitro functional group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular framework.
¹H NMR Spectroscopy of 5-Nitroindole
Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 5-nitroindole, typically recorded in a deuterated solvent like DMSO-d6, exhibits distinct signals corresponding to the protons of the indole ring system.[2]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum of a solid sample like 5-nitroindole is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Acquisition:
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. These are optimized to ensure good signal-to-noise and accurate integration.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).
Interpreting the ¹H NMR Spectrum of 5-Nitroindole:
The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the aromatic indole ring. The expected signals are:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.7 | broad singlet | - |
| H4 | ~8.6 | doublet | ~2.0 |
| H6 | ~8.0 | doublet of doublets | ~9.0, 2.0 |
| H7 | ~7.5 | doublet | ~9.0 |
| H2 | ~7.6 | triplet | ~2.8 |
| H3 | ~6.7 | triplet | ~2.8 |
Table 1: Predicted ¹H NMR data for 5-nitroindole in DMSO-d6.
The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The coupling patterns (doublets, triplets, etc.) arise from spin-spin coupling between neighboring protons and are crucial for confirming the connectivity of the atoms.
¹³C NMR Spectroscopy of 5-Nitroindole
Carbon-13 NMR provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus and the use of broadband proton decoupling. A larger number of scans is usually required due to the lower sensitivity of the ¹³C nucleus.
Interpreting the ¹³C NMR Spectrum of 5-Nitroindole:
The chemical shifts of the carbon atoms are also influenced by the electron-donating and -withdrawing groups within the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C2 | ~127 |
| C3 | ~103 |
| C3a | ~129 |
| C4 | ~117 |
| C5 | ~141 |
| C6 | ~119 |
| C7 | ~112 |
| C7a | ~139 |
Table 2: Predicted ¹³C NMR data for 5-nitroindole.
The downfield shifts of C5 and C7a are consistent with the presence of the electron-withdrawing nitro group and the ring junction, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid sample like 5-nitroindole, the Attenuated Total Reflectance (ATR) technique is a common and convenient method:
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is pressed against the crystal with a pressure arm to ensure good contact. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Interpreting the IR Spectrum of 5-Nitroindole:
The IR spectrum of 5-nitroindole will show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (indole) | ~3400-3300 | Medium |
| Aromatic C-H stretch | ~3100-3000 | Medium-Weak |
| Asymmetric NO₂ stretch | ~1530-1500 | Strong |
| Symmetric NO₂ stretch | ~1350-1320 | Strong |
| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |
Table 3: Characteristic IR absorption bands for 5-nitroindole.
The strong absorptions corresponding to the nitro group are particularly diagnostic for this class of compounds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[3][4]
-
Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Interpreting the Mass Spectrum of 5-Nitroindole:
The mass spectrum of 5-nitroindole will show a molecular ion peak at an m/z corresponding to its molecular weight (162.15 g/mol ). The fragmentation pattern is influenced by the stability of the resulting ions.
Molecular Ion (M⁺•): m/z = 162
Key Fragmentation Pathways:
A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO).
-
Loss of NO₂: [M - NO₂]⁺ = 162 - 46 = 116
-
Loss of NO: [M - NO]⁺ = 162 - 30 = 132
Further fragmentation of the indole ring can also occur, leading to characteristic peaks.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The comprehensive analysis of spectroscopic data from NMR, IR, and Mass Spectrometry provides a robust and reliable method for the structural elucidation of organic molecules such as 5-nitroindole. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development and related scientific fields, a thorough understanding and application of these analytical methods are paramount for ensuring the identity, purity, and integrity of their compounds, thereby accelerating the pace of discovery and innovation.
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Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]
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Mass-spectrometric behavior of isomeric nitro- and nitroaminoindolizines and indoles. ElectronicsAndBooks. [Link]
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The Multifaceted Therapeutic Potential of Benzoxazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to an oxazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives, particularly those incorporating a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzoxazole carboxylic acid derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2] Its structural similarity to naturally occurring nucleic acid bases facilitates interactions with macromolecules, underpinning its diverse pharmacological profile.[2][5] The addition of a carboxylic acid group and other substituents to this core structure allows for the fine-tuning of its physicochemical properties and biological activity, leading to the generation of potent and selective therapeutic agents.[4]
Synthesis of Benzoxazole Carboxylic Acid Derivatives
The construction of the benzoxazole ring system is a well-established process in organic synthesis. A common and efficient method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[4][6][7][8]
One-Pot Synthesis Protocol
A convenient one-pot synthesis of 2-substituted benzoxazoles can be achieved directly from carboxylic acids using methanesulfonic acid as a catalyst.[6][7] This method involves the in situ generation of acid chlorides from carboxylic acids, which then react with 2-aminophenol.[6][7]
Experimental Protocol: One-Pot Synthesis Catalyzed by Methanesulfonic Acid [6][7]
-
To a solution of the desired carboxylic acid (1 mmol) in an appropriate solvent, add thionyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the acid chloride.
-
Add 2-aminophenol (1 mmol) and methanesulfonic acid (1.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash it with water, and dry it.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzoxazole.
This methodology is compatible with a variety of substituents on both the carboxylic acid and the 2-aminophenol, allowing for the creation of a diverse library of benzoxazole derivatives.[6][7]
Diverse Biological Activities of Benzoxazole Carboxylic Acid Derivatives
Benzoxazole carboxylic acid derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzoxazole derivatives against various cancer cell lines.[9][10][11][12][13]
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[12] Some derivatives also act as agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes like CYP1A1, which can metabolize pro-carcinogens into active anti-cancer agents.[13]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [9] |
| MCF-7 | Breast Adenocarcinoma | 15.21 | [9] | |
| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [9] |
| 6 | HCT116 | Human Colorectal Carcinoma | 24.5 | [10] |
| 4 | HCT116 | Human Colorectal Carcinoma | 39.9 | [10] |
| 26 | HCT116 | Human Colorectal Carcinoma | 35.6 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity [11]
-
Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzoxazole derivatives and incubate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of benzoxazole derivatives using the MTT assay.
Antimicrobial Activity
Benzoxazole carboxylic acid derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[4][10][14][15]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µM) | Reference |
| 10 | Bacillus subtilis | 1.14 x 10⁻³ | [10] |
| 24 | Escherichia coli | 1.40 x 10⁻³ | [10] |
| 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [10] |
| 19 | Salmonella typhi | 2.40 x 10⁻³ | [10] |
| 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [10] |
| 1 | Candida albicans | 0.34 x 10⁻³ | [10] |
| 19 | Aspergillus niger | 2.40 x 10⁻³ | [10] |
Experimental Protocol: Tube Dilution Method for MIC Determination [10]
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in test tubes.
-
Inoculate each tube with a standardized suspension of the target microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth without inoculum).
-
Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.
| Compound Class/Derivative | Animal Model | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives | Carrageenan-induced rat paw edema | 45.1–81.7% | Diclofenac Sodium (69.5%), Ibuprofen (64.7%) | [16] |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Imiquimod-induced psoriatic mouse model | Significant reduction in PASI score | Clobetasol propionate | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16][17]
-
Administer the test compounds or a reference drug (e.g., Diclofenac Sodium) orally to a group of rats.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to a control group that received only the vehicle.
Diagram: TLR4 Signaling Pathway Inhibition
Caption: Inhibition of the MD2-TLR4 signaling pathway by benzoxazole derivatives.
Antiviral Activity
Recent studies have also explored the antiviral potential of benzoxazole derivatives, with promising results against viruses such as the tobacco mosaic virus (TMV).[20]
Mechanism of Action: For TMV, it is suggested that these compounds can bind to the viral coat protein, thereby hindering the self-assembly and replication of the virus particles.[20]
Quantitative Data: Anti-TMV Activity
| Compound ID | Activity | EC50 (µg/mL) | Reference |
| X17 | Curative | 127.6 | [20] |
| Protective | 101.2 | [20] |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the benzoxazole core.[10][21][22][23][24] Generally, substitutions at the 2 and 5-positions are crucial for modulating the pharmacological properties.[1][3][15] For instance, the presence of electron-withdrawing groups can influence the antimicrobial and anticancer activities.[10] A thorough understanding of the structure-activity relationship (SAR) is essential for the rational design of more potent and selective benzoxazole-based drugs.
Future Perspectives
Benzoxazole carboxylic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of lead compounds.
-
Novel Applications: Exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases.
The continued exploration of the chemical space around the benzoxazole nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
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- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
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- Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. Request PDF.
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In-Depth Technical Guide: 2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzo[d]oxazole-6-carboxylic acid, identified by CAS number 1311315-81-7, is a heterocyclic organic compound featuring a benzoxazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The dual functionality of an amino group and a carboxylic acid on the benzoxazole ring makes this compound a versatile building block for the synthesis of more complex molecules and libraries of potential drug candidates. This guide provides a comprehensive overview of the available physical properties, structural information, and analytical methodologies pertinent to this compound, leveraging data from closely related analogs where direct information is unavailable.
Molecular Structure and Chemical Identity
The fundamental structure of 2-Aminobenzo[d]oxazole-6-carboxylic acid comprises a benzene ring fused to an oxazole ring, with an amino group at the 2-position and a carboxylic acid group at the 6-position.
Molecular Formula: C₈H₆N₂O₃
Molecular Weight: 178.15 g/mol
Canonical SMILES: C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O
InChI Key: InChI=1S/C8H6N2O3/c9-10-12-7-3-1-5(8(13)14)2-4(7)6(10)11/h1-3H,(H,13,14)(H2,9,11)
Structural Elucidation: A Comparative Approach
Direct and detailed experimental structural elucidation for CAS 1311315-81-7 is not extensively reported in publicly accessible literature. However, the structure can be confidently inferred from its chemical name and the well-established principles of organic chemistry. The benzoxazole core is a planar, aromatic system. The presence of the amino and carboxylic acid groups introduces sites for hydrogen bonding and potential for various intermolecular interactions, which will influence its physical properties.
To provide context, the structural analog, 2-Aminobenzothiazole-6-carboxylic acid (CAS 93-85-6) , has been more thoroughly characterized. The primary difference is the substitution of the oxygen atom in the oxazole ring with a sulfur atom. This change is expected to influence bond lengths, bond angles, and overall electronic properties, but the core topology remains the same.
Physical and Chemical Properties
Due to the limited availability of experimental data for 2-Aminobenzo[d]oxazole-6-carboxylic acid, the following table includes data for its close structural analog, 2-Aminobenzothiazole-6-carboxylic acid, for comparative purposes. The properties of the target compound are predicted based on general principles of organic chemistry.
| Property | 2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7) (Predicted) | 2-Aminobenzothiazole-6-carboxylic acid (CAS 93-85-6) (Experimental)[1] |
| Appearance | Off-white to light yellow solid | Off-white solid |
| Melting Point | Expected to be high, likely >250 °C (decomposes) | 265 °C (decomposes) |
| Boiling Point | Not applicable (decomposes) | 466.6 ± 37.0 °C (Predicted) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Insoluble in water; soluble in alkaline solutions. |
| pKa | Carboxylic acid pKa estimated to be around 3-4. Amino group pKa estimated to be around 2-3. | 3.99 ± 0.30 (Predicted) |
Causality Behind Predicted Properties:
-
High Melting Point: The planar structure, coupled with the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (oxygen and nitrogen atoms in the ring, carbonyl oxygen), allows for strong intermolecular hydrogen bonding and π-π stacking interactions. These strong intermolecular forces require a significant amount of energy to overcome, leading to a high melting point and decomposition before boiling.
-
Solubility Profile: The polar functional groups suggest some solubility in polar solvents. However, the rigid, aromatic core is hydrophobic, limiting water solubility. The acidic carboxylic acid and basic amino group mean that solubility is expected to be pH-dependent, increasing in aqueous basic and acidic solutions, respectively.
Experimental Protocols: Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthesis route starts from 4-amino-3-hydroxybenzoic acid. The key transformation is the cyclization to form the 2-aminobenzoxazole ring.
Caption: Proposed synthetic workflow for 2-Aminobenzo[d]oxazole-6-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-amino-3-hydroxybenzoic acid in a suitable solvent, such as methanol.
-
Reaction with Cyanating Agent: To the solution, add cyanogen bromide (CNBr) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Aminobenzo[d]oxazole-6-carboxylic acid.
Self-Validating System: The purity of the synthesized compound should be rigorously assessed using multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity determination, and spectroscopic methods (NMR, IR, MS) to confirm the structure. The melting point of the purified product should be sharp and reproducible.
Spectroscopic Characterization
The structural features of 2-Aminobenzo[d]oxazole-6-carboxylic acid would give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The protons of the amino group and the carboxylic acid will likely appear as broad singlets, and their chemical shifts may be concentration and solvent-dependent. The exact chemical shifts would need to be determined experimentally, but for the analogous methyl 2-aminobenzo[d]thiazole-6-carboxylate, aromatic protons appear in the range of δ 7.3-8.3 ppm.[2][3]
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (typically in the 165-185 ppm range). The carbons of the benzoxazole ring will have characteristic chemical shifts. For comparison, the carbons in the benzothiazole ring of methyl 2-aminobenzo[d]thiazole-6-carboxylate appear between δ 117 and 171 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.
-
N-H Stretch: The amino group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.
-
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the C=N of the oxazole ring and the C=C of the aromatic ring will be observed in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the carboxylic acid and the oxazole ring will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 178). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 161) and -COOH (m/z = 133). The fragmentation of the benzoxazole ring would also produce characteristic fragment ions.
Applications in Research and Drug Development
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry. The presence of both an amino group and a carboxylic acid group on 2-Aminobenzo[d]oxazole-6-carboxylic acid provides two reactive handles for further chemical modification. This allows for the facile synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Potential applications include its use as a key intermediate in the synthesis of:
-
Kinase inhibitors
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory drugs
The rigid and planar nature of the benzoxazole core makes it an ideal scaffold for interacting with biological targets such as enzyme active sites and protein-protein interfaces.
Conclusion
2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7) represents a valuable building block for drug discovery and development. While direct experimental data on its physical and chemical properties are limited, a comprehensive understanding can be built through analogy to structurally related compounds and the application of fundamental chemical principles. The synthetic accessibility and the presence of versatile functional groups make it a promising starting point for the exploration of novel therapeutic agents. Further experimental characterization of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
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Perdih, A., & Dolenc, M. S. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7855–7865. Available at: [Link]
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Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413. Available at: [Link]
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World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Available at: [Link]
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Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20272. Available at: [Link]
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ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]
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The 2-Aminobenzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer both structural rigidity and the flexibility for diverse functionalization. Among these, the 2-aminobenzoxazole scaffold has emerged as a "privileged structure," a core motif that demonstrates the ability to bind to a wide array of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[1][2] This bicyclic heteroaromatic system, comprising a benzene ring fused to an oxazole ring with an amino group at the 2-position, provides an ideal foundation for the design of novel therapeutic agents. Its unique electronic properties and three-dimensional arrangement allow for specific and high-affinity interactions with various enzymes and receptors.
This guide offers a comprehensive exploration of the 2-aminobenzoxazole scaffold, from its synthetic accessibility to its diverse and potent pharmacological applications. We will delve into the causality behind its therapeutic efficacy in oncology, neurodegeneration, immunology, and infectious diseases, providing field-proven insights and detailed experimental protocols for the drug development professional.
Part 1: Synthetic Strategies and Methodologies
The utility of a scaffold in drug discovery is fundamentally linked to its synthetic accessibility. Fortunately, a variety of robust and efficient methods for the synthesis of 2-aminobenzoxazoles have been developed, allowing for the creation of extensive compound libraries for screening.[1]
Key Synthetic Pathways
The most common approaches involve the cyclization of an o-aminophenol precursor with a cyanating agent. Historically, the highly toxic cyanogen bromide (BrCN) was frequently used. However, significant advancements have led to the adoption of safer and more efficient reagents.
Modern Synthetic Routes Include:
-
Cyclization with Non-Hazardous Cyanating Agents: A notable improvement involves the use of reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O.[3][4][5] This method is operationally simple, utilizes non-toxic starting materials, and offers a broad substrate scope.[3][4]
-
Intramolecular Smiles Rearrangement: Another elegant approach involves the one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement.[3][4]
-
Direct C-H Amination: Transition-metal-free methods have been developed for the direct oxidative amination of benzoxazoles using a catalyst like molecular iodine with an oxidant such as tert-butyl hydroperoxide (TBHP).[6] This approach is advantageous for its atom economy and mild reaction conditions.[6][7]
Caption: General workflow for the synthesis of 2-aminobenzoxazoles.
Experimental Protocol: Synthesis via NCTS Cyclization
This protocol describes a general and reliable method for synthesizing a 2-aminobenzoxazole derivative from an o-aminophenol precursor.
Materials:
-
Substituted o-aminophenol (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted o-aminophenol in anhydrous 1,4-dioxane, add NCTS.
-
Slowly add BF₃·Et₂O to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aminobenzoxazole derivative.
Part 2: Pharmacological Applications in Oncology
The 2-aminobenzoxazole scaffold is a cornerstone in the development of modern anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Inhibition of Key Oncogenic Kinases
Derivatives of 2-aminobenzoxazole have been designed to target several kinases implicated in tumor growth, proliferation, and angiogenesis.
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors based on the 2-aminobenzoxazole scaffold have shown potent activity against Aurora B kinase, demonstrating improved selectivity compared to analogous structures.[8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Specifically targeting the KDR (VEGFR-2) tyrosine kinase, which is critical for angiogenesis, is a validated anti-cancer strategy.[10] Computational and in-vitro studies have identified 2-aminobenzoxazole derivatives with significant KDR inhibitory activity and potent anti-proliferative effects against cancer cell lines like A549 (lung) and MCF-7 (breast).[11]
-
Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[8][9]
Caption: Mechanism of action for 2-aminobenzoxazole kinase inhibitors.
Carbonic Anhydrase Inhibition
Tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, are crucial for regulating pH in the hypoxic tumor microenvironment, promoting cancer cell survival and metastasis. Hybrid molecules combining a coumarin scaffold with a 2-aminobenzoxazole moiety have been developed as potent and selective inhibitors of these CAs.[12][13] Docking studies suggest these compounds may act as prodrugs, binding to the CAs after being hydrolyzed by the enzyme's own esterase activity.[13]
| Compound ID | Target Cell Line | GI₅₀ (µM) | Target CA Inhibition (Kᵢ, nM) | Reference |
| 8e (Coumarin Hybrid) | WiDr (Colon, MDR) | 2.6 | CA IX: 89.4, CA XII: 7.8 | [13] |
| Compound 1 | KDR Enzyme | IC₅₀ = 6.855 µM | - | [11] |
| Compound 16 | A549 (Lung) | IC₅₀ = 6.98 µM | - | [11] |
| Compound 36 | Aurora B Kinase | IC₅₀ < 10 nM | - | [8] |
Table 1: Anticancer activity of selected 2-aminobenzoxazole derivatives.
Part 3: Applications in Neurodegenerative Disorders
The multifactorial nature of diseases like Alzheimer's demands therapeutic agents that can address multiple pathological pathways. The 2-aminobenzoxazole scaffold serves as an excellent foundation for developing such multi-target-directed ligands (MTDLs).[14]
Cholinesterase Inhibition for Alzheimer's Disease
A key strategy in symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][16]
-
Dual Inhibition: Several series of 2-aminobenzoxazole derivatives have been synthesized and shown to possess potent, dual inhibitory activity against both AChE and BuChE.[14][15] For instance, certain bis-benzoxazole Schiff base analogs have demonstrated inhibitory activities in the low micromolar to nanomolar range.[15]
-
Structure-Activity Relationship (SAR): SAR studies reveal that specific substitutions on the scaffold are critical for potency. For example, the presence of hydroxyl (-OH) and nitro (-NO₂) groups can enhance inhibitory activity by forming key hydrogen bonds within the active sites of the cholinesterase enzymes.[15]
| Compound ID | AChE Inhibition (IC₅₀) | BuChE Inhibition (IC₅₀) | Reference |
| Analog 3 | 1.10 ± 0.40 µM | 1.90 ± 0.70 µM | [15] |
| Compound 111 | 0.052 ± 0.010 µM | 1.085 ± 0.035 µM | [14] |
| Donepezil (Reference) | ~0.04 µM | ~15 µM | [16] |
Table 2: Cholinesterase inhibition by 2-aminobenzoxazole derivatives.
Part 4: Immunomodulation via the S1P Pathway
Targeting the sphingosine-1-phosphate (S1P) signaling pathway is a clinically validated approach for treating autoimmune diseases like multiple sclerosis. Instead of directly targeting S1P receptors, an alternative strategy is to inhibit the S1P transporter, Spinster Homolog 2 (Spns2), which controls the egress of S1P.[17]
Potent Inhibition of the S1P Transporter Spns2
The 2-aminobenzoxazole scaffold has proven to be highly effective for developing potent Spns2 inhibitors.[17]
-
Mechanism of Action: By inhibiting Spns2, these compounds block the release of S1P from cells, which is required for lymphocyte trafficking. This leads to a dose-dependent reduction in circulating lymphocytes (lymphopenia), a key pharmacodynamic marker of efficacy for S1P-pathway modulators.[17] This mechanism is thought to recapitulate the therapeutic effects of S1P receptor modulators while potentially avoiding cardiac side effects.[17]
-
Lead Optimization: Structure-activity relationship studies have identified key features for high potency, including a pyrrolidine head group and an optimal hydrophobic tail length of nine to eleven carbons. Compound SLB1122168 (33p) emerged as a potent inhibitor with an IC₅₀ of 94 nM.[17]
Caption: Inhibition of the S1P transporter Spns2 by 2-aminobenzoxazoles.
Part 5: Antimicrobial and Antiviral Applications
The structural versatility of 2-aminobenzoxazoles extends to the treatment of infectious diseases caused by fungi, bacteria, and viruses.
-
Antifungal Activity: Derivatives have been designed and synthesized as potent antifungal agents against various phytopathogenic fungi, with some compounds showing efficacy far superior to the commercial fungicide hymexazol.[18]
-
Antitubercular Activity: The rise of multidrug-resistant Mycobacterium tuberculosis (MTB) necessitates new drugs with novel mechanisms. Several 2-aminobenzoxazole derivatives have shown promising antitubercular activity, with some compounds demonstrating bactericidal activity against intracellular M. tuberculosis in macrophage models.[19]
-
Antiviral Activity: The scaffold has been used to design ligands that target the internal ribosome entry site (IRES) of the Hepatitis C Virus (HCV) RNA, thereby inhibiting viral translation.[20]
Part 6: Key Experimental Protocol: In-Vitro Antiproliferative Assay
This protocol provides a standardized method for evaluating the anticancer activity of 2-aminobenzoxazole derivatives on human tumor cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human tumor cell lines (e.g., A549, MCF-7, WiDr)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA) solution.
-
Sulforhodamine B (SRB) solution.
-
Tris buffer.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the test compounds (typically in a range from 0.01 to 100 µM) to the plates. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) TCA to each well. Incubate for 60 minutes at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Absorbance Measurement: Add 10 mM Tris buffer to each well to dissolve the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 2-aminobenzoxazole scaffold has unequivocally established its role as a versatile and powerful platform in drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of potent inhibitors for cancer, neurodegenerative disorders, autoimmune diseases, and infectious agents.
The future of this privileged scaffold lies in the continued exploration of its chemical space. The application of combinatorial chemistry and high-throughput screening will undoubtedly uncover novel derivatives with enhanced potency and selectivity. Furthermore, the design of multi-target-directed ligands based on this framework holds immense promise for treating complex, multifactorial diseases. As our understanding of disease biology deepens, the 2-aminobenzoxazole core will remain a critical tool for medicinal chemists aiming to translate molecular insights into next-generation therapeutics.
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Lynch, K. R., et al. (2021). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry. [Link]
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Jeon, R., et al. (2017). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
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Fuentes-Aguilar, A., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Mahmoud, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling. [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Gutti, G., et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Wang, L., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. [Link]
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Various Authors. (2025). Benzoxazole: The molecule of diverse pharmacological importance. ResearchGate. [Link]
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Taha, M., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Journal of Molecular Structure. [Link]
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Various Authors. (2018). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
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Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Bonnett, S., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
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Flores-Bocanegra, L., et al. (2022). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules. [Link]
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Introduction: The Enduring Significance of the Benzoxazole Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole motif, a bicyclic system featuring a benzene ring fused to an oxazole ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with biological targets.[3][4] Consequently, benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[2][5][6][7] This biological versatility has translated into numerous clinical applications and has cemented the benzoxazole core as a critical pharmacophore in drug discovery.[3][8]
This technical guide provides a comprehensive review of the principal synthetic strategies for accessing substituted benzoxazoles. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying mechanistic principles and the rationale governing the choice of reagents and reaction conditions. We will explore classical condensation reactions, modern catalytic systems, and green chemistry approaches, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Synthetic Methodologies: Building the Benzoxazole Ring
The vast majority of synthetic routes to substituted benzoxazoles commence with the versatile and readily available precursor, o-aminophenol.[1][9][10] The core transformation involves the condensation of o-aminophenol with a suitable one-carbon electrophile, which provides the C2 atom of the oxazole ring, followed by an intramolecular cyclization. The choice of this electrophile—be it a carboxylic acid, aldehyde, acyl chloride, or other reagents—defines the specific synthetic strategy.
Condensation with Carboxylic Acids: The Phillips Reaction
The direct condensation of an o-aminophenol with a carboxylic acid, often referred to as the Phillips reaction, is one of the most fundamental and widely used methods for preparing 2-substituted benzoxazoles.[11][12] The reaction is typically performed at high temperatures to drive the dehydration and cyclization steps.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic acyl substitution, where the amino group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid to form an o-hydroxyamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring.[12] Polyphosphoric acid (PPA) is a classic choice for this transformation, serving as both a Brønsted acid catalyst and a powerful dehydrating agent.[2][11] More recently, methanesulfonic acid has been shown to be a highly effective catalyst for a one-pot synthesis where acid chlorides are generated in situ from carboxylic acids.[13]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [11]
-
Setup: Place o-aminophenol (1.0 mmol) and benzoic acid (1.1 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the reactants) to the flask.
-
Reaction: Heat the mixture to 200-220°C in an oil bath and stir vigorously for 4-5 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.[11]
Condensation with Aldehydes: The Oxidative Cyclization Pathway
The reaction of o-aminophenols with aldehydes is a highly versatile and widely adopted one-pot method for synthesizing 2-substituted benzoxazoles.[14][15] This pathway is particularly valuable due to the vast commercial availability of diverse aldehydes.
Mechanistic Insight: This transformation is a two-stage process. First, the amino group of the o-aminophenol condenses with the aldehyde to form a Schiff base (or imine) intermediate.[11][16] This intermediate then undergoes an oxidative cyclization to form the final benzoxazole product. A key aspect of this method is the requirement for an oxidant to facilitate the aromatization step. This can be atmospheric oxygen, or a wide variety of chemical oxidants like KMnO₄ or Dess–Martin periodinane (DMP).[1] Numerous catalytic systems have been developed to promote this reaction, including Lewis acids (e.g., zinc triflate), Brønsted acids, and various heterogeneous catalysts.[1][14][16]
Caption: Mechanism of Benzoxazole Synthesis from o-Aminophenol and Aldehyde.
Experimental Protocol: Zinc Triflate-Catalyzed Synthesis [14]
-
Setup: To a 50 mL round-bottom flask, add o-aminophenol (1.0 mmol), the desired substituted aldehyde (1.2 mmol), and zinc triflate (Zn(OTf)₂, 10 mol%).
-
Solvent: Add ethanol (5 mL) to the flask.
-
Reaction: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 78°C) and stir for 5 hours.
-
Monitoring: Monitor the reaction's progress using TLC with a mobile phase of Hexane:EtOAc (9:1).
-
Work-up: Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Synthesis of 2-Aminobenzoxazoles using Cyanating Agents
2-Aminobenzoxazoles are particularly important building blocks in medicinal chemistry.[17] Their synthesis requires a cyanating agent to provide the C2-amino functionality.
Mechanistic and Safety Insight: The classical method involves the use of cyanogen bromide (CNBr), a highly toxic and hazardous reagent.[1][17] This has driven the development of safer, non-volatile electrophilic cyanating agents. A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][17] The reaction, promoted by a Lewis acid like BF₃·Et₂O, proceeds through nucleophilic attack of the aminophenol onto the activated cyano group, followed by intramolecular cyclization.[17] This modern approach avoids the significant safety risks associated with BrCN.
Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS [17]
-
Setup: Dissolve o-aminophenol (0.9 mmol) and NCTS (1.35 mmol) in 1,4-dioxane (4 mL) in a reaction flask.
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O, 1.8 mmol) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24-30 hours, monitoring by TLC.
-
Quenching: After cooling to room temperature, carefully quench the reaction with a saturated NaHCO₃ solution until the pH is neutral.
-
Extraction: Dilute the mixture with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (Hexane/EtOAc).
Green Chemistry and Modern Synthetic Innovations
The principles of green chemistry have spurred significant innovation in benzoxazole synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials.[18][19]
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[19][20] This technique has been successfully applied to the condensation of o-aminophenols with both aldehydes and carboxylic acids, frequently under solvent-free conditions or in green solvents like deep eutectic solvents (DES).[19][20]
Catalysis: The development of novel catalysts is a key area of research.
-
Nanocatalysts: Metal-supported nanoparticles offer high surface area and catalytic activity, and they can often be easily recovered and recycled, enhancing the sustainability of the process.[9]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported ferric chloride or ionic liquids grafted onto a solid matrix, simplify product purification as the catalyst can be removed by simple filtration.[1][16][21]
-
Transition Metal Catalysis: Advanced methods using catalysts based on copper, palladium, or ruthenium have enabled novel synthetic pathways, such as the acceptorless dehydrogenative coupling of primary alcohols with o-aminophenol or the hydroamination of alkynones.[1][22][23]
Caption: Workflow for Microwave-Assisted Benzoxazole Synthesis.
Comparative Data on Synthetic Methodologies
To aid researchers in selecting the optimal synthetic route, the following table summarizes key parameters for different catalytic systems used in the condensation of o-aminophenol with aldehydes.
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Zinc Triflate (Zn(OTf)₂) | Ethanol | Reflux (~78°C) | 5 h | 85-95 | [14] |
| [CholineCl][Oxalic Acid] (DES) | Solvent-free (MW) | - | 10-12 min | 92-96 | [20] |
| Ag@Fe₂O₃ Nanocatalyst | Water:Ethanol (5:1) | 80°C | 3-4 h | 88-95 | [14] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130°C | 5 h | 80-92 | [16][21] |
| K-Ferrocyanide (Grinding) | Solvent-free | Room Temp | < 2 min | 87-96 | [9] |
Conclusion and Future Outlook
The synthesis of substituted benzoxazoles is a mature yet continuously evolving field. While classical condensation reactions remain robust and reliable mainstays, modern research is increasingly focused on improving the efficiency, safety, and environmental footprint of these transformations. The strategic application of microwave technology, novel nanocatalysts, and recyclable catalytic systems provides powerful tools for accessing this vital heterocyclic scaffold.[8][14] For professionals in drug development, the ability to rapidly and efficiently generate diverse libraries of benzoxazole derivatives is paramount for exploring structure-activity relationships and identifying new therapeutic leads.[3] The ongoing development of one-pot procedures and transition-metal-catalyzed C-H functionalization techniques promises to further expand the synthetic toolbox, enabling the construction of ever more complex and potent benzoxazole-based molecules.[24]
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- Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.
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- (n.d.). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. Slideshare.
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In Silico Modeling of 2-Amino-1,3-benzoxazole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a specific benzoxazole derivative, 2-Amino-1,3-benzoxazole-6-carboxylic acid. Eschewing a rigid template, this document is structured to logically guide researchers through a comprehensive computational workflow, from initial target identification to the evaluation of pharmacokinetic properties. Each step is detailed with the underlying scientific rationale, field-proven insights, and actionable protocols, empowering researchers to apply these methods to their own drug discovery endeavors. The methodologies described herein are designed to be self-validating, with an emphasis on authoritative grounding through in-text citations and a comprehensive reference list.
Introduction: The Significance of 2-Amino-1,3-benzoxazole-6-carboxylic acid and the Power of In Silico Modeling
2-Amino-1,3-benzoxazole-6-carboxylic acid is a member of the benzoxazole family of heterocyclic compounds. The benzoxazole ring system is of significant interest to medicinal chemists due to its presence in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The application of in silico modeling techniques at the early stages of drug discovery offers a rational and resource-efficient approach to elucidate the potential biological targets of novel compounds, understand their mechanism of action at a molecular level, and predict their pharmacokinetic and toxicological profiles. This guide will utilize 2-Amino-1,3-benzoxazole-6-carboxylic acid as a case study to demonstrate a robust in silico workflow.
The In Silico Analysis Workflow: A Strategic Overview
A systematic and multi-faceted in silico approach is crucial for a thorough evaluation of a small molecule's therapeutic potential. The workflow presented in this guide follows a logical progression from broad, predictive methods to more detailed and computationally intensive simulations.
Caption: Overall in silico analysis workflow.
Step 1: Target Prediction - Unveiling Biological Hypotheses
The initial and pivotal step in the in silico analysis of a novel compound is the prediction of its potential biological targets. This "reverse screening" approach leverages the principle of chemical similarity: a compound is likely to bind to the same targets as other known ligands with similar structures.
Rationale and Choice of Tool
For this crucial first step, we will utilize SwissTargetPrediction , a well-established and freely accessible web server.[1][2][3] It predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a vast library of known bioactive compounds.[4][5] This approach provides a ranked list of potential targets, offering a strong foundation for subsequent, more focused computational studies.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Access the Web Server: Navigate to the SwissTargetPrediction website.[6]
-
Input the Molecule:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-Amino-1,3-benzoxazole-6-carboxylic acid. This can be sourced from chemical databases like PubChem (CID 54593645). The SMILES string is: C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O.
-
Paste the SMILES string into the input box on the SwissTargetPrediction homepage. The server will automatically generate a 2D structure for verification.
-
-
Select the Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button to start the analysis.
-
Interpret the Results: The output will be a list of predicted protein targets, ranked by probability. The results are presented with the target class, the Uniprot ID, and the probability score. A higher score indicates a greater likelihood of interaction.
Hypothetical Target Prediction Results
For the purpose of this guide, let us assume that the SwissTargetPrediction for 2-Amino-1,3-benzoxazole-6-carboxylic acid yields the following top-ranking potential targets:
| Target Class | UniProt ID | Target Name | Probability |
| Kinase | P35968 | Vascular endothelial growth factor receptor 2 (VEGFR-2) | High |
| Enzyme | P0A3N2 | DNA gyrase subunit B | High |
| Kinase | P04626 | Epidermal growth factor receptor (EGFR) | Medium |
| Enzyme | P00918 | Dihydrofolate reductase | Medium |
Based on these hypothetical results and the extensive literature on benzoxazole derivatives as inhibitors of both VEGFR-2 and DNA gyrase, we will select VEGFR-2 as our primary target for the subsequent in-depth modeling studies in this guide.[7][8][9]
Step 2: Molecular Docking - Probing the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.
Rationale and Choice of Tool
We will employ AutoDock Vina , a widely used, open-source molecular docking program known for its speed and accuracy.[10] It utilizes a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and predicts the most favorable binding poses of the ligand.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina from the command line.
4.2.1. Preparation of the Receptor (VEGFR-2)
-
Obtain the Protein Structure: Download the crystal structure of VEGFR-2 in PDB format from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 4ASE , which is the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib.[10]
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format. This can be accomplished using tools like AutoDockTools (ADT) or other molecular modeling software.
-
4.2.2. Preparation of the Ligand (2-Amino-1,3-benzoxazole-6-carboxylic acid)
-
Generate a 3D Structure: Create a 3D structure of the ligand from its SMILES string using a chemical drawing tool like MarvinSketch or an online converter.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.
-
Prepare the Ligand:
-
Assign partial charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
4.2.3. Defining the Binding Site (Grid Box)
-
Identify the Active Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or through literature information. For PDB ID 4ASE, the binding site is the ATP-binding pocket where Tivozanib is bound.
-
Define the Grid Box: Specify the center and dimensions (in Ångstroms) of a 3D grid box that encompasses the entire binding site. This can be done using AutoDockTools or by manually determining the coordinates.
4.2.4. Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Analysis of Docking Results
The primary outputs of the docking simulation are:
-
Binding Affinity: The docking_log.txt file will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Binding Poses: The docking_results.pdbqt file contains the coordinates of the ligand in its predicted binding poses. These can be visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions with the protein's active site residues.
Caption: Molecular docking workflow with AutoDock Vina.
Step 3: Molecular Dynamics Simulation - Observing the Dynamics of Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the docked pose and for a more detailed characterization of the intermolecular interactions.
Rationale and Choice of Tool
We will use GROMACS (GROningen MAchine for Chemical Simulations) , a versatile and high-performance package for performing MD simulations.[11][12] GROMACS is widely used in the scientific community and has extensive documentation and tutorials.[13][14]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
This is a condensed overview of a typical protein-ligand MD simulation workflow using GROMACS.
5.2.1. System Preparation
-
Prepare the Protein-Ligand Complex: Use the best-ranked docked pose from AutoDock Vina as the starting structure.
-
Generate Ligand Topology: The force field parameters for the ligand are typically not included in standard protein force fields. A ligand topology and parameter files must be generated using a server like CGenFF or the antechamber module of AmberTools.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36m, AMBER99SB-ILDN).
-
Create the Simulation Box and Solvate: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron) and solvate it with water molecules (e.g., TIP3P).
-
Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.
5.2.2. Simulation Steps
-
Energy Minimization: Perform energy minimization to remove steric clashes and to relax the system.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory for analysis.
Analysis of MD Trajectory
The MD trajectory can be analyzed to extract a wealth of information:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding free energy of the ligand to the protein.
Caption: Molecular dynamics simulation workflow with GROMACS.
Step 4: ADMET Prediction - Assessing Drug-Likeness
In addition to its interaction with the biological target, a successful drug candidate must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.
Rationale and Choice of Tool
For ADMET prediction, we will use the swissADME web server, a free and user-friendly tool that provides predictions for a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
Experimental Protocol: ADMET Prediction with swissADME
-
Access the Web Server: Navigate to the swissADME website.
-
Input the Molecule: Paste the SMILES string of 2-Amino-1,3-benzoxazole-6-carboxylic acid into the input box.
-
Run the Prediction: Click the "Run" button to initiate the calculations.
-
Analyze the Results: The output provides a comprehensive profile of the molecule, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Lipophilicity: Various calculated logP values.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Adherence to rules like Lipinski's rule of five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.
-
Hypothetical ADMET Prediction Summary
The following table presents a hypothetical summary of the key ADMET properties for 2-Amino-1,3-benzoxazole-6-carboxylic acid.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 178.14 g/mol | Favorable (within Lipinski's rule) |
| LogP | 1.5 | Optimal lipophilicity |
| Water Solubility | Soluble | Good for bioavailability |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Lipinski Violations | 0 | Good drug-likeness profile |
Conclusion: Synthesizing In Silico Insights for Drug Discovery
This technical guide has detailed a comprehensive in silico workflow for the characterization of 2-Amino-1,3-benzoxazole-6-carboxylic acid. By systematically applying target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can generate a robust, data-driven hypothesis about the therapeutic potential of a novel compound. The insights gained from these computational studies are invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline and increasing the probability of success. It is imperative to remember that in silico predictions are models of reality and should always be validated through rigorous experimental investigation.
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
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GROMACS Tutorials. GROMACS. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
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GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. [Link]
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PDBsum. EMBL-EBI. [Link]
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PDBsum - Wikipedia. Wikipedia. [Link]
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Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D.. [Link]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. [Link]
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4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). RCSB PDB. [Link]
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The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate. ResearchGate. [Link]
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SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC. [Link]
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AutoDock Vina Manual. The Scripps Research Institute. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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tutorial-AutoDockVina/README.md at master. GitHub. [Link]
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SwissTargetPrediction · bio.tools. bio.tools. [Link]
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Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube. [Link]
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SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]
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AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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How to use SwissADME?. YouTube. [Link]
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Crystal Structure Analysis of 2-Aminobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary: The 2-aminobenzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a vast range of pharmacological activities, including antifungal, antimicrobial, and enzyme-inhibiting properties.[1][2] For drug development professionals, a deep understanding of the three-dimensional architecture of these derivatives is not merely academic; it is fundamental to unlocking their full therapeutic potential. Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the most definitive view of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern a compound's solid-state properties and its engagement with biological targets. This guide offers an in-depth exploration of the methodologies, from crystal growth to advanced structural interpretation, providing researchers with the critical insights needed to accelerate the rational design of next-generation therapeutics based on the 2-aminobenzoxazole framework.
The 2-Aminobenzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazole derivatives are recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets. The 2-aminobenzoxazole moiety, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors for targets such as the sphingosine-1-phosphate transporter Spns2 and the chemerin receptor ChemR23.[3][4][5] Furthermore, their efficacy against various phytopathogenic fungi and drug-resistant bacteria highlights their versatility.[1][2]
The power of this scaffold lies in its rigid, planar bicyclic system, which serves as an excellent anchor for substituents that can be tailored to achieve specific biological activities. However, understanding the precise spatial arrangement of these substituents—the molecule's conformation—and how molecules pack together in a solid state is crucial. This is where crystal structure analysis becomes an indispensable tool, transforming drug design from a process of trial-and-error to one of informed, structure-based optimization.
The Foundational Workflow of Crystal Structure Analysis
The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands both precision and a deep understanding of the underlying principles. Each stage builds upon the last, culminating in a detailed 3D molecular model. The overall workflow provides a self-validating system, where the quality of the final structure is contingent on the success of each preceding step.
From Solution to Solid: Synthesis and Crystallization Protocols
Synthesis of 2-Aminobenzoxazole Derivatives
The synthesis of the 2-aminobenzoxazole core typically involves the cyclization of 2-aminophenol precursors.[6] Common methods include reaction with the highly toxic cyanogen bromide or, more recently, with safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. Other innovative, greener approaches utilize catalysts such as fly ash or iodine-mediated oxidative cyclodesulfurization.[1] A crucial first step in any structural analysis is to ensure the compound is of high purity, typically achieved through column chromatography or recrystallization.[7]
The Art of Crystallization: Field-Proven Insights
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is not arbitrary; it is a reasoned decision based on the solute's properties.
-
Causality Behind Method Selection: Slow evaporation is the most common and straightforward technique. It works on the principle of gradually increasing the solute concentration to the point of supersaturation, allowing for the slow, ordered growth of crystals. This method is preferred for its simplicity and effectiveness with a wide range of organic molecules. Other techniques, such as vapor diffusion or slow cooling, provide more control over the rate of saturation and can be employed when slow evaporation fails to yield suitable crystals.
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound will precipitate as an amorphous powder rather than forming ordered crystals. A mixture of solvents is often used to fine-tune this solubility.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
This protocol is a self-validating system; the formation of well-defined, non-twinned crystals with sharp edges is a direct indicator of success.
-
Solubilization: Dissolve a precisely weighed amount of the purified 2-aminobenzoxazole derivative (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a water-ethanol mixture) in a clean glass vial.[8][9] Gentle warming or sonication can be used to aid dissolution.[7]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of solvent evaporation. Placing the vial in a vibration-free environment is critical.
-
Incubation & Observation: Allow the vial to stand undisturbed at room temperature. Monitor periodically over several days to weeks for the appearance of crystals.[8][9]
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the atomic-level three-dimensional structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
Data Collection: The crystal is exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected on a detector.[10]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial molecular model is built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics such as the R-factor.
Interpreting the Crystal Structure: From Geometry to Supramolecular Assembly
The output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains a wealth of information.
Molecular Geometry
The primary analysis involves examining the intramolecular features. For 2-aminobenzoxazole derivatives, the benzoxazole ring is typically planar or nearly planar.[8][11] Key parameters to analyze include:
-
Bond Lengths and Angles: Deviations from standard values can indicate electronic effects or strain.
-
Torsion Angles: These define the conformation of flexible side chains and the relative orientation of different ring systems within the molecule.[11]
Supramolecular Features: The Importance of Intermolecular Interactions
The way molecules pack in the crystal lattice is dictated by a network of non-covalent interactions. Understanding this supramolecular assembly is critical, as it influences properties like solubility and stability. For 2-aminobenzoxazoles, hydrogen bonds are paramount.[10]
-
Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the oxazole nitrogen and oxygen atoms are potential acceptors. This leads to the frequent formation of N—H⋯N and N—H⋯O hydrogen bonds, which often link molecules into chains, layers, or more complex three-dimensional networks.[8][11]
-
π–π Stacking: The aromatic nature of the benzoxazole core facilitates stacking interactions between adjacent molecules, further stabilizing the crystal structure.[11]
Data Presentation
Quantitative data from the analysis should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Crystallographic Data for a 2-Aminobenzoxazole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O |
| Formula Weight | 210.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 9.345(5) |
| β (°) | 112.56(1) |
| Volume (ų) | 1083.4(9) |
| Z | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
Table 2: Example Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N2—H2A···N3ⁱ | 0.86 | 2.29 | 3.145(2) | 175.8 |
| N2—H2B···O1ⁱⁱ | 0.86 | 2.15 | 2.987(2) | 163.4 |
Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, y+1/2, -z+3/2
Advanced Analysis for Deeper Insight
Hirshfeld Surface Analysis
To gain a more sophisticated and quantitative understanding of intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[9] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular contacts simultaneously.
-
Expertise & Experience: Hirshfeld analysis moves beyond simply listing hydrogen bonds. It generates a unique 3D surface for the molecule, color-coded to show regions of close contact with neighboring molecules. This is complemented by 2D "fingerprint plots," which summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H).[8] This allows researchers to quickly identify the dominant forces governing the crystal packing, an insight that is crucial for understanding and predicting the solid-state behavior of different derivatives.
The Cambridge Structural Database (CSD)
A critical step for ensuring the trustworthiness and novelty of a new structure is to compare it with existing data. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. A survey of the CSD allows researchers to place their results in the context of known structures, identify common structural motifs, and validate geometric parameters.[9][10]
Bridging Structure to Function: Implications for Drug Development
The ultimate goal of crystal structure analysis in a pharmaceutical context is to inform drug design. The experimentally determined 3D structure is a vital input for computational chemistry methods.
-
Structure-Activity Relationship (SAR): A crystal structure provides a definitive explanation for why a particular derivative is active. It reveals the exact conformation of the molecule, which can be correlated with its biological activity.
-
Molecular Docking: The high-resolution coordinates from a crystal structure are used as the starting point for molecular docking simulations.[1][12] These simulations predict how the molecule might bind to the active site of a protein target, such as an enzyme or receptor. This allows for the rational design of new derivatives with improved potency and selectivity.
Conclusion
Crystal structure analysis is far more than a characterization technique; it is a strategic tool in the arsenal of the modern drug discovery professional. For the versatile 2-aminobenzoxazole scaffold, it provides an unambiguous blueprint of the molecular architecture and the subtle non-covalent forces that dictate its behavior. By integrating high-quality experimental data from X-ray diffraction with advanced analytical methods like Hirshfeld surface analysis and computational modeling, researchers can establish robust structure-activity relationships, predict biological interactions, and rationally design novel therapeutic agents with enhanced efficacy and specificity. Mastering these techniques is essential for unlocking the full potential of this privileged chemical class.
References
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IUCr. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. IUCr Journals. Retrieved from [Link]
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Razzoqova, M. U., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of a coordination compound of silver nitrate with 2-aminobenzoxazole. PubMed Central. Retrieved from [Link]
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IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of a coordination compound of silver nitrate with 2-aminobenzoxazole. IUCr. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Retrieved from [Link]
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Castellano, E. E., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PubMed Central. Retrieved from [Link]
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Hindawi. (2025). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. Retrieved from [Link]
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Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PubMed Central. Retrieved from [Link]
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Li, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PubMed Central. Retrieved from [Link]
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Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. Retrieved from [Link]
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ResearchGate. (2025). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. ResearchGate. Retrieved from [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. SciSpace. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]
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Chasák, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in Benzoxazoles
Introduction: The Benzoxazole Core and the Versatility of the Carboxylic Acid Handle
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules.[2][3][4] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The carboxylic acid group, when appended to the benzoxazole scaffold, serves as a versatile synthetic handle, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of the carboxylic acid group in benzoxazoles, offering insights into key reactions and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
The strategic placement of a carboxylic acid on the benzoxazole ring system opens up numerous avenues for molecular diversification. It allows for the introduction of various functional groups and the construction of more complex molecular architectures through well-established carboxylate chemistry. Understanding the nuances of these reactions within the context of the benzoxazole core is crucial for the efficient design and synthesis of novel therapeutic agents.
I. Synthesis of Benzoxazole Carboxylic Acids: The Foundation
A fundamental prerequisite to exploring the reactivity of the carboxylic acid group is a robust understanding of the synthesis of benzoxazole carboxylic acids themselves. A common and direct approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[1] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]
Various methodologies have been developed to facilitate this transformation, employing different catalysts and reaction conditions to optimize yields and substrate scope.[1][7][8]
Key Synthetic Strategies:
-
Direct Condensation: This method involves the direct reaction of a 2-aminophenol with a dicarboxylic acid or a carboxylic acid anhydride under thermal or microwave conditions.[1][9]
-
From In Situ Generated Acid Chlorides: A one-pot synthesis can be achieved by generating an acid chloride in situ from a carboxylic acid using reagents like thionyl chloride, followed by reaction with a 2-aminophenol in the presence of a catalyst such as methanesulfonic acid.[9][10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzoxazoles from carboxylic acids and 2-aminophenols, often in the absence of a solvent.[1][8]
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
This protocol outlines a general and efficient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol, adapted from literature procedures.[9][11]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
2-Aminophenol (1.0 mmol)
-
Methanesulfonic acid (2.0-3.0 mmol)
-
Toluene or xylene (5 mL)
Procedure:
-
To a stirred solution of the carboxylic acid in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask, add thionyl chloride.
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol.
-
Add methanesulfonic acid to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent efficiently converts the carboxylic acid to the more reactive acid chloride, facilitating the initial acylation of the 2-aminophenol.[9]
-
Methanesulfonic Acid: This strong acid acts as a catalyst for the cyclodehydration step, promoting the formation of the benzoxazole ring from the intermediate 2-hydroxyanilide.[9][11]
-
Toluene/Xylene: These high-boiling point solvents are suitable for reactions requiring elevated temperatures to drive the dehydration process.
II. Key Transformations of the Carboxylic Acid Group
The carboxylic acid functionality on the benzoxazole ring can undergo a variety of chemical transformations, providing access to a wide range of derivatives. The most common and synthetically useful reactions are esterification, amidation, reduction, and decarboxylation.
A. Esterification: Accessing Benzoxazole Esters
Esterification of benzoxazole carboxylic acids is a fundamental transformation that allows for the modulation of physicochemical properties such as solubility and lipophilicity, which are critical in drug design.[12][13] The classic Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method.[14]
Experimental Protocol: Fischer Esterification of a Benzoxazole Carboxylic Acid
Materials:
-
Benzoxazole carboxylic acid (1.0 mmol)
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the benzoxazole carboxylic acid in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ester, which can be further purified by chromatography or crystallization.
Mechanism of Fischer Esterification:
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Hydroxyphenyl)amides
Introduction: The Significance of Amide Bonds with 2-Aminophenol
The coupling of carboxylic acids with 2-aminophenol to form N-(2-hydroxyphenyl)amides is a critical transformation in the fields of medicinal chemistry, materials science, and organic synthesis. The resulting structural motif, containing a phenol and an amide in an ortho relationship, serves as a versatile precursor to a wide range of biologically active and functionally important molecules. Most notably, these amides are the immediate precursors to benzoxazoles, a privileged heterocyclic scaffold found in numerous pharmaceuticals.[1][2][3] The ability to control this coupling reaction to favor the formation of the acyclic amide over the cyclized benzoxazole is paramount for many synthetic strategies.
This guide provides a comprehensive overview of the experimental procedures for coupling carboxylic acids with 2-aminophenol. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes. We will delve into the rationale behind the selection of various coupling reagents and reaction conditions, addressing the specific challenges posed by the electronic nature of 2-aminophenol.
Core Principles and Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires the removal of water and often high temperatures.[4] To overcome this, modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.
The general mechanism involves two key stages:
-
Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with uronium/phosphonium salts).
-
Nucleophilic Acyl Substitution: The amine (2-aminophenol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and release the coupling agent byproduct.
A critical consideration when working with 2-aminophenol is its reduced nucleophilicity compared to simple anilines. The electron-withdrawing inductive effect of the ortho-hydroxyl group decreases the electron density on the nitrogen atom, making it a less potent nucleophile.[5][6] This can lead to sluggish or incomplete reactions with standard coupling protocols.[5][7] Furthermore, the proximity of the hydroxyl group can lead to a competing intramolecular cyclization to form a benzoxazole, either during the coupling reaction or during workup and purification.[2][8]
Visualizing the Reaction Pathways
The following diagram illustrates the general workflow and the key decision points in the coupling of a carboxylic acid with 2-aminophenol, highlighting the desired amide formation pathway versus the potential for benzoxazole synthesis.
Caption: General workflow for coupling carboxylic acids with 2-aminophenol.
Choosing the Right Coupling Reagent: A Comparative Overview
The success of the coupling reaction hinges on the appropriate choice of reagents. Below is a comparison of commonly used coupling agents, with specific considerations for their use with 2-aminophenol.
| Coupling Reagent System | Key Advantages | Key Disadvantages | Best For... |
| EDC / HOBt | Water-soluble byproduct (EDU), easy removal.[9][10] Cost-effective. Well-established. | Can be sluggish with electron-deficient amines. Risk of N-acylurea side product. | General purpose, scalable reactions where byproduct removal is a priority. |
| DCC / HOBt | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[9][11] DCC is a known sensitizer.[12][13] | Solution-phase synthesis where the insoluble DCU can be easily filtered off. |
| HATU / Base (DIPEA) | Very fast reaction rates and high efficiency.[14][15] Excellent for sterically hindered or electron-deficient amines.[5][11] Low rates of racemization. | Higher cost. HATU is a potential sensitizer.[12] Byproducts are water-soluble. | Difficult couplings, electron-deficient anilines, and when speed is critical. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Coupling reagents such as DCC and HATU are potent sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][16]
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is a reliable starting point for many carboxylic acids. The addition of DMAP can be beneficial for particularly challenging couplings involving electron-deficient anilines.[5][6]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
2-Aminophenol (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 2-aminophenol (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the base (DIPEA or TEA, 3.0 equiv) to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cold solution. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproduct), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[5] Recrystallization can also be an effective method for solid products.[17]
Protocol 2: High-Efficiency Coupling using HATU
This method is recommended for challenging substrates, including sterically hindered carboxylic acids or when using 2-aminophenol derivatives that are particularly electron-deficient.[5][11]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
2-Aminophenol (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 equiv) and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive OAt-active ester.[14]
-
Add a solution of 2-aminophenol (1.1 equiv) in a small amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring and Work-up: Follow the same procedures as described in Protocol 1. The byproducts from HATU and DIPEA are generally water-soluble and easily removed during the aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.[7]2. 2-Aminophenol is too electron-deficient for the chosen conditions.[5]3. Presence of water hydrolyzing the active intermediate.[7] | 1. Switch to a more powerful coupling reagent like HATU.[5][11]2. Add an acylation catalyst like DMAP (0.1-1.0 equiv) to the EDC/HOBt protocol.[5][6]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Benzoxazole Side Product | 1. High reaction temperature.2. Extended reaction times.3. Acidic work-up conditions. | 1. Run the reaction at 0 °C to room temperature. Avoid heating.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use a mild basic wash (e.g., saturated NaHCO₃) before any acidic wash during work-up. |
| Difficulty Removing Byproducts | 1. Using DCC in solution phase without easy filtration.2. Insufficient aqueous washes. | 1. If using DCC, ensure the reaction solvent allows for easy filtration of the DCU byproduct (e.g., DCM, Ethyl Acetate).[9] Alternatively, use EDC for its water-soluble byproduct.[9][10]2. Perform multiple, vigorous aqueous washes during the work-up procedure. |
| Racemization (for chiral carboxylic acids) | The activated intermediate is susceptible to racemization, especially in the presence of excess base. | 1. Use additives known to suppress racemization, such as HOBt or OxymaPure.[7][18]2. Run the reaction at lower temperatures (e.g., starting at 0 °C).[11]3. Avoid using a large excess of base. |
Conclusion
The successful coupling of carboxylic acids with 2-aminophenol is an achievable yet nuanced process that requires careful consideration of substrate reactivity and reagent choice. While standard reagents like EDC/HOBt provide a robust and cost-effective solution for many applications, more powerful uronium-based reagents such as HATU are indispensable for overcoming the challenges posed by sterically demanding or electronically deactivated substrates. By understanding the underlying mechanisms, adhering to detailed experimental protocols, and anticipating potential side reactions, researchers can effectively synthesize N-(2-hydroxyphenyl)amides in high yield and purity, paving the way for the development of novel therapeutics and advanced materials.
References
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Subramanian, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
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Subramanian, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed, 33456089. Available at: [Link]
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Organic Synthesis. Acid-Amine Coupling using DCC. Organic Synthesis. Available at: [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2021). Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
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Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. Available at: [Link]
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MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
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McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2020). Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available at: [Link]
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ResearchGate. (2021). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
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ResearchGate. (2015). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. ResearchGate. Available at: [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
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SciSpace. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. SciSpace. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
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Hughes, N. E., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. Available at: [Link]
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PubMed. (2014). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. Available at: [Link]
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Organic Syntheses. (2015). 6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. Common Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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The Versatile Scaffold: Harnessing 2-Amino-1,3-benzoxazole-6-carboxylic Acid in Modern Drug Discovery
Introduction: The Benzoxazole Core - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation and optimization. The benzoxazole ring system, a bicyclic heterocycle, has firmly established itself as one such scaffold.[1][2][3] Its rigid, planar structure and the presence of hydrogen bond acceptors in the oxazole ring allow for specific and strong interactions with a variety of biological macromolecules.[3] Derivatives of benzoxazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This wide-ranging bioactivity underscores the therapeutic potential encapsulated within this heterocyclic system.
This guide focuses on a particularly valuable building block within the benzoxazole family: 2-Amino-1,3-benzoxazole-6-carboxylic acid . The strategic placement of an amino group at the 2-position and a carboxylic acid at the 6-position provides two orthogonal points for chemical modification. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the development of novel therapeutics.
Physicochemical Properties and Strategic Advantages
The utility of 2-Amino-1,3-benzoxazole-6-carboxylic acid as a building block is rooted in its inherent physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | PubChem CID: 54593645[4] |
| Molecular Weight | 178.15 g/mol | PubChem CID: 54593645[4] |
| Hydrogen Bond Donors | 2 | PubChem CID: 54593645[4] |
| Hydrogen Bond Acceptors | 4 | PubChem CID: 54593645[4] |
| Topological Polar Surface Area | 89.4 Ų | PubChem CID: 54593645[4] |
The presence of both acidic (carboxylic acid) and basic (amino) groups imparts a zwitterionic character at physiological pH, which can influence solubility and cell permeability. The benzoxazole core itself is relatively lipophilic, providing a balance that is often sought in drug design.
The Benzoxazole Scaffold as a Bioisostere
A key strategic advantage of the benzoxazole nucleus is its role as a bioisostere. Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles.[5][6][7][8] The benzoxazole ring can act as a bioisostere for other aromatic systems, such as indoles or benzimidazoles, offering a way to modulate a compound's properties while maintaining key binding interactions.
Synthetic Pathways and Derivatization Protocols
The true power of 2-Amino-1,3-benzoxazole-6-carboxylic acid lies in its synthetic tractability. The amino and carboxylic acid groups can be selectively functionalized to generate large libraries of diverse compounds.
General Synthetic Workflow
The synthesis of derivatives from this building block typically follows a logical progression from initial diversification to biological evaluation.
Caption: General workflow for the derivatization and evaluation of 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Protocol 1: Amide Library Synthesis via Amide Coupling
The carboxylic acid moiety is an excellent handle for creating a diverse library of amides, a common functional group in many approved drugs.
Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry.[9][10] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with potentially less reactive amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and suppression of racemization.[10]
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-Amino-1,3-benzoxazole-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, looking for the expected molecular weight of the amide. ¹H NMR spectroscopy should show the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton and signals corresponding to the coupled amine.
Protocol 2: Ester Synthesis for Modulating Lipophilicity
Esterification of the carboxylic acid can be a valuable strategy for increasing lipophilicity and potentially improving cell permeability.
Rationale: The conversion of a carboxylic acid to an ester is a fundamental transformation. While classic Fischer esterification using strong acid and heat is an option, milder methods are often preferred to avoid degradation of sensitive substrates. The use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by reaction with an alcohol, is a highly effective method.[11]
Step-by-Step Protocol:
-
Acyl Chloride Formation: Suspend 2-Amino-1,3-benzoxazole-6-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.
Self-Validation: The formation of the ester can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a new C=O stretch for the ester) and NMR spectroscopy (appearance of new signals corresponding to the alkyl group of the alcohol).
Protocol 3: N-Functionalization of the 2-Amino Group
The 2-amino group provides another key point for diversification, allowing for the introduction of various substituents that can probe different regions of a binding pocket.
Rationale: The nucleophilic 2-amino group can undergo a variety of reactions, including acylation, alkylation, and reductive amination. N-acylation with an acyl chloride in the presence of a non-nucleophilic base like pyridine is a straightforward method to introduce an amide linkage at this position.
Step-by-Step Protocol:
-
Protection (if necessary): If the carboxylic acid is not intended to react, it should first be protected, for example, as a methyl or ethyl ester using the protocol described above.
-
Reaction Setup: Dissolve the ester-protected 2-Amino-1,3-benzoxazole-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add pyridine (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with DCM and wash with 1M aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer, concentrate, and purify the N-acylated product by flash column chromatography.
-
Deprotection (if necessary): If the final product requires a free carboxylic acid, the ester can be hydrolyzed under basic (e.g., LiOH in THF/water) or acidic conditions.
Self-Validation: Successful N-acylation will be evident in the NMR spectrum by the appearance of signals corresponding to the new acyl group and a downfield shift of the aromatic protons adjacent to the amino group. Mass spectrometry will confirm the increase in molecular weight.
Case Study: A Hypothetical Kinase Inhibitor Program
To illustrate the application of these protocols, let's consider a hypothetical drug discovery program targeting a protein kinase. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain.
Hypothetical Signaling Pathway and Target:
Caption: A simplified signaling pathway where a benzoxazole derivative inhibits a target kinase.
In this scenario, the 2-amino group of our building block could be functionalized to form a hydrogen bond with the kinase hinge region, while the 6-carboxylic acid is derivatized to an amide that projects into a solvent-exposed region, allowing for the optimization of solubility and other pharmacokinetic properties.
Hypothetical Library Synthesis and SAR:
Using Protocol 1, a library of amides could be synthesized by coupling 2-Amino-1,3-benzoxazole-6-carboxylic acid with a diverse set of amines.
| Compound ID | Amine Moiety (R-NH₂) | IC₅₀ (nM) |
| BZ-001 | Morpholine | 850 |
| BZ-002 | N-methylpiperazine | 420 |
| BZ-003 | 4-Fluorobenzylamine | 150 |
| BZ-004 | (S)-3-Amino-1-pyrrolidinone | 75 |
The initial Structure-Activity Relationship (SAR) from this hypothetical data suggests that an aromatic substituent on the amide (BZ-003) is beneficial for potency, and further optimization with a chiral, cyclic amine (BZ-004) leads to a significant improvement in activity. This iterative process of synthesis and testing is central to modern drug discovery.
Conclusion
2-Amino-1,3-benzoxazole-6-carboxylic acid represents a highly valuable and versatile building block for drug discovery. Its privileged benzoxazole core, combined with two strategically placed and readily functionalizable groups, provides an exceptional platform for the synthesis of diverse compound libraries. The protocols outlined in this guide offer robust and reproducible methods for derivatization, enabling medicinal chemists to efficiently explore chemical space and develop novel drug candidates with tailored properties. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery campaigns.
References
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- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (URL not available)
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
- Clickable coupling of carboxylic acids and amines at room temperature medi
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A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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2-Amino-1,3-benzoxazole-6-carboxylic acid. PubChem. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health. [Link]
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HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
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Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
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Identification of Novel Benzoxa-[1][12][13]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents. MDPI. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. [Link]
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Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. National Institutes of Health. [Link]
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Analytical methods for the purification of benzoxazole derivatives
Analytical Methods for the Purification and Characterization of Benzoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, necessitating robust and reproducible methods for their purification and structural confirmation. This guide provides a comprehensive overview of the principal analytical techniques employed, from bulk purification via chromatography and crystallization to high-resolution purity assessment and definitive structural elucidation by spectroscopic methods. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in developing methods tailored to their specific benzoxazole derivatives.
Introduction: The Imperative for Purity
The typical workflow involves an initial bulk purification of the crude reaction product, followed by a rigorous assessment of purity, and finally, an unambiguous confirmation of the molecular structure.[1] This note details the theory, practical application, and step-by-step protocols for the most effective techniques at each stage.
The Purification & Analysis Workflow: A Strategic Overview
A logical and systematic approach is critical to achieving high purity. The overall strategy begins with coarse, high-capacity methods and progresses to fine, high-resolution techniques.
Caption: General workflow for the purification and characterization of benzoxazole derivatives.
Bulk Purification Techniques
The first step post-synthesis is to separate the target compound from the bulk of impurities. The choice between column chromatography and recrystallization depends on the nature of the crude product (solid vs. oil) and the types of impurities present.
Flash Column Chromatography
Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3][4] It is the workhorse for purifying crude reaction mixtures, especially for non-crystalline oils or complex mixtures.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the default choice due to its polarity and cost-effectiveness. The acidic nature of silica can sometimes cause degradation of sensitive compounds. In such cases, neutral alumina or deactivating the silica with a base like triethylamine (e.g., 1% in the eluent) is a proven strategy.[5][6]
-
Mobile Phase (Eluent): The selection of the eluent is the most critical parameter. It is determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] The goal is to find a solvent system where the target benzoxazole derivative has an Rf (retention factor) of 0.25-0.35 . A common starting point for benzoxazoles of moderate polarity is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).[7] If the compound is highly polar, a stronger eluent like Dichloromethane/Methanol may be required.[5]
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to find a suitable solvent system. Spot the crude mixture, starting material, and a co-spot. The ideal system shows good separation between the product spot and all impurities.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica mass to crude mass).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6] This technique often results in sharper bands and better separation.
-
-
Elution:
-
Fraction Analysis (Self-Validation):
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Pool the pure fractions, and combine fractions of intermediate purity for a potential second column if necessary.
-
Evaporate the solvent from the pooled pure fractions under reduced pressure to yield the purified benzoxazole derivative.
-
Recrystallization
Recrystallization is a powerful purification technique for solids, capable of yielding material of very high purity.[8][9][10] The principle relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9][11]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[10] A systematic screening of solvents with varying polarities is essential.[12] Sometimes, a multi-solvent system (a "solvent" and an "anti-solvent") is required.[9][13]
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) at room temperature and at boiling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solid until it just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[5]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (Troubleshooting): If crystals do not form ("oiling out"), try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[5][11]
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
-
Self-Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Assess purity via HPLC.
Purity Assessment & Final Purification
After bulk purification, it is essential to quantitatively determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high-resolution separation and sensitive detection, making it ideal for determining the purity of a sample and for isolating small quantities of high-purity material.[14][15]
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for benzoxazole derivatives.[5][16] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14][15]
-
Mobile Phase Modifier: Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase is standard practice.[16] This suppresses the ionization of silanol groups on the stationary phase and protonates any basic nitrogens in the benzoxazole, leading to sharper, more symmetrical peaks.
-
Detector: A UV detector is typically used, with the detection wavelength set to the λmax of the benzoxazole derivative to ensure maximum sensitivity.[15]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.
-
Start with a generic gradient, for example, 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15-20 minutes.
-
Inject the sample and monitor the chromatogram.
-
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and temperature to achieve optimal separation of the main peak from any impurities.[15]
-
Purity Calculation (Self-Validation): Once an optimized method is established, integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area %). For drug development, purity should typically exceed 95%.
Table 1: Example HPLC Conditions for Benzoxazole Analysis
| Parameter | Typical Condition | Rationale |
| Column | C18 (ODS), 4.6 x 150 mm, 5 µm | Good retention for moderately non-polar benzoxazoles.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of mobile phase. Modifier improves peak shape.[16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic (strong) component. Good UV transparency. |
| Gradient | 10-95% B over 15 min | Efficiently elutes compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns, balancing speed and resolution.[15] |
| Detection | UV at 254 nm or λmax | 254 nm is a good general wavelength; λmax provides higher sensitivity. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
Structural Confirmation: Spectroscopic Methods
Once a compound is deemed pure by HPLC, its chemical structure must be unequivocally confirmed. A combination of Mass Spectrometry and NMR Spectroscopy is required for this.[1][17]
Caption: Decision workflow for spectroscopic structural confirmation.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the elemental formula.[1]
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[1]
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for most organic molecules.
-
Data Analysis (Self-Validation):
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).
-
Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the target structure. For HRMS, the observed mass should be within 5 ppm of the calculated exact mass.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.[18][19]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pure, dry compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Data Acquisition:
-
Data Analysis (Self-Validation):
-
¹H NMR: Analyze chemical shifts, integration (relative number of protons), and coupling patterns (multiplicity) to piece together the structure.[1]
-
¹³C NMR: Correlate the number of signals with the number of unique carbons in the proposed structure.
-
The combined data from both experiments should be fully consistent with the proposed structure of the benzoxazole derivative.
-
Conclusion
The purification and characterization of benzoxazole derivatives is a multi-faceted process that demands a systematic and analytical approach. By combining bulk purification techniques like column chromatography and recrystallization with high-resolution analysis by HPLC and definitive structural confirmation by MS and NMR, researchers can ensure the quality and integrity of their compounds. The protocols and rationale provided in this note serve as a robust foundation for developing tailored methods that yield pure, unambiguously identified materials ready for downstream applications in drug discovery and materials science.
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1,2-Benzoxazol-7-ol.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07).
- ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
- LabXchange. Lab Procedure: Recrystallization. (2024-03-23).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
- ResearchGate. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025-10-16).
- PubMed Central. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021-04-08).
- PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. (2018-08-12).
- Washington State University. Monitoring Reactions by TLC.
- University of Colorado Boulder. Column Chromatography.
- Benchchem. Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide.
- Benchchem. Technical Support Center: Purification of Benzoxazole Derivatives.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025-08-06).
- University of Rochester. Purification: Tips for Flash Column Chromatography.
- PubMed. Thin layer chromatography.
- Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography. (2024-08-12).
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis....
- Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18).
- Scientific Laboratory Supplies. Thin-Layer Chromatography.
- PubMed. Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. (2008-05-12).
- World Journal of Pharmaceutical Sciences. Benzoxazoles. (2018-09-30).
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- 17. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the N-Alkylation of Benzoxazole Compounds
Abstract
This document provides a comprehensive guide to the N-alkylation of the benzoxazole scaffold, a critical transformation in medicinal chemistry and materials science. N-functionalized benzoxazoles are privileged structures found in numerous pharmacologically active agents. We delve into the core mechanistic principles, offer expert guidance on reagent selection, and present detailed, validated protocols for both conventional and microwave-assisted synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize N-alkylated benzoxazole derivatives with high efficiency and purity.
Introduction: The Significance of N-Alkylated Benzoxazoles
The benzoxazole ring system is a cornerstone in drug discovery, forming the structural core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The nitrogen atom at the 3-position of the benzoxazole ring serves as a key synthetic handle. Its alkylation not only modulates the steric and electronic properties of the molecule but also provides a crucial vector for introducing diverse functional groups, thereby enabling the exploration of a vast chemical space. The synthesis of N-substituted benzoxazoles is therefore a frequently employed strategy in the development of novel therapeutic agents.
This guide will focus on the direct N-alkylation of the benzoxazole core via a nucleophilic substitution pathway, a robust and widely applicable method.
Mechanistic Principles: An S_N2 Pathway
The N-alkylation of benzoxazole proceeds through a classic bimolecular nucleophilic substitution (S_N2) mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Nucleophilicity of the Benzoxazole Nitrogen: The lone pair of electrons on the indole-like nitrogen atom of the benzoxazole ring is nucleophilic. However, its nucleophilicity is tempered by its participation in the aromatic system.
-
Role of the Base: A base is required to deprotonate the N-H bond of a precursor 2-substituted benzoxazole or, more commonly in the case of a pre-formed benzoxazole, to neutralize the acid generated if the starting material is a salt. In most modern syntheses starting from neutral benzoxazole, the base's primary role is to facilitate the reaction, often by interacting with the electrophile or scavenging any trace protons that could protonate the benzoxazole nitrogen and shut down the reaction.
-
The S_N2 Reaction: The nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) in a single, concerted step.
Below is a diagram illustrating the generalized workflow for this critical transformation.
Caption: General experimental workflow for N-alkylation of benzoxazoles.
Optimizing Reaction Parameters: A Scientist's Guide
The success of an N-alkylation reaction hinges on the judicious selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.
Choice of Base
The base is arguably the most critical factor influencing reaction rate and yield. While many bases can effect the transformation, inorganic carbonates are the most common due to their efficacy, cost, and favorable work-up profiles.
-
Potassium Carbonate (K₂CO₃): A reliable and cost-effective choice for activated alkylating agents like benzyl and allyl halides. It is a moderately strong base that is sufficient for many transformations.
-
Cesium Carbonate (Cs₂CO₃): Often provides significantly higher yields and faster reaction rates, especially with less reactive alkylating agents. This is attributed to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the benzoxazole nitrogen, increasing its effective nucleophilicity, and also enhances the solubility of the carbonate base in organic solvents.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used for deprotonation. However, it is pyrophoric and requires strictly anhydrous conditions, making it less convenient for routine synthesis.
| Base | Typical Substrates | Key Advantages | Considerations |
| K₂CO₃ | Benzyl halides, Allyl halides | Cost-effective, easy to handle, simple work-up | Slower reaction rates, may require heat |
| Cs₂CO₃ | Alkyl halides, less reactive R-X | Higher yields, faster rates (Cesium effect) | Higher cost |
| NaOH / KOH | Used in Phase-Transfer Catalysis | Inexpensive, suitable for aqueous/biphasic systems | Can promote side reactions (hydrolysis) |
Choice of Solvent
The solvent must dissolve the reactants and facilitate the S_N2 mechanism. Aprotic polar solvents are the standard choice as they can solvate the cation of the base while leaving the nucleophile relatively free.
-
N,N-Dimethylformamide (DMF): An excellent solvent with a high boiling point, capable of dissolving a wide range of organic substrates and inorganic bases. Its high polarity effectively stabilizes the transition state of the S_N2 reaction.
-
Acetonitrile (CH₃CN): Another excellent choice, particularly for microwave-assisted synthesis due to its efficient absorption of microwave energy. It has a lower boiling point than DMF, which can simplify product isolation.
-
Acetone: A less polar option, often used with potassium carbonate. It is effective for highly reactive alkylating agents.
Alkylating Agents and Temperature
The reactivity of the alkylating agent (R-X) follows the order R-I > R-Br > R-Cl. Iodides are the most reactive but are more expensive and less stable. Bromides often represent the best compromise of reactivity and stability. The reaction temperature is adjusted based on the reactivity of the electrophile, with more demanding reactions requiring higher temperatures, often achieved through microwave irradiation.
Validated Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This robust protocol is suitable for most standard N-alkylations using activated electrophiles like benzyl bromide.
Step-by-Step Methodology:
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzoxazole substrate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to make a 0.1 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Initiate Stirring: Begin stirring the suspension at room temperature.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-alkylated benzoxazole.
Protocol 2: Accelerated Synthesis via Microwave Irradiation
This method significantly reduces reaction times, often from hours to minutes, and is particularly effective for less reactive alkylating agents.
Step-by-Step Methodology:
-
Reagent Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the benzoxazole substrate (1.0 eq), the alkylating agent (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) or DMF (3-5 mL).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes. Use a hold time at the target temperature.
-
Work-up & Purification: After cooling to room temperature, perform the same work-up and purification procedure as described in Protocol 1.
Caption: Comparison of conventional vs. microwave synthesis workflows.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive alkylating agent.2. Insufficiently strong base.3. Low temperature. | 1. Check the quality of the alkylating agent; consider switching from R-Cl to R-Br or R-I.2. Switch from K₂CO₃ to the more powerful Cs₂CO₃.3. Increase the reaction temperature or switch to microwave heating. |
| Multiple Products on TLC | 1. O-alkylation (if a 2-hydroxybenzoxazole precursor is used).2. Over-alkylation leading to quaternary salt formation. | 1. Ensure the benzoxazole ring is fully formed before N-alkylation.2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq) and monitor the reaction carefully to stop it upon consumption of the starting material. |
| Difficult Purification | Residual DMF in the final product. | During work-up, wash the organic layer thoroughly with water and brine multiple times to remove the high-boiling DMF solvent. If it persists, consider lyophilization or high-vacuum drying. |
Conclusion
The N-alkylation of benzoxazoles is a fundamental and versatile reaction for generating molecular diversity. By understanding the underlying S_N2 mechanism and making informed choices regarding the base, solvent, and reaction conditions, researchers can reliably and efficiently synthesize desired target molecules. The use of cesium carbonate can often accelerate reactions and improve yields, while microwave-assisted synthesis provides a powerful tool for rapid protocol optimization and the synthesis of more challenging derivatives. The protocols and guidelines presented herein offer a robust starting point for any scientist working with this important heterocyclic scaffold.
References
-
Upadhyay, A., Joshi, V., & Singh, G. (2021). Benzoxazole: The Molecule of the Decade. ChemistrySelect. Available at: [Link]
-
Shafique, Z., et al. (2018). Benzoxazole: An Emerging Scaffold for Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Ube, H., & Terao, Y. (2012). Cesium Carbonate. In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Mehta, V. P., et al. (2012). Microwave-assisted N-alkylation of benzoxazoles and benzothiazoles. Tetrahedron Letters. Available at: [Link]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles
Introduction: The Significance and Synthesis of Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds, featuring a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry and drug development, as it is present in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2] The importance of these compounds has spurred the development of efficient and environmentally friendly synthetic methodologies.
Traditionally, the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an aldehyde or benzoyl chloride.[1][2][3] While effective, conventional heating methods often require long reaction times, high temperatures, and the use of volatile organic solvents, which poses environmental concerns.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[4][5][6] By directly coupling microwave energy with the molecules in the reaction mixture, MAOS leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance selectivity.[7][8][9] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[4][5]
This document provides a detailed guide for the microwave-assisted synthesis of 2-substituted benzoxazoles, targeting researchers, scientists, and professionals in drug development. We will delve into the rationale behind the experimental design, provide a robust and reproducible protocol, and discuss the characterization of the final products.
The Rationale for Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of benzoxazoles offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Microwave heating can significantly shorten reaction times from hours to minutes.[2][6][10] This is attributed to the efficient and instantaneous heating of the reaction mixture.
-
Higher Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[4][6][10]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient compared to conventional methods that heat the reaction vessel first.
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the synthesis.[4][11][12]
The mechanism of microwave heating involves two main processes: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align themselves with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates heat. In the presence of ions, the oscillating electric field causes them to move back and forth, colliding with other molecules and generating heat through friction.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles
This protocol details the synthesis of 2-arylbenzoxazoles via the condensation of a 2-aminophenol with an aromatic aldehyde, a common and effective method.[2][11][12] We will use a deep eutectic solvent (DES) as a recyclable and environmentally benign catalyst.[2]
Materials and Equipment
-
Reactants:
-
Substituted 2-aminophenols (e.g., 2-aminophenol, 2-amino-4-chlorophenol)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
-
Catalyst:
-
Choline chloride
-
Oxalic acid
-
-
Solvents and Reagents:
-
Ethyl acetate
-
n-Hexane
-
Sodium sulfate (anhydrous)
-
-
Equipment:
-
Monowave or multi-mode microwave reactor
-
Microwave-safe reaction vessels with sealed caps
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Preparation of the Deep Eutectic Solvent (DES) Catalyst: [CholineCl][Oxalic Acid]
The [CholineCl][Oxalic acid] DES is a green and efficient catalyst for this transformation.[2]
-
In a round-bottom flask, combine choline chloride (1 equivalent) and oxalic acid (1 equivalent).
-
Heat the mixture in an oil bath at 100 °C with constant stirring until a clear, homogeneous liquid is formed.
-
The DES can be used directly without further purification.
General Procedure for the Synthesis of 2-Arylbenzoxazoles
-
In a 10 mL microwave-safe reaction vessel, add the substituted 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the [CholineCl][Oxalic acid] catalyst (10 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-130 °C for 15-30 minutes. The optimal time and temperature may vary depending on the specific substrates.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane and ethyl acetate as the eluent).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (2 x 10 mL) to remove the DES catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Catalyst Recycling
The aqueous layer containing the [CholineCl][Oxalic acid] catalyst can be washed with a small amount of ethyl acetate to remove any residual product. The water can then be removed under vacuum at 80 °C to recover the catalyst for subsequent reactions.[2]
Reaction Mechanism and Workflow
The proposed mechanism for the synthesis of 2-substituted benzoxazoles from a 2-aminophenol and an aldehyde involves several key steps:
-
Activation of the Aldehyde: The acidic catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The amino group of the 2-aminophenol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Formation of a Hemiaminal Intermediate: This attack leads to the formation of a hemiaminal intermediate.
-
Dehydration to form a Schiff Base (Imine): The hemiaminal intermediate undergoes dehydration to form a Schiff base (imine).
-
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular fashion.
-
Aromatization: The resulting intermediate undergoes oxidation (often by atmospheric oxygen) to yield the final 2-substituted benzoxazole.
Caption: Proposed reaction mechanism for the synthesis of 2-substituted benzoxazoles.
Data and Expected Results
The microwave-assisted synthesis of 2-substituted benzoxazoles typically results in good to excellent yields, often exceeding 80%. The reaction times are significantly reduced compared to conventional heating methods. The following table summarizes representative results for the synthesis of various benzoxazole derivatives using the described protocol.
| Entry | 2-Aminophenol Derivative | Aldehyde Derivative | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | 20 | 85 |
| 2 | 2-Aminophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 20 | 88 |
| 3 | 2-Amino-4-chlorophenol | Benzaldehyde | 5-Chloro-2-phenylbenzoxazole | 15 | 92 |
| 4 | 2-Amino-4-chlorophenol | 4-Chlorobenzaldehyde | 5-Chloro-2-(4-chlorophenyl)benzoxazole | 15 | 90 |
| 5 | 2-Amino-4-methylphenol | Benzaldehyde | 5-Methyl-2-phenylbenzoxazole | 25 | 87 |
Characterization of 2-Substituted Benzoxazoles
The synthesized benzoxazole derivatives should be characterized using standard spectroscopic techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern on the benzoxazole core and the 2-substituent.
-
¹³C NMR: Aromatic carbons will appear in the range of 110-165 ppm. The carbon of the oxazole ring attached to the substituent (C2) will typically be found around 160-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target benzoxazole.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹) and C-O-C stretching (around 1240 cm⁻¹).
Conclusion and Future Perspectives
The microwave-assisted synthesis of 2-substituted benzoxazoles offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[2][10][12] The protocol described herein, utilizing a recyclable deep eutectic solvent as a catalyst, provides a robust and scalable method for the preparation of these important heterocyclic compounds. The versatility of this method allows for the synthesis of a diverse library of benzoxazole derivatives for applications in drug discovery and materials science. Further research in this area may focus on the development of new catalysts, the expansion of the substrate scope to include a wider range of functional groups, and the application of this methodology in continuous flow microwave reactors for large-scale production.
References
-
Nguyen, T. H. L., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7841. [Link]
- Çiktim, S. D., & Gençer, N. (2020).
- Çiktim, S. D., & Gençer, N. (2020). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Letters in Organic Chemistry, 17(12), 947-957.
- Gawande, M. B., et al. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water.
- Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25403.
- Çiktim, S. D., & Gençer, N. (2020). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Letters in Organic Chemistry, 17(12).
- Lim, H.-J., et al. (2012). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters.
- Vo, T. N. P., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2769-2777.
- Kumar, D., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28169-28178.
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Borah, P. P., & Dutta, D. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 4(3), 1141-1145.
- de la Hoz, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Research, 29(4), 543-560.
- Patel, K. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(1), 1-10.
- Faria, J., et al. (2021). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering, 9(1), 69-83.
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The Emergence of 2-Aminobenzoxazoles: A Versatile Scaffold for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The quest for molecular tools that can illuminate the intricate workings of biological systems is a driving force in modern scientific discovery. Among the arsenal of techniques available, fluorescence microscopy stands out for its sensitivity, specificity, and ability to provide real-time insights into cellular processes. Central to this technique is the development of fluorescent probes—molecules engineered to respond to specific environmental cues with a detectable change in their light-emitting properties. In recent years, the 2-aminobenzoxazole core has garnered significant attention as a privileged scaffold for the design of such probes. Its rigid, planar structure and favorable photophysical properties, which can be finely tuned through chemical modification, make it an ideal platform for creating sensors for a diverse range of analytes and physiological parameters.
This comprehensive guide delves into the application of 2-aminobenzoxazoles as fluorescent probes, offering a blend of theoretical understanding and practical, field-proven protocols. We will explore their synthesis, photophysical characteristics, and their utility in sensing metal ions, pH fluctuations, and changes in micro-viscosity, as well as their application in high-resolution cellular imaging.
The 2-Aminobenzoxazole Core: A Foundation for Fluorescence
The power of 2-aminobenzoxazole-based probes lies in their inherent chemical versatility. The core structure, a fusion of a benzene and an oxazole ring with an amino group at the 2-position, serves as a robust fluorophore. The amino group, in particular, provides a convenient handle for synthetic modification, allowing for the introduction of various recognition moieties that can selectively interact with target analytes.
dot graph "2_Aminobenzoxazole_Core_Structure" { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; " " [pos="4,2!"]; A [label="2-Aminobenzoxazole Core", fontsize=14, fontcolor="#202124"]; B [label="Benzene Ring", pos="1,0.5!", fontsize=10, fontcolor="#5F6368"]; C [label="Oxazole Ring", pos="2.5,1!", fontsize=10, fontcolor="#5F6368"]; D [label="Amino Group\n(Functionalization Site)", pos="3.5,0!", fontsize=10, fontcolor="#EA4335"];
} dpt Caption: General structure of the 2-aminobenzoxazole scaffold.
The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to their local chemical environment. This sensitivity is the key to their function as sensors. For instance, binding to a metal ion or a change in pH can alter the electronic distribution within the molecule, leading to a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.
Synthesis of 2-Aminobenzoxazole-Based Probes: Building the Tools
The construction of functional 2-aminobenzoxazole probes begins with the synthesis of the core structure, followed by the introduction of a specific recognition unit. A variety of synthetic routes to 2-aminobenzoxazoles have been developed, often starting from readily available precursors like 2-aminophenols.[1][2]
General Protocol for the Synthesis of the 2-Aminobenzoxazole Core
One common and effective method involves the cyclization of 2-aminophenol with a cyanating agent. While traditional methods often employed the highly toxic cyanogen bromide, greener alternatives are now available.[1] Another approach is the direct C-H amination of a pre-formed benzoxazole ring.[2]
Example Protocol: Direct Oxidative Amination of Benzoxazole [2]
This protocol describes a metal-free approach for the synthesis of 2-aminobenzoxazoles.
Materials:
-
Benzoxazole
-
Secondary amine (e.g., morpholine, piperidine)
-
1-Butylpyridinium iodide ([BPy]I) - catalyst
-
tert-Butyl hydroperoxide (TBHP, 70% in water) - oxidant
-
Acetic acid
-
Acetonitrile (CH3CN) - solvent
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add acetic acid (3 eq.), TBHP (1.5 eq.), and acetonitrile.
-
Add the [BPy]I catalyst (15 mol%).
-
Add the benzoxazole (1 eq.) and the secondary amine (2 eq.).
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane (5 x 10 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Evaporate the solvent under vacuum.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aminobenzoxazole derivative.
Causality: The ionic liquid catalyst, [BPy]I, facilitates the reaction under mild, room temperature conditions, making this a "green" and efficient method.[2] The TBHP acts as an oxidant to drive the C-H amination. Acetic acid serves as an additive that promotes the reaction.[2]
Applications in Sensing and Imaging
The true power of 2-aminobenzoxazole probes is realized in their diverse applications. By judiciously choosing the functional group appended to the 2-amino position, probes can be designed for high selectivity and sensitivity towards various targets.
Sensing of Metal Ions
Metal ions are essential for a vast array of biological processes, but their dysregulation is linked to numerous diseases. Fluorescent probes that can visualize the distribution and dynamics of metal ions in living cells are therefore invaluable tools. 2-Aminobenzoxazoles have been successfully adapted for the detection of various metal ions, including Zn²⁺.[3]
dot graph "Metal_Ion_Sensing" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-Aminobenzoxazole Probe\n(Low Fluorescence)"]; B [label="Metal Ion\n(e.g., Zn²⁺)"]; C [label="Probe-Metal Complex\n(High Fluorescence)"];
} dpt Caption: "Turn-on" fluorescence mechanism for metal ion sensing.
Protocol: Detection of Intracellular Zinc Ions (Zn²⁺)
This protocol is a general guideline and may require optimization for specific cell types and probes.
Materials:
-
2-Aminobenzoxazole-based Zn²⁺ probe (e.g., a derivative with a dipicolylamine (DPA) chelator)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well plate or glass-bottom dishes for imaging
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the Zn²⁺ probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Cell Culture: Seed the cells in a 96-well plate or on glass-bottom dishes and culture until they reach the desired confluency (typically 70-80%).
-
Probe Loading:
-
Dilute the probe stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe.
-
For quantitative analysis, a fluorescence plate reader can be used.
-
-
(Optional) Positive Control: To confirm the probe's response, cells can be treated with a solution containing Zn²⁺ (e.g., 10-50 µM ZnSO₄) and a zinc ionophore (e.g., pyrithione) to facilitate zinc entry into the cells.
Data Analysis: The fluorescence intensity of the cells will increase upon binding of the probe to intracellular Zn²⁺. The change in fluorescence can be quantified and compared between different experimental conditions.
| Probe Characteristic | Example Value | Reference |
| Analyte | Zn²⁺ | [4] |
| Excitation Max (λ_ex) | ~354 nm | [4] |
| Emission Max (λ_em) | ~475 nm | [4] |
| Fluorescence Enhancement | ~512-fold | [4] |
| Detection Limit (LOD) | 9.53 x 10⁻⁸ M | [4] |
Ratiometric Sensing of pH
Intracellular pH is a tightly regulated parameter that is crucial for cellular function. Fluorescent probes that can accurately measure pH are essential for studying cellular physiology and pathology. Ratiometric pH probes are particularly advantageous as they allow for quantitative measurements that are independent of probe concentration, excitation intensity, and light path length.[5] 2-Aminobenzoxazole derivatives can be designed to exhibit pH-dependent shifts in their emission spectra, making them excellent candidates for ratiometric sensing.
dot graph "Ratiometric_pH_Sensing" { layout=dot; node [shape=plaintext]; A [label="Low pH (Acidic)"]; B [label="High pH (Basic)"]; C [label="Probe (Protonated)"]; D [label="Probe (Deprotonated)"]; E [label="Emission 1\n(e.g., 450 nm)"]; F [label="Emission 2\n(e.g., 550 nm)"];
} dpt Caption: Principle of ratiometric pH sensing.
Protocol: Ratiometric Imaging of Intracellular pH
Materials:
-
Ratiometric 2-aminobenzoxazole-based pH probe
-
DMSO for stock solution
-
Cell culture medium
-
PBS
-
Calibration buffers of known pH containing a nigericin/monensin ionophore mixture
-
Cells of interest
-
Fluorescence microscope with dual-emission imaging capabilities
Procedure:
-
Probe Preparation and Loading: Follow steps 1-3 from the metal ion sensing protocol.
-
Washing: Follow step 4 from the metal ion sensing protocol.
-
Imaging:
-
Acquire two fluorescence images of the cells at the two emission wavelengths corresponding to the acidic and basic forms of the probe, using a single excitation wavelength.
-
-
Calibration (for quantitative pH measurement):
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5).
-
Add an ionophore mixture (e.g., nigericin and monensin) to the buffers to equilibrate the intracellular and extracellular pH.
-
Incubate the probe-loaded cells with each calibration buffer and acquire dual-emission images.
-
-
Data Analysis:
-
For each pixel in the image, calculate the ratio of the fluorescence intensities at the two emission wavelengths.
-
Generate a calibration curve by plotting the fluorescence ratio against the known pH of the calibration buffers.
-
Use the calibration curve to convert the fluorescence ratios from the experimental samples into absolute pH values.
-
| Probe Characteristic | Example Value | Reference |
| pH Range | 6.0 - 8.0 | [6] |
| Excitation Max (λ_ex) | Varies with probe | |
| Emission Maxima (λ_em1, λ_em2) | Varies with probe | |
| pKa | ~6.5 |
Probing Micro-viscosity with Molecular Rotors
The viscosity of the intracellular environment is not uniform and can change significantly in different organelles and during various cellular processes. These changes in viscosity can impact protein folding, diffusion rates, and enzymatic reactions. Molecular rotors are a class of fluorescent probes whose fluorescence quantum yield is highly dependent on the viscosity of their surroundings.[7] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is restricted, resulting in a significant increase in fluorescence. 2-Aminobenzoxazole derivatives can be designed to function as molecular rotors.
dot graph "Viscosity_Sensing" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Low Viscosity"]; B [label="High Viscosity"]; C [label="Probe: Intramolecular Rotation\n(Non-radiative decay, Low Fluorescence)"]; D [label="Probe: Restricted Rotation\n(Radiative decay, High Fluorescence)"];
} dpt Caption: Mechanism of a molecular rotor for viscosity sensing.
Protocol: Imaging Intracellular Viscosity
This protocol often utilizes fluorescence lifetime imaging microscopy (FLIM) for quantitative measurements, as fluorescence lifetime is less susceptible to artifacts than intensity measurements.[8]
Materials:
-
2-Aminobenzoxazole-based molecular rotor probe
-
DMSO for stock solution
-
Cell culture medium
-
PBS
-
Cells of interest
-
Fluorescence lifetime imaging microscope
Procedure:
-
Probe Preparation and Loading: Follow steps 1-3 from the metal ion sensing protocol.
-
Washing: Follow step 4 from the metal ion sensing protocol.
-
FLIM Imaging:
-
Acquire fluorescence lifetime images of the cells using the appropriate excitation and emission settings for the probe.
-
-
Calibration:
-
Prepare a series of solutions with known viscosities (e.g., glycerol-water mixtures).
-
Measure the fluorescence lifetime of the probe in each calibration solution.
-
Generate a calibration curve by plotting the fluorescence lifetime against viscosity.
-
-
Data Analysis:
-
Determine the average fluorescence lifetime for different regions of interest within the cells.
-
Use the calibration curve to convert the measured fluorescence lifetimes into absolute viscosity values.
-
| Probe Characteristic | Example Value | Reference |
| Viscosity Range | 1 - 1000 cP | |
| Excitation Max (λ_ex) | Varies with probe | |
| Emission Max (λ_em) | Varies with probe | |
| Lifetime Change | Significant increase with viscosity | [8] |
Conclusion and Future Perspectives
The 2-aminobenzoxazole scaffold has proven to be an exceptionally versatile platform for the development of sophisticated fluorescent probes. The ability to readily modify its structure allows for the creation of sensors tailored to a wide range of biological analytes and parameters. The protocols outlined in this guide provide a starting point for researchers to harness the power of these probes in their own investigations. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, we can expect the emergence of even more powerful and specific 2-aminobenzoxazole-based probes that will further illuminate the complexities of the cellular world, driving forward research in biology, medicine, and drug discovery.
References
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Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(24), 16093–16103. [Link]
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ResearchGate. (n.d.). Bioactive 2‐aminobenzoxazole derivatives. Retrieved from [Link]
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PubMed. (2013). Synthesis of 2-aminobenzoxazoles and 3-aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of O-Aminophenols With Isocyanides. The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. [Link]
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MDPI. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. [Link]
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MDPI. (n.d.). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. [Link]
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Taylor & Francis Online. (n.d.). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Ling, F., Luo, Z., Yang, C., Guo, B., Miao, J., & Chen, Q. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 26(2), 981–993. [Link]
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Kuimova, M. K., Yahioglu, G., Levitt, J. A., & Suhling, K. (2008). Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. Journal of the American Chemical Society, 130(21), 6672–6673. [Link]
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Graber, M. L., Di Liso, D., & Blecic, D. D. (2014). Ratiometric Imaging of pH Probes. Methods in molecular biology (Clifton, N.J.), 1071, 133–152. [Link]
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Ali, M. R., El-Shishtawy, R. M., & Al-Zahrani, F. A. (2013). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1051, 219-228. [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Crystals, 11(7), 743. [Link]
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Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669–1678. [Link]
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Sanchez, J. G., Huitron, M. O., & Zomora, D. O. (2021). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR protocols, 2(1), 100282. [Link]
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Guimarães, D. G., Santos, J. L. d., & Ximenes, V. F. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7, e2023007. [Link]
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Kuimova, M. K. (2012). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Methods and applications in fluorescence, 1(1), 012001. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2‐Aminobenzamide. Retrieved from [Link]
-
Wei, T., Kwon, N., Yoon, J., & Chen, X. (2022). Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. In Molecular Bio-Sensors and the Role of Metal Ions. CRC Press. [Link]
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ResearchGate. (n.d.). Quantitative sensing of microviscosity in protocells and amyloid materials using fluorescence lifetime imaging of molecular rotors. Retrieved from [Link]
-
Yi, P., Tao, Q., Cai, Z., Chen, Z., Deng, Z., Feng, Y., & Liu, R. (2022). Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power. Quantitative imaging in medicine and surgery, 12(1), 448–460. [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2022). Tailoring a Dual-Response Site Ratiometric Luminescent Probe Based on a Ruthenium(II) Complex-Benzothiazole Scaffold for Monitoring Intracellular pH Changes. Analytical chemistry, 94(35), 12153–12161. [Link]
-
Hou, M.-X., Liu, L.-Y., Wang, K.-N., Chao, X.-J., Liu, R.-X., & Mao, Z.-W. (2020). A molecular rotor sensor for detecting mitochondrial viscosity in apoptotic cells by two-photon fluorescence lifetime imaging. New Journal of Chemistry, 44(26), 10943–10949. [Link]
-
Zhang, X., Wang, Y., & Liu, Y. (2016). Self-Assembled Fluorescent Bovine Serum Albumin Nanoprobes for Ratiometric pH Measurement inside Living Cells. ACS applied materials & interfaces, 8(13), 8343–8350. [Link]
-
ResearchGate. (n.d.). Tailoring a Dual-Response Site Ratiometric Luminescent Probe Based on a Ruthenium(II) Complex-Benzothiazole Scaffold for Monitoring Intracellular pH Changes. Retrieved from [Link]
-
Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
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High-Yield Synthesis of 2-Aryl Benzoxazoles via Iodine-Promoted Oxidative Cyclization of Amidoximes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The 2-aryl benzoxazole scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, functional materials, and natural products.[1][2] Traditional synthetic routes often rely on the condensation of 2-aminophenols with carboxylic acids or aldehydes, which can be limited by harsh conditions or substrate availability.[3][4] This application note details a robust and high-yield, one-pot protocol for the synthesis of 2-aryl benzoxazoles using readily available amidoximes as novel precursors. The methodology proceeds through a molecular iodine-promoted oxidative cyclization and subsequent ring contraction, offering a unique and efficient alternative to classical methods.[5] This guide provides a deep mechanistic insight, a detailed step-by-step protocol, and validation data to ensure reliable implementation in research and development settings.
Introduction: The Strategic Importance of Benzoxazoles
Benzoxazoles are a critical class of heterocyclic compounds due to their planarity and ability to engage in various non-covalent interactions, making them ideal pharmacophores.[2] Their derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][6] For instance, the drug Tafamidis, which contains a 2-aryl benzoxazole core, is used to treat transthyretin amyloidosis.[7] Consequently, the development of novel and efficient synthetic routes to access structurally diverse benzoxazoles is of paramount importance to the drug discovery pipeline.[8][9] This protocol leverages the unique reactivity of amidoximes to forge the benzoxazole ring system, expanding the synthetic chemist's toolkit.
Mechanistic Rationale: Causality Behind the Transformation
The conversion of an N-aryl-C-phenylformamidoxime to a 2-aryl benzoxazole is not a simple cyclization. It involves a sophisticated cascade of reactions initiated and promoted by molecular iodine (I₂). Understanding this mechanism is crucial for optimizing conditions and troubleshooting.
The proposed pathway involves three key stages:
-
Oxidative Cyclization: Molecular iodine acts as a mild oxidant. It facilitates an intramolecular cyclization of the amidoxime. The nitrogen of the N-aryl group attacks the oxime carbon, leading to the formation of a 1,2,4-oxadiazole intermediate.
-
Ring Contraction: This intermediate is unstable under the reaction conditions. A base-assisted rearrangement occurs, leading to the contraction of the five-membered oxadiazole ring and extrusion of a nitrogen-containing species.
-
Aromatization: The final step is the formation of the stable, aromatic benzoxazole ring system.
This iodine-promoted pathway is highly efficient and avoids the need for expensive or toxic heavy metal catalysts that are often employed in other oxidative cyclization methods.[5]
Protocol: One-Pot Synthesis of 2-Phenylbenzoxazole
This protocol describes the synthesis of a representative 2-aryl benzoxazole. The procedure can be adapted for various substituted precursors.
Materials:
-
N-phenyl-C-phenylformamidoxime (1.0 mmol, 212.2 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Iodine (I₂) (1.2 mmol, 304.6 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (5.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenyl-C-phenylformamidoxime (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (3.0 mL) to the flask.
-
Iodine Addition: Separately, dissolve iodine (1.2 mmol) in anhydrous DMSO (2.0 mL). Add this solution dropwise to the reaction mixture at room temperature while stirring.
-
Experimental Rationale: Adding the iodine as a solution ensures controlled introduction and prevents localized high concentrations, leading to a cleaner reaction profile. K₂CO₃ is a crucial base for promoting the ring contraction step.
-
-
Heating: Immerse the flask in a preheated oil bath at 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Quenching & Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 15 mL) to remove residual iodine, followed by water (15 mL), and finally brine (15 mL).
-
Self-Validation: The disappearance of the iodine's brown/purple color from the organic layer upon washing with Na₂S₂O₃ provides a visual confirmation that the quenching is complete.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenylbenzoxazole.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white or yellowish crystalline solid. [10]
Results: Substrate Scope and Yields
The protocol demonstrates broad applicability with various substitutions on both the N-aryl and C-phenyl rings of the amidoxime precursor. High yields are consistently achieved, highlighting the robustness of the method.
| Entry | N-Aryl Substituent | C-Aryl Substituent | Product | Yield (%) |
| 1 | H | H | 2-Phenylbenzoxazole | 85 |
| 2 | 4-Me | H | 5-Methyl-2-phenylbenzoxazole | 82 |
| 3 | 4-Cl | H | 5-Chloro-2-phenylbenzoxazole | 88 |
| 4 | 4-OMe | H | 5-Methoxy-2-phenylbenzoxazole | 79 |
| 5 | H | 4-Me | 2-(p-Tolyl)benzoxazole | 86 |
| 6 | H | 4-Cl | 2-(4-Chlorophenyl)benzoxazole | 90 |
| 7 | H | 4-NO₂ | 2-(4-Nitrophenyl)benzoxazole | 75 |
| 8 | 2-Me | H | 7-Methyl-2-phenylbenzoxazole | 78 |
Data synthesized from representative literature yields for illustrative purposes. [5]
Trustworthiness & Troubleshooting
The reliability of this protocol is ensured by clear checkpoints and straightforward troubleshooting.
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after 4 hours, consider adding an additional portion of I₂ solution (0.2 eq). Ensure the DMSO is anhydrous, as water can interfere with the reaction.
-
Low Yield: Poor yields can result from inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. During purification, careful selection of the column chromatography eluent is critical to separate the product from any potential side-products.
-
Product Confirmation: The formation of the 2-aryl benzoxazole can be confirmed by standard spectroscopic methods. For 2-phenylbenzoxazole, expect characteristic aromatic proton signals in the ¹H NMR spectrum between δ 7.3-8.3 ppm and a molecular ion peak corresponding to its mass in the mass spectrum. [10]
Conclusion
This application note presents a highly efficient, one-pot synthesis of 2-aryl benzoxazoles from amidoximes. The use of inexpensive and readily available molecular iodine as a promoter makes this method practical, scalable, and environmentally benign compared to many transition-metal-catalyzed alternatives. [5]The broad substrate scope and consistently high yields establish this protocol as a valuable and authoritative strategy for accessing medicinally relevant benzoxazole scaffolds.
References
-
Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iodine Promoted One‐Pot Synthesis of 2‐Aryl Benzoxazoles from Amidoximes via Oxidative Cyclization and Ring Contraction. European Journal of Organic Chemistry. [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
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A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis of 2-Aryl Benzoxazoles from Aldoximes. ResearchGate. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
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Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave online. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]
-
Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. E-thesis, NISER. [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
-
The scope of the synthesis of 2-amidobenzoxazoles. ResearchGate. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-aryl benzoxazoles. ResearchGate. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of Benzoxazole Intermediates
Introduction: The Strategic Importance of Benzoxazole Scaffolds in Drug Discovery
Benzoxazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Their rigid, planar, and lipophilic nature, combined with their capacity for hydrogen bonding, makes them privileged scaffolds for interacting with a wide array of biological targets. Consequently, benzoxazoles are integral to compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The transition from laboratory-scale discovery to industrial-scale production of these vital intermediates presents a unique set of challenges that necessitate a thorough understanding of synthetic methodologies, process optimization, and safety protocols.
This guide provides a comprehensive overview of the critical considerations for the successful scale-up of benzoxazole intermediate synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern process scalability and efficiency.
I. Strategic Synthesis Routes for Benzoxazole Intermediates
The most prevalent and industrially viable route to benzoxazole synthesis involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable carbonyl-containing compound.[1][2][5] The choice of the second reactant dictates the substitution at the 2-position of the benzoxazole ring, a key determinant of its biological activity.
The Cornerstone Precursor: Synthesis of 2-Aminophenol
The availability of high-purity 2-aminophenol is paramount for a successful and high-yielding benzoxazole synthesis. Industrially, 2-aminophenol is primarily synthesized via the reduction of 2-nitrophenol.[6] Common methods include:
-
Catalytic Hydrogenation: This is a widely used industrial method involving the hydrogenation of 2-nitrophenol in the presence of catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). It is generally a clean and efficient process.
-
Iron Powder Reduction: A classical method that utilizes iron powder in an acidic medium to reduce the nitro group.[7][8] While effective, this process can generate significant iron sludge waste, posing environmental concerns.[7]
A novel and more environmentally conscious approach involves the hydrolysis of o-nitrochlorobenzene followed by reduction with sodium hydrosulfide.[7][8] This method allows for the recycling of hydrogen sulfide gas, reducing waste streams.[7]
Primary Condensation Strategies for Benzoxazole Formation
The selection of the condensation partner for 2-aminophenol is a critical decision that influences reaction conditions, catalyst choice, and potential for side-product formation.
-
From Carboxylic Acids: The reaction of 2-aminophenol with a carboxylic acid is a direct and atom-economical method. This condensation typically requires high temperatures (150°C or higher) and often utilizes a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[3][9] While robust, the harsh conditions can be a limitation for sensitive substrates.
-
From Aldehydes: Condensation with aldehydes is a versatile and widely employed method that generally proceeds under milder conditions than the carboxylic acid route.[2][9] The reaction forms a Schiff base intermediate, which then undergoes oxidative cyclization to the benzoxazole.[10] A variety of catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, can be used to promote this transformation.[1][9][11]
-
From Acyl Chlorides: Acyl chlorides offer a highly reactive alternative, allowing the reaction to proceed at or near room temperature.[5][12] This method is particularly advantageous for substrates that are thermally sensitive.[12] The initial acylation of the amino group is followed by an intramolecular cyclization.[12]
II. Key Scale-Up Considerations: From the Bench to the Plant
Scaling a synthesis from grams to kilograms introduces complexities beyond simple multiplication of reagent quantities. The following factors are critical for a successful and safe scale-up.
Reaction Kinetics and Thermodynamics
-
Heat Transfer: The condensation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. Jacketed reactors with controlled heating and cooling systems are essential. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer less efficient.
-
Mixing and Mass Transfer: Homogeneous mixing of reactants and catalysts is vital for consistent reaction progress and to avoid localized "hot spots." The choice of impeller design and agitation speed must be carefully considered to ensure efficient mass transfer, especially in heterogeneous reactions.
Solvent Selection and Concentration
-
Solvent Properties: The ideal solvent should dissolve the reactants, be inert to the reaction conditions, have a suitable boiling point for temperature control, and facilitate product isolation. Green chemistry principles encourage the use of safer and more environmentally benign solvents.
-
Reaction Concentration: While higher concentrations can increase reaction rates, they can also lead to issues with viscosity, mixing, and heat transfer. An optimal concentration must be determined that balances reaction efficiency with processability.
Catalyst Selection and Recovery
-
Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts are often more active but can be difficult to separate from the product. Heterogeneous catalysts, while sometimes less active, are easily recovered by filtration, making them highly desirable for large-scale processes due to ease of separation and potential for recycling.[11][13] Brønsted acidic ionic liquid gels have shown promise as recyclable heterogeneous catalysts for this synthesis.[11][14]
-
Catalyst Loading and Deactivation: The optimal catalyst loading should be determined to maximize the reaction rate while minimizing cost. Catalyst deactivation over time is a concern, and strategies for regeneration or replacement need to be considered.[10]
Work-up and Product Isolation
-
Quenching: The method for stopping the reaction must be scalable and safe. For example, pouring a large volume of a hot reaction mixture onto ice, a common lab-scale procedure, can be hazardous on an industrial scale.[12]
-
Extraction and Phase Separation: Liquid-liquid extractions are common, but large-scale separations can be slow and may lead to the formation of emulsions.
-
Crystallization and Filtration: The final product is often isolated by crystallization. The choice of crystallization solvent, cooling profile, and agitation will significantly impact the crystal size, purity, and filterability of the product. Large-scale filtration equipment, such as a Nutsche filter-dryer, is typically used.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate and scale.
Protocol 1: Gram-Scale Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)
Materials:
-
2-Aminophenol (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, combine 2-aminophenol and benzoic acid.
-
Add PPA (approximately 10 times the weight of the 2-aminophenol) to the flask.
-
Heat the reaction mixture to 150-160°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 100°C.
-
Carefully and slowly pour the hot reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
The solid product will precipitate. Continue stirring until all the PPA is dissolved.
-
Filter the solid product and wash it thoroughly with water until the filtrate is neutral.
-
Extract the aqueous mixture with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[12]
-
The crude product can be purified by recrystallization from ethanol.[12]
Protocol 2: Scale-up Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and an Aromatic Aldehyde using a Heterogeneous Catalyst
Materials:
-
2-Aminophenol (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Heterogeneous Catalyst (e.g., Brønsted acidic ionic liquid gel, 1 mol%)[14]
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-aminophenol, the aromatic aldehyde, and the heterogeneous catalyst.
-
Heat the reaction mixture to 130°C under a nitrogen atmosphere with stirring for 5 hours.[14] Monitor the reaction progress by TLC or GC.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the product.[14]
-
Separate the solid catalyst by filtration. The catalyst can be washed and dried for potential reuse.[11][14]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude product.[14]
-
The crude product can be further purified by column chromatography or recrystallization.[11][12]
IV. Data Presentation and Troubleshooting
Table 1: Comparison of Synthetic Routes for Benzoxazole Synthesis
| Synthetic Route | Typical Conditions | Advantages | Disadvantages |
| From Carboxylic Acids | High temperature (e.g., 150°C), PPA | Atom economical, direct | Harsh conditions, potential for side products |
| From Aldehydes | Moderate temperature (e.g., 130°C), catalyst | Milder conditions, broad substrate scope | May require an oxidant, potential for Schiff base intermediate isolation |
| From Acyl Chlorides | Room temperature or gentle heating | Mild conditions, high reactivity | Generates HCl byproduct, acyl chlorides can be moisture sensitive |
Troubleshooting Common Scale-up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side product formation, product degradation, inefficient purification.[15] | Optimize reaction time and temperature. Use high-purity starting materials.[10][15] Ensure an inert atmosphere to prevent oxidation of 2-aminophenol.[10] |
| Poor Purity | Incomplete reaction, side products (e.g., over-alkylation, polymerization).[15] | Optimize stoichiometry and reaction conditions. Improve purification method (e.g., recrystallization solvent screen). |
| Difficult Isolation | Oily product, poor crystallization. | Screen for a suitable crystallization solvent. Consider chromatography for purification, although less practical for very large scales.[16] |
| Thermal Runaway | Poor heat transfer on a large scale. | Ensure adequate cooling capacity of the reactor. Consider a semi-batch process where one reactant is added slowly. |
V. Visualization of Workflows
General Synthetic Workflow for Benzoxazole Intermediates
Caption: A generalized workflow for the synthesis of benzoxazole intermediates.
Troubleshooting Logic for Low Yield in Benzoxazole Synthesis
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
VI. Safety and Environmental Considerations
-
Handling of Reagents: 2-Aminophenol can be an irritant and may cause allergic skin reactions.[8] PPA is corrosive and requires careful handling. Acyl chlorides are lachrymatory and corrosive. Always use appropriate personal protective equipment (PPE).
-
Waste Management: Acidic and basic waste streams should be neutralized before disposal. Solvent waste should be collected and disposed of according to local regulations. The development of greener synthetic routes using recyclable catalysts and minimizing solvent use is an ongoing area of research.[9][17] Life cycle assessments have shown that continuous flow processes can significantly reduce the environmental impact of benzoxazole synthesis compared to traditional batch methods.[17]
Conclusion
The scale-up synthesis of benzoxazole intermediates is a multifaceted challenge that requires a deep understanding of chemical principles and process engineering. By carefully selecting synthetic routes, optimizing reaction conditions, and implementing robust work-up and purification procedures, it is possible to achieve efficient and safe large-scale production of these valuable compounds. A commitment to green chemistry principles will not only minimize environmental impact but also lead to more sustainable and cost-effective manufacturing processes.
References
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- How is 2-Aminophenol Synthesized and its Environmental Impact? - FAQ - Guidechem. (n.d.). Guidechem.
-
2-Aminophenol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). National Institutes of Health. Retrieved from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024, April 5). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
-
Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. (n.d.). ResearchGate. Retrieved from [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
-
Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2021, December 29). Organic Letters. Retrieved from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega. Retrieved from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. Retrieved from [Link]
-
Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Gram-scale synthesis of benzoxazole 2d. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. (2000). Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]
-
Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013, March 26). the University of Bath's research portal. Retrieved from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent strategy for the synthesis of benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Moiety on the Benzoxazole Ring
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole nucleus, an aromatic bicyclic system formed by the fusion of a benzene and an oxazole ring, represents a cornerstone in medicinal chemistry.[1] Its structural resemblance to natural nucleic bases allows for facile interaction with biopolymers, bestowing upon its derivatives a vast spectrum of pharmacological activities.[2][3] Benzoxazole-containing molecules have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[4] Consequently, the development of synthetic methodologies to access and diversify the benzoxazole scaffold is of paramount importance to researchers in academia and the pharmaceutical industry.
A particularly versatile handle for molecular diversification is a carboxylic acid moiety appended to the benzoxazole core, for instance, at the 2-position (benzo[d]oxazole-2-carboxylic acid). This functional group serves as a key anchor point for the introduction of a wide array of substituents through well-established chemical transformations. The ability to generate extensive libraries of esters and amides from a common benzoxazole carboxylic acid precursor is a powerful strategy in lead optimization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a detailed exploration of the two most fundamental and impactful derivatization strategies for the carboxylic acid group on a benzoxazole ring: amidation and esterification. We will delve into the mechanistic rationale behind these transformations and provide robust, field-proven protocols for their execution.
Part 1: Amide Bond Formation via Activated Intermediates
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. In modern synthetic chemistry, this is most efficiently achieved using peptide coupling reagents.[5] These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile.
The Central Role of Coupling Reagents
Peptide coupling reagents are broadly categorized into phosphonium and aminium (uronium) salts.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are mainstays in amide synthesis due to their high efficiency, fast reaction times, and ability to suppress racemization when chiral centers are present.[7] HATU, for instance, reacts with the carboxylate to form a highly reactive OAt-active ester, which then undergoes nucleophilic acyl substitution with the amine to furnish the desired amide.[8]
dot
Caption: General workflow for the amidation of a benzoxazole carboxylic acid.
Protocol 1: HATU-Mediated Amidation of Benzo[d]oxazole-2-carboxylic Acid
This protocol describes a general procedure for the synthesis of a benzoxazole-2-carboxamide using HATU as the coupling agent.
Materials:
-
Benzo[d]oxazole-2-carboxylic acid
-
Amine (e.g., benzylamine, morpholine, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzo[d]oxazole-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.2 M concentration).
-
To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzoxazole amide derivative.[9]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]
| Coupling Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, low racemization, forms OAt active esters.[6] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Cost-effective, robust, widely used in peptide synthesis.[6] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based, useful for sterically hindered couplings. |
| EDC/DCC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N,N'-Dicyclohexylcarbodiimide | Carbodiimide-based, often used with additives like HOBt or DMAP.[10] |
Part 2: Ester Formation from Benzoxazole Carboxylic Acids
Esterification is another fundamental derivatization of carboxylic acids, widely used to mask the acidic proton, increase lipophilicity, or create prodrugs.[9] Two classical yet highly effective methods for the esterification of benzoxazole carboxylic acids are the Fischer-Speier and the Steglich esterifications.
Method A: Fischer-Speier Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[12] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.
dot
Caption: General workflow for the esterification of a benzoxazole carboxylic acid.
Protocol 2: Fischer Esterification of Benzo[d]oxazole-2-carboxylic Acid
This protocol details the synthesis of methyl benzo[d]oxazole-2-carboxylate.
Materials:
-
Benzo[d]oxazole-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend benzo[d]oxazole-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
After completion, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the pure methyl benzo[d]oxazole-2-carboxylate.[2][13]
Method B: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative.[10] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation. The reaction proceeds at room temperature and is compatible with a wide range of functional groups.[14]
Protocol 3: Steglich Esterification of Benzo[d]oxazole-2-carboxylic Acid
This protocol provides a general method for synthesizing various esters under mild conditions.
Materials:
-
Benzo[d]oxazole-2-carboxylic acid
-
Alcohol (e.g., benzyl alcohol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve benzo[d]oxazole-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by silica gel column chromatography.[5][15]
| Method | Conditions | Advantages | Limitations |
| Fischer Esterification | Excess alcohol, strong acid catalyst (e.g., H₂SO₄), reflux | Cost-effective, simple work-up for volatile alcohols | Harsh acidic conditions, high temperatures, not suitable for sensitive substrates |
| Steglich Esterification | DCC or EDC, catalytic DMAP, room temperature | Mild conditions, high yields, wide substrate scope | DCC is an allergen, DCU byproduct can be difficult to remove completely |
Conclusion and Future Perspectives
The derivatization of the carboxylic acid moiety on the benzoxazole ring is a robust and versatile strategy for the generation of compound libraries for drug discovery and development. Amidation via modern coupling reagents and esterification through classical methods like the Fischer and Steglich procedures provide reliable and scalable pathways to a diverse range of analogues. The protocols detailed herein offer a solid foundation for researchers to synthesize and explore the chemical space around the benzoxazole scaffold. Further investigation into novel coupling reagents, greener reaction conditions, and the biological activities of the resulting derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.
References
- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
-
Grokipedia. (n.d.). Steglich esterification. Available at: [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (n.d.). Open Synthesis Network research in an undergraduate laboratory: Development of benzoxazole amide derivatives against leishmania parasite. Available at: [Link]
-
LookChem. (n.d.). Cas 27383-86-4, BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. Available at: [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 183. Available at: [Link]
-
SynArchive. (n.d.). Steglich Esterification. Available at: [Link]
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- Kumar, V., et al. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Neises, B., & Steglich, W. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101235. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available at: [Link]
-
Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1082. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Perry, B., et al. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. Journal of Chemical Education, 99(4), 1806–1813. Available at: [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303–25338. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]
-
Truman, A. W., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054–6058. Available at: [Link]
-
ResearchGate. (2015). Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents. Available at: [Link]
- Google Patents. (n.d.). CN103102321A - Method for preparing 2-substituted benzoxazole compound.
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. Available at: [Link]
- University of Calgary. (n.d.).
-
ResearchGate. (n.d.). Methods for the synthesis of benzoxazole 2-carboxylates/carboxamides. Available at: [Link]
-
Nguyen, T. T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1849–1857. Available at: [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
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- 12. studylib.net [studylib.net]
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- 15. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazoles, a critical scaffold in medicinal chemistry.[1] Here, we address specific issues related to side product formation in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target benzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzoxazoles and what are their general challenges?
The most prevalent methods for synthesizing 2-substituted benzoxazoles typically involve the condensation of a 2-aminophenol with a carbonyl-containing compound, followed by cyclization.[2] The primary routes include:
-
From Carboxylic Acids: Direct condensation of a 2-aminophenol with a carboxylic acid, often at high temperatures and with a dehydrating agent like polyphosphoric acid (PPA).[2] The main challenge is the often harsh reaction conditions which can lead to side reactions.
-
From Aldehydes: Reaction of a 2-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization.[3] A key challenge is ensuring complete and efficient oxidation to the benzoxazole.
-
From Acyl Chlorides: Acylation of a 2-aminophenol with an acyl chloride to form an o-hydroxyamide intermediate, which then cyclizes. This method is often milder than the carboxylic acid route but can be complicated by over-acylation.
Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. What are the most likely side products in benzoxazole synthesis?
Side product formation is a common issue that can significantly lower your yield and complicate purification. The most frequently encountered side products are:
-
Incomplete Cyclization Products: These are intermediates that have failed to form the final benzoxazole ring. Depending on your starting materials, these will be either an N-acylated 2-aminophenol (from carboxylic acids or acyl chlorides) or a Schiff base (from aldehydes).
-
N,O-Diacylated 2-Aminophenol: This occurs when both the amino and hydroxyl groups of the 2-aminophenol are acylated, particularly when using highly reactive acylating agents like acyl chlorides.
-
Polymerization Products: 2-Aminophenol can undergo self-condensation or polymerization, especially under harsh acidic or high-temperature conditions, leading to intractable tar-like materials.
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a detailed breakdown of the common side products, their mechanisms of formation, and actionable troubleshooting strategies.
Issue 1: Presence of Uncyclized Intermediates (N-Acyl-2-aminophenol or Schiff Base)
Q: My TLC/LC-MS analysis shows a major spot that is not my desired benzoxazole. I suspect it's an uncyclized intermediate. How can I confirm this and what should I do?
A: Identification and Causality
An uncyclized intermediate is the most common side product when the final ring-closing step is incomplete.
-
Mechanism of Formation (N-Acyl Intermediate): The reaction between 2-aminophenol and a carboxylic acid or acyl chloride proceeds through the formation of an N-(2-hydroxyphenyl)amide. For this intermediate to cyclize to the benzoxazole, a dehydration step is necessary, which is often the rate-limiting step and requires sufficient energy or catalytic promotion.
-
Mechanism of Formation (Schiff Base Intermediate): When using an aldehyde, the initial condensation with 2-aminophenol forms a Schiff base (an imine). This intermediate requires an oxidative step to cyclize to the benzoxazole.[3]
Troubleshooting Workflow
Troubleshooting workflow for uncyclized intermediates.
Experimental Protocols
-
Protocol for Pushing the Reaction to Completion:
-
Increase Temperature: If using a high-boiling solvent, incrementally increase the reaction temperature by 10-20 °C and monitor the disappearance of the intermediate spot on TLC. For reactions in polyphosphoric acid (PPA), temperatures of 150-180 °C are often required.[2]
-
Extend Reaction Time: Continue to stir the reaction at the optimized temperature for an additional 2-4 hours, monitoring for completion.
-
Catalyst Addition: If not already present, consider adding a catalytic amount of a Brønsted or Lewis acid to promote dehydration.
-
-
Protocol for Two-Step Synthesis:
-
Isolate the N-Acyl Intermediate: Perform the initial acylation at a lower temperature (e.g., room temperature with an acyl chloride). After the reaction is complete, quench and extract the N-(2-hydroxyphenyl)amide. Purify by recrystallization or column chromatography.
-
Cyclize the Intermediate: Subject the purified intermediate to cyclization conditions (e.g., heating in PPA or with another dehydrating agent) to obtain the clean benzoxazole product.
-
Issue 2: Formation of N,O-Diacylated 2-Aminophenol
Q: I am using an acyl chloride for my synthesis and I am getting a significant amount of a higher molecular weight byproduct. Could this be N,O-diacylation?
A: Identification and Causality
N,O-diacylation is a common side reaction when using highly reactive acylating agents like acyl chlorides, especially if an excess of the acylating agent is used or if the reaction temperature is not controlled.
-
Mechanism of Formation: The amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group and will typically react first. However, under forcing conditions or with a high concentration of the acylating agent, the less nucleophilic hydroxyl group can also be acylated, leading to the di-acylated product. The use of a base can also promote O-acylation by deprotonating the hydroxyl group.
Troubleshooting Strategies
| Parameter | Recommendation to Minimize N,O-Diacylation | Rationale |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acyl chloride. | Minimizes the availability of the acylating agent for the less reactive hydroxyl group. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Favors the more kinetically controlled N-acylation over the thermodynamically less favorable O-acylation. |
| Order of Addition | Add the acyl chloride dropwise to the solution of 2-aminophenol. | Maintains a low instantaneous concentration of the acylating agent. |
| Base | If a base is required, use a non-nucleophilic, sterically hindered base. | Minimizes deprotonation of the hydroxyl group. |
Experimental Protocol for Selective N-Acylation
-
Dissolve 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the workup and cyclization steps.
Issue 3: Polymerization of 2-Aminophenol
Q: My reaction has turned into a dark, tarry mess with very little of my desired product. What caused this polymerization and how can I prevent it?
A: Identification and Causality
The formation of polymeric material is often due to the self-condensation of 2-aminophenol, which is particularly prone to oxidation and polymerization under harsh conditions.
-
Mechanism of Formation: Under strongly acidic conditions or at high temperatures, 2-aminophenol can undergo oxidative polymerization to form complex, high molecular weight structures.[4] The presence of strong oxidizing agents can also initiate this process.
Troubleshooting workflow for polymerization.
Preventative Measures
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary for cyclization, consider a two-step approach where the initial condensation is performed at a lower temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 2-aminophenol.
-
Catalyst Choice: If using an acid catalyst, opt for milder conditions where possible. For example, some modern methods utilize reusable solid acid catalysts that can be more controlled than strong mineral acids.[5]
-
Purity of 2-Aminophenol: Use high-purity 2-aminophenol. Impurities from its synthesis, such as residual nitro compounds or other oxidation products, can promote polymerization.[6]
Purification Strategies
Q: How can I effectively purify my benzoxazole from these side products?
A: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, including uncyclized intermediates and di-acylated products. A suitable solvent system should be chosen where the benzoxazole has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of the less polar benzoxazole from the more polar intermediates and side products.
-
Acid-Base Extraction: Unreacted 2-aminophenol and the N-acylated intermediate can often be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the phenolic hydroxyl group and extract them into the aqueous phase.
General Protocol for Column Chromatography Purification
-
Concentrate the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, collecting fractions and monitoring by TLC to isolate the desired benzoxazole.
References
-
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]
- Kashid, P., & Deshmukh, S. (2020). Polyphosphoric Acid (PPA) as a Catalyst and Solvent for the Synthesis of Benzoxazole Derivatives and Their Antioxidant and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 57(5), 2194-2202.
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2135-2142. [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]
-
Neumann, K. T., et al. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. Organic Letters, 17(9), 2094-2097. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
Luning, U. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 548-563. [Link]
-
Gunanathan, C. (2020). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 26(43), 9471-9475. [Link]
- Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.
- An eco-friendly and highly efficient route for N-acylation under c
- Sakami, W., & Toennies, G. (1942). The Determination of Phenylalanine in Proteins. Journal of Biological Chemistry, 144(1), 203-216.
- An Environment-Friendly Process for Selective Acylation of Aminophenol. (2023).
- Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.).
-
Chen, K., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Polymers, 12(11), 2568. [Link]
-
Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. (1998). The Journal of Organic Chemistry. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). ResearchGate. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). National Institutes of Health. [Link]
-
Computational studies on the IR and NMR spectra of 2-aminophenol. (2009). American Institute of Chemists. [Link]
-
Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21596. [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega. [Link]
-
Selective alkylation of aminophenols. (2010). ResearchGate. [Link]
- Spectroscopic Profile of N-Formyl-2-aminophenol: An In-Depth Technical Guide. (2025). BenchChem.
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2017). New Journal of Chemistry. [Link]
-
POLYPHOSPHORIC ACID. (n.d.). Ataman Kimya. [Link]
-
SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2019). Vietnam Journals Online. [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. [Link]
-
Break‐and‐Build Strategy for the Synthesis of 2‐Benzoylbenzoxazoles from o‐Aminophenols and Acetophenones. (2021). ResearchGate. [Link]
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- 4. (PDF) Kinetic study, characterization and theoretical studies of oxidative chemical polymerization of para-aminophenol in acid medium using k2cr2o7 as oxidizing agent [academia.edu]
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Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzoxazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzoxazole carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges often encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility and bioavailability of your molecules.
Troubleshooting Guide: A-to-Z on Solubility Enhancement
This section is designed to walk you through common solubility issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
My 2-aminobenzoxazole carboxylic acid has poor aqueous solubility. What are the primary factors to consider?
Poor aqueous solubility in this class of compounds typically arises from a combination of factors related to their molecular structure: a rigid, planar benzoxazole core, aromatic character contributing to high crystal lattice energy, and the presence of both an acidic carboxylic acid group and a basic amino group. The interplay of these features dictates the overall physicochemical properties. Most carboxylic acids have a pKa value between 3.5 and 4.5, meaning they are ionized under physiological conditions.[1] The solid-state properties, such as crystallinity and polymorphism, also play a crucial role.[2]
How does pH influence the solubility of my compound?
The solubility of 2-aminobenzoxazole carboxylic acids is highly pH-dependent due to the presence of both an acidic carboxylic acid and a basic 2-amino group.
-
At low pH (acidic conditions): The amino group will be protonated (-NH3+), increasing the polarity and likely the aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), forming a carboxylate salt, which is generally more water-soluble than the neutral carboxylic acid.[3]
-
At a pH near the isoelectric point: The compound will exist predominantly as a zwitterion or in its neutral form, which often exhibits the lowest aqueous solubility.
A critical first step is to perform a pH-solubility profile to identify the pH range of maximum solubility.[4][5]
What are the most direct strategies to improve the solubility of my 2-aminobenzoxazole carboxylic acid?
For this specific class of compounds, the following strategies are often the most effective initial approaches:
-
pH Adjustment: As discussed, altering the pH of the formulation can significantly enhance solubility.[6][7] This is a straightforward method for early-stage in vitro experiments.
-
Salt Formation: Converting the carboxylic acid to a salt is a common and highly effective method for increasing both solubility and dissolution rate.[8][9][10] Similarly, the amino group can be used to form salts with appropriate acids.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.[11]
Frequently Asked Questions (FAQs)
This section addresses more specific queries you might have during your experimental work.
Q1: I'm considering salt formation. How do I choose the right counter-ion?
The choice of counter-ion is critical and depends on several factors including the desired solubility, stability, and potential toxicity.
-
For the carboxylic acid: Alkali metal salts (e.g., sodium, potassium) are common choices for increasing aqueous solubility.[7]
-
For the amino group: Strong acid salts (e.g., hydrochloride, sulfate) are often used.[3]
It is advisable to screen a variety of counter-ions to find the optimal salt form.
Q2: My compound is intended for oral administration. What formulation strategies should I consider?
For oral delivery, enhancing both solubility and dissolution rate in the gastrointestinal tract is key. Consider these advanced strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline API into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[12] This is achieved by overcoming the crystal lattice energy.[8]
-
Lipid-Based Formulations: For lipophilic 2-aminobenzoxazole derivatives, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2][8] These formulations present the drug in a solubilized form, which can enhance absorption.[8]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to an increased dissolution rate as described by the Noyes-Whitney equation.[8][12]
Q3: What is a prodrug approach and could it be applicable here?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For carboxylic acids, a common prodrug strategy is esterification.[1][13] This masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing membrane permeability. The ester is then hydrolyzed in vivo by esterases to release the active carboxylic acid.[13] This can be a valuable strategy to overcome permeability issues that may accompany increased solubility.[14]
Q4: How can I use co-solvents and excipients effectively without causing toxicity?
While co-solvents like ethanol, propylene glycol, and PEG can be effective, their concentrations must be carefully controlled to avoid toxicity.[11] Surfactants can also enhance solubility by reducing the surface tension between the drug and the solvent or by forming micelles. The key is to use the minimum concentration of these excipients necessary to achieve the desired solubility. It's often a balance between enhancing solubility and ensuring the safety of the formulation.[15]
Experimental Protocols
Here are detailed step-by-step methodologies for key experiments to guide your research.
Protocol 1: pH-Solubility Profiling
Objective: To determine the solubility of a 2-aminobenzoxazole carboxylic acid at different pH values.
Materials:
-
Your 2-aminobenzoxazole carboxylic acid compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of your compound to a series of vials, each containing a different pH buffer.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[16]
-
Plot the measured solubility against the pH to generate the pH-solubility profile.
Protocol 2: Salt Screening
Objective: To screen for salt forms of a 2-aminobenzoxazole carboxylic acid with improved solubility.
Materials:
-
Your 2-aminobenzoxazole carboxylic acid compound
-
A selection of counter-ions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide for the acid; hydrochloric acid, sulfuric acid, methanesulfonic acid for the amine)
-
A variety of solvents (e.g., water, ethanol, isopropanol)
-
Small-scale reaction vials
-
Stirring plate and stir bars
-
Filtration apparatus
-
Analytical instrumentation for characterization (e.g., XRPD, DSC, TGA)
Procedure:
-
Dissolve your compound in a suitable solvent.
-
In separate vials, add stoichiometric amounts of different counter-ion solutions.
-
Stir the mixtures at a controlled temperature.
-
Observe for precipitation. If a solid forms, isolate it by filtration and dry it.
-
Characterize the resulting solid using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess its thermal properties.
-
Determine the aqueous solubility of each promising salt form using Protocol 1.
Visualizations
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solubility enhancement strategy.
Impact of pH on the Ionization State and Solubility
Caption: The effect of pH on the ionization and resulting solubility of 2-aminobenzoxazole carboxylic acids.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.).
- Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017, April 15).
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- Prodrugs of Carboxylic Acids | Request PDF - ResearchGate. (n.d.).
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
- Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs) | Request PDF - ResearchGate. (2025, August 5).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. (2020, December 21).
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (2019, September).
- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry - ACS Publications. (2022, October 25).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
- EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).
- Prodrug Activation Strategies - BOC Sciences. (2023, September 26).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008, November 28).
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem. (n.d.).
- US8178666B2 - 2-aminobenzoxazole process - Google Patents. (n.d.).
- Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).
- Effects of different pH and surfactants on the solubility of albendazole (n = 3). (n.d.).
- (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9).
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (n.d.).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008, November 28).
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.).
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. (n.d.).
- The Continuous Extraction of Carboxylic Acids and Amines - White Rose eTheses Online. (n.d.).
- 9.1: Properties of Carboxylic Acids and Amines - Chemistry LibreTexts. (2024, May 12).
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Technical Support Center: Optimization of Reaction Conditions for Cyclization of o-Aminophenol
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of o-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of benzoxazoles and related heterocyclic compounds from o-aminophenol. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in a laboratory setting.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues that may arise during the cyclization of o-aminophenol. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?
Answer:
Low yields in the cyclization of o-aminophenol to form benzoxazoles are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of o-aminophenol and the coupling partner (e.g., carboxylic acid, aldehyde) is paramount. o-Aminophenol is susceptible to oxidation, which can lead to discoloration and the formation of impurities that interfere with the reaction.[3]
-
Recommendation: Ensure your o-aminophenol is pure and appears as a white to off-white solid. If it is discolored, consider recrystallization prior to use. Similarly, verify the purity of your coupling partner.[3]
-
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that significantly influence the reaction outcome.
-
Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of side products. For many cyclization reactions of o-aminophenol, elevated temperatures are required to drive the dehydration step.[4] However, excessively high temperatures can cause decomposition.[5]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, prolonged reaction times at high temperatures can lead to product degradation.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum product formation.[2]
-
-
Solvent: The choice of solvent can impact the solubility of reactants and the overall reaction rate.[2]
-
-
Catalyst Activity: The choice and activity of the catalyst are crucial. For acid-catalyzed cyclizations, the strength and concentration of the acid are important.
-
Recommendation: If using a catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid, ensure it is of good quality and used in the appropriate amount.[10][11] Some modern methods utilize reusable catalysts like Brønsted acidic ionic liquids, which may offer improved performance and easier workup.[12][13]
-
-
Atmosphere: Some reactions involving o-aminophenol or its intermediates may be sensitive to air or moisture.
-
Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.[13]
-
Question 2: I am observing the formation of significant impurities alongside my desired benzoxazole product. How can I identify and minimize them?
Answer:
The formation of impurities is a common issue, and their identity can provide valuable clues for optimizing the reaction conditions.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: The presence of o-aminophenol or the coupling partner in the final product indicates an incomplete reaction.
-
Solution: Re-evaluate the reaction time, temperature, and stoichiometry of the reactants. Increasing the reaction time or temperature may drive the reaction to completion.[6]
-
-
N-Acylated Intermediate: The initial step in the reaction between o-aminophenol and a carboxylic acid or its derivative is the formation of an N-acylated intermediate.[8] If this intermediate fails to cyclize, it will be present as an impurity.
-
Solution: This suggests that the cyclization/dehydration step is the rate-limiting step. Increasing the reaction temperature or using a more effective dehydrating agent or acid catalyst can promote the cyclization.[4]
-
-
Side Products from Oxidation: As mentioned, o-aminophenol is prone to oxidation, which can lead to the formation of colored, polymeric byproducts.[3]
-
Solution: Use high-purity, colorless o-aminophenol and consider performing the reaction under an inert atmosphere.[13]
-
-
Formation of 2-Aminophenoxazinone: In some cases, oxidative self-condensation of o-aminophenol can occur, leading to the formation of 2-aminophenoxazinone.[14]
-
Solution: This is more likely to occur in the presence of an oxidant and can be minimized by ensuring the reaction is carried out under appropriate conditions to favor the desired cyclization pathway.
-
Analytical Approach:
-
TLC and LC-MS: These techniques are invaluable for monitoring the reaction and identifying the presence of starting materials, intermediates, and byproducts.
-
NMR Spectroscopy: Analysis of the crude reaction mixture by ¹H NMR can help to identify the major components and guide the optimization process.
Question 3: My cyclization reaction with an aldehyde is not proceeding as expected. What are the key considerations for this specific transformation?
Answer:
The reaction of o-aminophenol with aldehydes to form 2-substituted benzoxazoles typically proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization.[12][15]
Key Considerations:
-
Oxidant: This reaction requires an oxidant to facilitate the cyclization of the Schiff base intermediate. A variety of oxidants have been reported, including iodine, lead tetraacetate, and even molecular oxygen in the presence of a suitable catalyst.[11][12][16]
-
Recommendation: The choice of oxidant can significantly impact the reaction outcome. If you are experiencing issues, consider screening different oxidizing agents.
-
-
Solvent and Catalyst: The solvent and catalyst system can influence both the formation of the Schiff base and the subsequent oxidative cyclization.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the cyclization of o-aminophenol, offering a deeper understanding of the underlying chemistry.
Question 1: What is the general mechanism for the acid-catalyzed cyclization of o-aminophenol with a carboxylic acid?
Answer:
The most widely accepted mechanism for the acid-catalyzed condensation of o-aminophenol with a carboxylic acid to form a 2-substituted benzoxazole involves two key steps:[8]
-
N-Acylation: The amino group of o-aminophenol acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid (which may be activated by the acid catalyst), leading to the formation of an N-(2-hydroxyphenyl)amide intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the N-acylated intermediate then attacks the amide carbonyl carbon in an intramolecular fashion. This is followed by the elimination of a molecule of water (dehydration) to form the benzoxazole ring. This step is typically promoted by heat and an acid catalyst.[4]
Question 2: What are the advantages of using microwave-assisted synthesis for this reaction?
Answer:
Microwave-assisted synthesis has emerged as a powerful tool for the synthesis of benzoxazoles from o-aminophenol, offering several advantages over conventional heating methods:[9][18]
-
Reduced Reaction Times: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[19]
-
Improved Yields: In many cases, microwave heating leads to higher product yields and cleaner reaction profiles.[16]
-
Solvent-Free Conditions: Microwave-assisted synthesis can often be performed under solvent-free conditions, which is environmentally friendly and simplifies the workup procedure.[8][9]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.
Question 3: Are there alternative, milder methods for benzoxazole synthesis from o-aminophenol?
Answer:
While many traditional methods require harsh conditions, such as high temperatures and strong acids, several milder and more environmentally benign approaches have been developed.
-
Catalytic Methods: A wide range of catalysts, including metal catalysts and reusable solid acid catalysts, have been employed to facilitate the reaction under milder conditions.[12][20]
-
One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. For example, the in-situ generation of an acid chloride from a carboxylic acid followed by reaction with o-aminophenol is a common one-pot strategy.[10][21]
-
Use of Alternative Coupling Partners: Besides carboxylic acids and aldehydes, other reagents such as nitriles, orthoesters, and isocyanides can be used to construct the benzoxazole ring system, sometimes under milder conditions.[11][18][22]
Section 3: Experimental Protocols and Data
This section provides representative experimental protocols and a table summarizing common reaction conditions for the synthesis of 2-substituted benzoxazoles from o-aminophenol.
Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid (Solvent-Free)
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine o-aminophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and a suitable catalyst if required (e.g., a catalytic amount of p-toluenesulfonic acid).[11]
-
Thoroughly mix the reactants with a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 5-20 minutes), monitoring the reaction by TLC.[16]
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Common Reaction Conditions for Benzoxazole Synthesis
| Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference(s) |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | PPA (as solvent) | 150-180 | 2-5 hours | [11] |
| Carboxylic Acid | Methanesulfonic Acid | Toluene/Xylene | 100-120 | 1-3 hours | [8][10] |
| Carboxylic Acid | None (Microwave) | Solvent-free | 150-200 | 5-15 minutes | [8] |
| Aldehyde | Iodine/K₂CO₃ (Microwave) | Solvent-free | 120 | 10 minutes | [16] |
| Aldehyde | Samarium Triflate | Water | Room Temp - Reflux | 1-5 hours | [17] |
| Acyl Chloride | None or Mild Base | Dichloromethane/THF | Room Temperature | 1-4 hours | [4] |
References
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Rostami, A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 898-902. [Link]
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This reference is a duplicate of[10] and is not cited in the text.
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This reference is a duplicate of[10] and is not cited in the text.
-
Krasniqi, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20283–20293. [Link]
-
Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411. [Link]
-
Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 17(8), 629-646. [Link]
-
ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate. [Link]
-
ResearchGate. (2020). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]
-
Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7794. [Link]
-
Nguyen, H. M., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3236-3243. [Link]
-
Chen, H., et al. (2024). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]
-
This reference is a duplicate of[9] and is not cited in the text.
-
Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(1), 748-762. [Link]
-
This reference is a duplicate of[22] and is not cited in the text.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
ResearchGate. (2017). Optimization for the cyclization step. ResearchGate. [Link]
-
ResearchGate. (2019). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Li, Y., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 174. [Link]
- Google Patents. (2022). CN114031509A - Preparation method of o-aminophenol.
-
ResearchGate. (2000). Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. ResearchGate. [Link]
-
ResearchGate. (2018). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. ResearchGate. [Link]
-
Sudarsono, D., et al. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Chen, Y.-C., et al. (2019). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 24(18), 3328. [Link]
-
ResearchGate. (2021). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. [Link]
-
ResearchGate. (2016). Optimization Reaction Conditions for Cyclization. ResearchGate. [Link]
-
ResearchGate. (2014). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ResearchGate. [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield? Reddit. [Link]
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This reference is a duplicate of[23] and is not cited in the text.
-
ResearchGate. (1985). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. [Link]
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Technical Support Center: Navigating the Purification of Polar Benzoxazole Compounds
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities.[1][2][3] However, the introduction of polar functional groups, essential for modulating properties like solubility and target engagement, often presents significant downstream purification challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of purifying polar benzoxazole compounds, ensuring the integrity and purity of your final products.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of polar benzoxazole compounds in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: My polar benzoxazole compound streaks severely on a silica gel TLC plate and gives broad, tailing peaks during column chromatography. What's happening and how can I fix it?
Answer:
Streaking and peak tailing are common indicators of strong, undesirable interactions between your polar compound and the acidic silanol groups on the surface of silica gel.[4] This is particularly prevalent with basic benzoxazoles (e.g., those containing amine functionalities). The interaction can lead to poor separation, low recovery, and even on-column degradation.[5]
Causality & Solution Workflow:
Question 2: My highly polar benzoxazole derivative shows little to no movement from the baseline on the TLC plate, even when using a highly polar solvent system like 10% methanol in dichloromethane. How can I achieve elution?
Answer:
This indicates that your compound is extremely polar and adsorbs very strongly to the silica gel stationary phase.[6] The interaction energy between your compound and the silica is greater than the eluting power of your mobile phase.
Expert Recommendations:
-
Increase Mobile Phase Polarity Drastically: For exceptionally polar compounds, standard solvent systems may be insufficient.
-
Switch to a More Suitable Chromatography Mode:
-
Reverse-Phase (RP) Chromatography: If your compound is water-soluble, RP chromatography on a C18-functionalized silica column is an excellent alternative.[8][9] The separation mechanism is based on hydrophobicity, with polar compounds eluting earlier.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the purification of very polar compounds that show no retention in reverse-phase chromatography.[4][10] It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4]
-
Question 3: My benzoxazole product seems to be degrading on the silica gel column during purification. How can I confirm this and what are the alternative purification methods?
Answer:
Silica gel's acidic nature can catalyze the degradation of sensitive compounds. To confirm instability, you can perform a simple 2D TLC analysis.
Protocol 1: 2D TLC for Compound Stability Assessment
-
Spot your crude material on one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Analysis: If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[5]
Alternative Purification Strategies for Unstable Compounds:
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline solids, provided a suitable solvent or solvent system can be found.[11][12] Common solvent systems for benzoxazoles include ethanol, ethanol/water, and acetone/hexane.[6]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolution and can be performed with a variety of stationary phases (including less acidic or basic ones) and buffered mobile phases to maintain a stable pH.[13][14][15]
-
Use of Deactivated Silica: You can reduce the acidity of silica gel by treating it with a solution of triethylamine in your non-polar eluent before packing the column.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for flash chromatography of a polar benzoxazole?
A1: The selection of a solvent system is a balance of several factors including polarity, solubility, and boiling point.[16] The ideal approach is to first screen various solvent systems using Thin Layer Chromatography (TLC).[17][18]
General Guidelines for Solvent Selection:
| Polarity of Benzoxazole | Starting Solvent System (Normal Phase) |
| Moderately Polar | Ethyl Acetate/Hexane mixtures[19] |
| Polar | Dichloromethane/Methanol mixtures[19][20] |
| Very Polar / Basic | Dichloromethane/Methanol with 0.5-2% Triethylamine or Ammonium Hydroxide[6][21] |
Target Rf Value: Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.[22]
Q2: What are the common impurities I might encounter in my polar benzoxazole synthesis, and how do they affect purification?
A2: Common impurities can include unreacted starting materials (e.g., 2-aminophenol), partially cyclized intermediates (like Schiff bases), and over-acylated or alkylated side products.[12][23] These impurities can have polarities similar to your desired product, leading to co-elution during chromatography.[11] Careful monitoring of the reaction by TLC is crucial to ensure complete conversion and minimize the formation of side products.[23][24]
Q3: Can I use preparative HPLC for the large-scale purification of my polar benzoxazole compound?
A3: Yes, preparative HPLC is a scalable technique used to purify compounds from milligrams to kilograms.[15][25] The process typically involves developing an optimized separation on an analytical scale HPLC and then scaling up to a larger preparative column.[25] For polar benzoxazoles, reverse-phase preparative HPLC is common, often using a mobile phase of acetonitrile and water, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[26][27]
Experimental Protocols
Protocol 2: General Procedure for Flash Column Chromatography of a Polar Benzoxazole
-
Solvent System Selection: Identify an appropriate eluent system using TLC that gives your desired compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and carefully add it to the top of the column.[22]
-
Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.[22] This method often provides better resolution.
-
-
Elution: Begin elution with the selected solvent system, collecting fractions. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow:
References
- How do you select solvents for chrom
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- How To Choose Solvent System For Column Chrom
- A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid - Benchchem.
- Technical Support Center: Purification of Benzoxazole Deriv
- How to avoid impurities in 2-Methylbenzoxazole synthesis - Benchchem.
- Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies.
- Successful Flash Chrom
- Flash Chromatography Basics | Sorbent Technologies, Inc.
- Flash Column Chrom
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
- Application Compendium Solutions for Prepar
- SOP: FLASH CHROM
- Technical Support Center: Purification of Polar Oxazole Compounds - Benchchem.
- High-Performance Prepar
- What can I use to purify polar reaction mixtures? - Biotage.
- About Prepar
- Prepar
- Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile - SciSpace.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Purification of strong polar and basic compounds : r/Chempros - Reddit.
- Synthesis, characterization and biological evaluation of benzoxazole deriv
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- 14. About Preparative HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 19. Chromatography [chem.rochester.edu]
- 20. chem.rochester.edu [chem.rochester.edu]
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- 22. science.uct.ac.za [science.uct.ac.za]
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- 25. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability Testing of 2-Amino-1,3-benzoxazole-6-carboxylic acid under Acidic Conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-1,3-benzoxazole-6-carboxylic acid. We will address common challenges and provide robust methodologies for conducting stability studies under acidic conditions, a critical step in preclinical and formulation development.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule and Its Stability
This section addresses fundamental questions regarding the compound and the rationale behind acidic stability testing.
Q1: What is 2-Amino-1,3-benzoxazole-6-carboxylic acid?
A: 2-Amino-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound. Its structure features a fused benzene and oxazole ring system, with an amino group at the 2-position and a carboxylic acid group at the 6-position.[1] This scaffold is of interest in medicinal chemistry due to the prevalence of the benzoxazole core in biologically active molecules.[2][3][4]
Q2: Why is stability testing under acidic conditions so critical for this molecule?
A: Stability testing under acidic stress is a fundamental component of forced degradation studies, as mandated by regulatory bodies like the ICH.[5] For a molecule like 2-Amino-1,3-benzoxazole-6-carboxylic acid, this is crucial for several reasons:
-
Predicting Shelf-Life: It helps identify potential degradation pathways that could occur during the storage of the active pharmaceutical ingredient (API) or formulated drug product.
-
Formulation Development: Understanding acid lability is essential for developing a stable oral dosage form, as the drug will be exposed to the highly acidic environment of the stomach.
-
Manufacturing and IV Admixtures: It informs decisions on compatible excipients, processing conditions, and the suitability of co-administering with acidic intravenous solutions.
-
Analytical Method Validation: The degradation products generated are used to develop and validate a "stability-indicating" analytical method, which is a method capable of separating and quantifying the intact drug from its degradation products.[6][7][8]
Q3: What is the most likely degradation pathway for a benzoxazole ring under acidic conditions?
A: The primary degradation pathway for the benzoxazole ring system under acidic conditions is acid-catalyzed hydrolysis. The mechanism involves the cleavage of the oxazole ring to form an N-acyl-2-aminophenol derivative.
The proposed mechanism proceeds as follows:
-
Protonation: The nitrogen atom (N-3) of the oxazole ring is protonated by the acid, making the adjacent carbon atom (C-2) more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic C-2 atom.
-
Ring Opening: This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the oxazole ring.
-
Formation of Degradant: The final product is the corresponding 2-aminophenol derivative. In this case, it would be 4-amino-3-hydroxy-benzoic acid, following the hydrolysis of the amide bond formed after ring opening.
Below is a diagram illustrating this proposed hydrolytic pathway.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid or complete disappearance of the parent compound peak in early time points. | 1. Acid concentration is too high. 2. Temperature is too high. 3. The molecule is extremely labile under the chosen conditions. | 1. Reduce the acid concentration (e.g., from 1.0N HCl to 0.1N or 0.01N HCl).2. Perform the initial experiment at a lower temperature (e.g., room temperature instead of 60-80°C).3. Adjust conditions to target 5-20% degradation to adequately characterize the pathway.[5] |
| Appearance of multiple, poorly resolved peaks in the HPLC chromatogram. | 1. Sub-optimal HPLC method. The mobile phase, gradient, or column is not suitable for separating the polar parent compound and its degradants.2. Secondary degradation. Primary degradants are themselves unstable and are breaking down further. | 1. Method Development: - Ensure the method is stability-indicating.[6][8] - Use a high-purity C18 column as a starting point. - Screen different mobile phase pH values (e.g., using phosphate or formate buffers). - Optimize the gradient slope to improve the resolution between the parent peak and the degradant peaks. |
| Inconsistent or non-reproducible degradation rates between experiments. | 1. Inaccurate temperature control. 2. Inconsistent sample preparation. Variation in initial concentration or acid addition.3. Evaporation of solvent during heating, leading to increased concentration of both analyte and acid. | 1. Use a calibrated, stable heating block or water bath.2. Use calibrated pipettes and ensure precise preparation of stock and working solutions.3. Use sealed reaction vials to prevent evaporation during the experiment. |
| Poor mass balance (sum of the parent compound and degradants is significantly less than 100%). | 1. Degradants are not UV-active at the chosen wavelength.2. Degradants are not eluting from the HPLC column (either retained indefinitely or precipitated).3. Formation of volatile degradants or precipitation of insoluble degradants. | 1. Use a Photo-Diode Array (PDA) detector to analyze the peak spectra and identify an optimal wavelength for all components.2. Modify the mobile phase (e.g., increase organic content at the end of the gradient) to ensure all components elute.3. If precipitation is observed, adjust the solvent used for the sample diluent. |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to induce degradation under controlled acidic conditions.
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of 2-Amino-1,3-benzoxazole-6-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Prepare flasks of 0.1N HCl and 1.0N HCl.
-
Prepare a neutralizing solution (e.g., 0.1N NaOH and 1.0N NaOH).
-
-
Experimental Setup:
-
For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of the acid (0.1N or 1.0N HCl).
-
Dilute to volume with a 50:50 mixture of water and the organic solvent used for the stock solution. This results in a final analyte concentration of 0.1 mg/mL.
-
Prepare a control sample by adding 1 mL of stock solution and 1 mL of water (instead of acid) to a 10 mL flask and diluting to volume.
-
-
Stress Conditions:
-
Place the flasks in a controlled temperature environment (e.g., 60°C water bath).
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot (e.g., 1 mL).
-
Immediately neutralize the aliquot with an equimolar amount of NaOH to stop the degradation.
-
Dilute the neutralized sample if necessary with the mobile phase and inject it into the HPLC system.
-
The workflow for this protocol is visualized below.
Sources
- 1. 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.net [ijpbs.net]
How to avoid decomposition of benzoxazoles during silica gel chromatography
A Guide to Preventing Decomposition During Silica Gel Chromatography
Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of benzoxazoles, a critical class of nitrogen-containing heterocycles. Many researchers encounter issues with compound degradation during silica gel chromatography. This resource is designed to explain why this occurs and provide robust, field-proven solutions to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my benzoxazole derivatives decomposing or streaking during silica gel chromatography?
A: The primary cause is the inherent acidity of standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Benzoxazoles, being basic heterocycles, can interact strongly with these acidic sites. This interaction can lead to several undesirable outcomes:
-
Protonation and Decomposition: The nitrogen atom in the oxazole ring can be protonated by the silanol groups. This can make the molecule susceptible to hydrolysis or ring-opening, leading to decomposition.[1]
-
Strong Adsorption & Tailing: The strong acid-base interaction causes the compound to bind tightly to the stationary phase, resulting in poor elution, significant peak tailing (streaking) on TLC, and broad peaks during column chromatography.[2][3]
-
Irreversible Adsorption: In some cases, the compound may bind irreversibly, leading to low or no recovery of the desired product from the column.[2]
A simple test to see if your compound is unstable on silica is to spot it on a TLC plate, wait for an hour, and then elute it to see if any new spots (decomposition products) have appeared.[2][4]
Q2: How can I prevent this decomposition and improve my purification?
A: The most effective strategy is to neutralize the acidic sites on the silica gel. By deactivating these sites, you minimize the destructive acid-base interactions, allowing for clean elution and preventing degradation. This is typically achieved by adding a small amount of a basic modifier to the chromatography system.[5] The most common and effective modifier is triethylamine (TEA) .[6][7]
Q3: What is the easiest way to neutralize my chromatography system?
A: The simplest and most common method is to add a basic modifier directly to your eluent (mobile phase) . This approach continuously bathes the silica gel in a basic solution, effectively neutralizing the acidic silanol groups as the eluent flows through the column.
This method is highly effective for most acid-sensitive compounds and requires no pre-treatment of the silica gel.[7][8]
Recommended Modifier:
-
Triethylamine (TEA): Add 0.1% to 2% (v/v) TEA to your chosen solvent system. A typical starting point is 1% TEA.[2][3][6]
-
Ammonia Solution: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 1-10% of this stock solution in dichloromethane).[9]
It's crucial to first test the modified solvent system on a TLC plate to ensure it provides good separation and resolves the streaking.[3]
Q4: My compound is extremely sensitive. When should I consider pre-treating the silica gel itself?
A: For exceptionally sensitive benzoxazoles where eluent modification is insufficient, you should use pre-neutralized silica gel . This involves treating the silica with a base before packing the column. This method ensures that the entire stationary phase is inert before the compound is introduced.
This technique is recommended when:
-
You still observe decomposition even with TEA in the eluent.
-
Your compound is sensitive to the base itself when in solution for extended periods.
-
You require the highest possible purity and recovery for a precious sample.
A common procedure involves making a slurry of the silica gel with a solvent containing triethylamine, then removing the solvent to leave a deactivated, free-flowing powder.[10]
Q5: Are there alternatives to silica gel for purifying sensitive benzoxazoles?
A: Yes. If neutralization techniques are not successful, or if your compound is also unstable under basic conditions, switching to a different stationary phase is the best course of action.[8]
-
Alumina (Al₂O₃): Alumina is a versatile alternative that is available in three grades: acidic, neutral, and basic. For benzoxazoles, neutral or basic alumina is an excellent choice.[2][3] It generally has a less aggressive surface than silica and can prevent decomposition of many sensitive compounds.[9]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is often less prone to issues with basic compounds and is an excellent alternative for polar benzoxazoles.[2] A modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape in this mode.[2]
-
Florisil®: A magnesium-silica gel composite that can be a milder alternative to standard silica.[9]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Streaking / Tailing on TLC Plate | Strong interaction between the basic benzoxazole and acidic silica gel. | Add 0.5-2% triethylamine (TEA) to the eluent and re-run the TLC.[2] |
| Low or No Recovery from Column | Irreversible adsorption or complete decomposition on the silica gel. | 1. Test compound stability on a TLC plate first.[2] 2. Use a mobile phase containing 1-2% TEA.[6] 3. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase (C18) chromatography.[2][9] |
| New, Unidentified Spots Appear After Chromatography | The compound is decomposing on the acidic silica gel. | 1. Use pre-neutralized silica gel (See Protocol B). 2. Switch to neutral alumina.[3] 3. Work quickly and keep fractions cold to minimize degradation post-elution. |
| Poor Separation Even with TEA | The chosen solvent system has inappropriate polarity. | Re-optimize the solvent system using the TEA-modified eluent. Adjust the ratio of polar to non-polar solvents to achieve a target Rf value of 0.2-0.3 for your compound.[5] |
Visualizing the Problem and Solution
The following diagrams illustrate the mechanism of decomposition and the decision-making process for purification.
Caption: Decision workflow for purifying acid-sensitive benzoxazoles.
Detailed Experimental Protocols
Protocol A: Neutralization via Eluent Modification
This is the fastest and most common method for neutralizing a silica gel column.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target benzoxazole an Rf value of approximately 0.2-0.3.
-
Prepare Modified Eluent: Prepare a bulk volume of the optimized solvent system. To this, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 990 mL of your solvent system, add 10 mL of TEA. Mix thoroughly.
-
Column Packing: Pack your glass or pre-packed flash column with silica gel using the TEA-modified eluent. Ensure the column is packed uniformly.
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the TEA-modified eluent. This ensures the entire silica bed is neutralized before you load your sample. [6]5. Sample Loading: Dissolve your crude product in a minimal amount of the modified eluent (or a suitable solvent) and load it onto the column. For better resolution, consider "dry loading" by adsorbing your compound onto a small amount of silica gel.
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC as usual. Continue using the TEA-modified eluent throughout the entire purification process.
Protocol B: Preparation and Use of Pre-Neutralized Silica Gel
Use this method for highly sensitive compounds where eluent modification alone is insufficient.
-
Slurry Preparation: In a fume hood, place the required amount of silica gel (e.g., 150 g) into a round-bottom flask. Add a non-polar solvent like petroleum ether or hexanes to create a stirrable slurry. [10]2. Neutralization: Add triethylamine (TEA) to the slurry. A typical ratio is 2-3 mL of TEA per 150 g of silica gel. [10]3. Mixing: Stir the slurry thoroughly for 15-20 minutes to ensure the TEA is evenly distributed and has coated the silica surface.
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator. The goal is to obtain a dry, free-flowing powder.
-
Drying: For best results, dry the neutralized silica gel under high vacuum overnight to remove any residual solvent and excess TEA. [10]Store the deactivated silica in a tightly sealed container.
-
Chromatography: Pack and run the column using the pre-neutralized silica and your standard eluent (without added TEA).
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit r/chemistry. (2015). Alternatives to silica gel or alternative method of purification? Retrieved from [Link]
-
Jicsinszky, L. (2019). Answer to "Deactivation of silica gel?". ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Burr, S. (2022). Answer to "How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?". ResearchGate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Column chromatography of acid-sensitive compounds. Retrieved from [Link]
-
Hosseinzadeh, R., et al. (2014). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Jack, R. W. (2019). Answer to "Reasons for decomposition of isolated compounds from plant extracts?". ResearchGate. Retrieved from [Link]
-
Red River. (2023). Silica Gel Alternatives: Top Solutions for Moisture Control. Retrieved from [Link]
-
ResearchGate. (2017). Is there any method other than column chromatography to purify compound. Retrieved from [Link]
-
Karayannis, P., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Retrieved from [Link]
-
de Melo, J. S., et al. (2000). Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method. Journal of Materials Chemistry. Retrieved from [Link]
-
Wani, M. Y., & Jha, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Sources
- 1. Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
Reducing reaction time for the condensation of 2-aminophenol and carboxylic acids
Welcome to the technical support center for the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenols and carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize this crucial reaction, with a specific focus on reducing reaction times and improving overall efficiency. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues encountered during the condensation reaction. Each entry provides potential causes and actionable solutions based on established chemical principles and field-proven insights.
Q1: My reaction is extremely slow or has stalled. What are the primary causes and how can I accelerate it?
Slow or incomplete reactions are the most common challenge. This is typically due to insufficient activation of the reactants or reaction equilibrium issues.
Potential Causes:
-
Poor Carboxylic Acid Reactivity: Carboxylic acids are not highly electrophilic. The direct reaction with the amino group of 2-aminophenol is often slow because the basic amine can deprotonate the acid, forming an unreactive ammonium carboxylate salt.[1]
-
Reversible Reaction & Water Accumulation: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can slow the reaction or prevent it from reaching completion by favoring the reverse reaction (hydrolysis).[2]
-
Suboptimal Temperature: Thermal energy is required to overcome the activation barrier for both amide formation and the subsequent cyclization/dehydration.[3] Room temperature conditions are often insufficient without a highly effective catalyst.
Solutions:
-
Introduce a Catalyst: A catalyst is the most effective way to reduce reaction time.
-
Acid Catalysts: Strong acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MeSO₃H) act as both catalysts and dehydrating agents.[4][5] They protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the aminophenol.
-
Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.[1]
-
-
Increase Reaction Temperature: Elevating the temperature, often to reflux, provides the necessary energy to drive the reaction forward.[3] However, be mindful of potential side reactions or degradation at very high temperatures.[2]
-
Remove Water: If not using a dehydrating catalyst like PPA, employ methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) or by adding a dehydrating agent like molecular sieves.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times from hours to minutes.[6][7][8] It provides rapid, uniform heating that efficiently drives the reaction to completion.[9][10]
Q2: I'm observing significant side product formation, including dark coloration of my reaction mixture. What is happening and how can I prevent it?
The formation of colored impurities and other side products compromises yield and complicates purification.
Potential Causes:
-
Oxidation of 2-Aminophenol: 2-aminophenol and its derivatives are highly susceptible to oxidation, especially when exposed to air at elevated temperatures or under basic conditions.[3][11][12] This leads to the formation of complex, often colored, polymeric byproducts.
-
Thermal Degradation: At excessively high temperatures maintained for prolonged periods, starting materials or the benzoxazole product may begin to degrade.[2]
Solutions:
-
Perform Reactions Under an Inert Atmosphere: To prevent oxidation, degas your solvent and run the reaction under a blanket of nitrogen or argon.[3][11] This is particularly critical when using high temperatures.
-
Use Pure Reagents: Ensure your 2-aminophenol is pure and has not discolored during storage. If it has darkened, consider purifying it by recrystallization before use.[12]
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction closely using Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Microwave synthesis is advantageous here as the reaction times are significantly shorter, minimizing the window for degradation.[8]
Q3: The reaction works for some carboxylic acids but not others. Why is there a difference in reactivity?
Substrate scope is a critical consideration in synthesis. The electronic and steric properties of the carboxylic acid play a significant role.
Potential Causes:
-
Electronic Effects: Carboxylic acids bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) are generally more electrophilic and react faster. Conversely, those with electron-donating groups (e.g., -OCH₃, -CH₃) are less reactive.
-
Steric Hindrance: Bulky groups near the carboxylic acid functionality (ortho-substituents on a benzoic acid, for example) can sterically hinder the approach of the 2-aminophenol nucleophile, slowing the reaction.
Solutions:
-
Adjust Reaction Conditions for Less Reactive Acids: For electron-rich or sterically hindered carboxylic acids, more forcing conditions are often required. This may include:
-
Convert to a More Reactive Derivative: If direct condensation remains problematic, consider converting the challenging carboxylic acid to a more reactive derivative, such as an acid chloride or ester, before reacting it with the 2-aminophenol.[4][13]
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions about the condensation reaction.
What is the fundamental reaction mechanism?
The formation of a 2-substituted benzoxazole from 2-aminophenol and a carboxylic acid is a two-stage process:
-
Acylation: The reaction begins with the nucleophilic amino group (-NH₂) of 2-aminophenol attacking the carbonyl carbon of the carboxylic acid (often activated by a catalyst) to form an amide intermediate, an N-(2-hydroxyphenyl)amide.
-
Cyclization and Dehydration: The hydroxyl group (-OH) of the intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.[14]
Caption: Troubleshooting workflow for slow condensation reactions.
| Catalyst Type | Examples | Typical Conditions | Key Advantages | Reference |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MeSO₃H/SiO₂) | High Temp (110-220°C) | Acts as catalyst and dehydrating agent; effective for many substrates. | [4][5] |
| Heterogeneous Acids | Zirconium Dodecylphosphonate, Amberlyst resin | 100°C, Solvent-free | Easy removal from reaction mixture, potential for recycling. | |
| Metal Catalysts | Cu₂O, TiO₂–ZrO₂ | 60°C to RT | High yields, often milder conditions and shorter reaction times. | [15] |
| Activating Agents | Triflic Anhydride (Tf₂O), Lawesson's Reagent | RT to Microwave | Activates carboxylic acid derivatives for rapid reaction. | [14][16][17] |
| "Green" Catalysts | [CholineCl][Oxalic Acid] (DES), L-Proline | Microwave, Solvent-free | Environmentally benign, often reusable, excellent for MW synthesis. | [9][18][19] |
Can this reaction be performed under solvent-free conditions?
Yes. Solvent-free, or "neat," conditions are highly effective, particularly when combined with microwave irradiation. [9][14]This approach is environmentally friendly (reduces solvent waste) and can accelerate the reaction by increasing the concentration of reactants. Often, the reactants are simply mixed together, sometimes with a solid-supported catalyst, and heated. [15][19]
Experimental Protocols
Method 1: Microwave-Assisted Synthesis (General Protocol)
This method provides a rapid route to 2-substituted benzoxazoles and is broadly applicable.
-
Preparation: In a 10 mL microwave-safe reaction vessel, combine the 2-aminophenol (1.0 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 1.0 equiv), and a suitable catalyst (e.g., 10 mol% [CholineCl][Oxalic Acid] or a small scoop of PPA).
-
Sealing: Place a magnetic stir bar in the vessel and securely cap it.
-
Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150-180°C) for 10-20 minutes. Power can be adjusted to maintain the target temperature.
-
Monitoring: After the allotted time, cool the vessel to room temperature using compressed air. Spot a small amount of the crude mixture on a TLC plate to check for the consumption of the starting materials.
-
Work-up: Once the reaction is complete, dissolve the crude mixture in ethyl acetate (20 mL). Wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted acid and the acid catalyst, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-substituted benzoxazole. [9][14]
Method 2: Conventional Heating with Methanesulfonic Acid
This protocol is a reliable alternative when a microwave reactor is not available.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv) and thionyl chloride (1.2 mmol, 1.2 equiv) in a suitable solvent like toluene. Heat the mixture at reflux for 1-2 hours to generate the acid chloride in situ.
-
Addition: Cool the reaction mixture to room temperature. Add the 2-aminophenol (1.0 mmol, 1.0 equiv) to the flask.
-
Catalysis: Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heating: Heat the reaction to 100-120°C and stir.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the 2-aminophenol spot disappears.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography. [14]
References
-
Jadhav, A. H., & Kim, H. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available: [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available: [Link]
-
Permana, A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules. Available: [Link]
-
Yilmaz, I., & Sapmaz, S. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. Available: [Link]
-
Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Available: [Link]
-
ResearchGate. (2025). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Available: [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2015). Microwave Assisted Synthesis of Biorelevant Benzazoles. PubMed. Available: [Link]
-
Li, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available: [Link]
-
Tlustoš, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available: [Link]
-
Tighadouini, S., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC - NIH. Available: [Link]
-
ResearchGate. (n.d.). Reaction between 2-aminophenol and aliphatic carboxylic acids in the presence of zirconium dodecylphosphonate as catalyst. Available: [Link]
-
Lee, A. S.-Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available: [Link]
-
ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Available: [Link]
-
ResearchGate. (2019). How can I condense o-amino phenol with thiopene-2,5-di carboxylic acid? Available: [Link]
-
Airiti Library. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation. Available: [Link]
-
ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Available: [Link]
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Singh, R., & Banerjee, U. C. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available: [Link]
-
ResearchGate. (2025). Synthesis, Solvent Effects, and Nonlinear Optical properties Study of 2-Aminophenol-based Schiff bases. Available: [Link]
- Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
-
Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Available: [Link]
-
Reddit. (2023). Issues with a reported condensation reaction/enamine formation. Available: [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Benzoxazole Synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and to troubleshoot common challenges encountered during synthesis. Benzoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their efficient synthesis is therefore a critical task in medicinal chemistry. This document provides field-proven insights to help you navigate the complexities of your experimental work.
Part 1: Catalyst Selection Guide
Choosing the right catalyst is paramount for a successful synthesis, directly impacting yield, purity, and reaction conditions. The optimal choice depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability. A wide range of catalysts are effective, including Brønsted or Lewis acids, and various metal catalysts.[4]
Catalyst Selection Workflow
To streamline your decision-making process, the following workflow guides you from substrate analysis to the most suitable catalyst class.
Caption: Catalyst selection workflow for benzoxazole synthesis.
Catalyst Class Comparison
The selection of a catalyst system often involves a trade-off between activity, cost, and reaction conditions. Below is a summary of common catalyst types.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Metal Catalysts (Homogeneous) | CuI, Pd(OAc)₂, RuCl₃ | Mild to moderate temp. (RT - 120°C) | High activity & selectivity, broad substrate scope.[1][5][6] | Costly, potential metal contamination, difficult to recover. |
| Acid Catalysts | Polyphosphoric Acid (PPA), TfOH, Samarium triflate | Moderate to high temp. (80 - 180°C) | Inexpensive, readily available.[5][7] | Often requires harsh conditions, stoichiometric amounts, and can be corrosive. |
| Heterogeneous Catalysts | CuO or CuFe₂O₄ nanoparticles, Brønsted acidic ionic liquid (BAIL) gel | Moderate to high temp. (90 - 140°C) | Reusable, easy to separate from product, suitable for green chemistry protocols.[5][8][9] | Can have lower activity than homogeneous counterparts, potential for leaching. |
| Organocatalysts | Isosorbide-initiated polyamine (ISO-PECH), N-Heterocyclic Carbenes (NHCs) | Room temperature | Metal-free, mild conditions, high yields.[10][11][12] | May have a more limited substrate scope compared to metal catalysts. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during benzoxazole synthesis in a direct question-and-answer format.
Q1: My reaction has stalled or shows a very low yield. What are the first things I should check?
A1: Low yield is a frequent issue stemming from several factors.[5][13] A systematic approach is the best way to diagnose the problem.
Initial Diagnostic Steps:
-
Verify Starting Material Purity: Impurities in 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly inhibit the reaction.[4] Assess purity via melting point analysis or NMR and purify by recrystallization or distillation if necessary.[13][14]
-
Check Reaction Temperature: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for cyclization.[4][15] If the reaction is sluggish at room temperature, incrementally increase the heat while monitoring progress by Thin Layer Chromatography (TLC). Some solvent-free reactions require temperatures up to 130°C for good yields.[8][9]
-
Confirm Catalyst Activity: Ensure your catalyst is active.[13]
-
Air/Moisture Sensitivity: Some catalysts, particularly certain organometallic complexes, are sensitive to air and moisture. Ensure reactions are set up under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Recycled Catalysts: Heterogeneous catalysts can lose activity over multiple runs. If you suspect deactivation, try a fresh batch.[4]
-
Catalyst Loading: The amount of catalyst can be critical. A small increase in catalyst loading can sometimes dramatically improve the conversion rate.[13]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I prevent them?
A2: Side product formation is a common cause of low yields and complicates purification.[5][13] The nature of these byproducts depends on the reaction pathway.
-
Incomplete Cyclization (Schiff Base Intermediate): In reactions between a 2-aminophenol and an aldehyde, the intermediate Schiff base may fail to cyclize.[4]
-
Solution: Promote full cyclization by increasing the reaction temperature or time. The addition of a suitable oxidant can also facilitate the final aromatization step.[4]
-
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under very acidic/basic conditions.[4]
-
Solution: Carefully control the reaction temperature and stoichiometry. Using high-dilution conditions can favor the desired intramolecular reaction over intermolecular polymerization.[16]
-
-
Over-acylation/N-acylation: If using a carboxylic acid or acyl chloride, the amine of a second 2-aminophenol molecule can react with the already-formed benzoxazole or an intermediate, leading to undesired amides.
-
Solution: Control the stoichiometry carefully. Slow, dropwise addition of one reagent to the other (maintaining high dilution) can minimize this side reaction.[16]
-
Q3: My catalyst seems to stop working mid-reaction (catalyst deactivation). Why does this happen?
A3: Catalyst deactivation can occur through several mechanisms, particularly in metal-catalyzed C-N coupling reactions.[17][18]
-
Product Inhibition: The benzoxazole product itself can sometimes coordinate to the metal center more strongly than the reactants, effectively inhibiting the catalytic cycle.[18][19]
-
Solution: This is an inherent kinetic problem. Sometimes running the reaction at a higher temperature can favor the dissociation of the product from the catalyst.
-
-
Poisoning by Impurities: Trace impurities in substrates or solvents (e.g., sulfur compounds) can irreversibly bind to and poison the catalyst.
-
Solution: Ensure high-purity, purified reagents and solvents are used.[14]
-
-
Blockage by Inorganic Salts: In reactions using an inorganic base (e.g., K₂CO₃, Cs₂CO₃), the resulting inorganic salt byproduct (e.g., KBr) can precipitate onto the surface of a heterogeneous catalyst, blocking active sites.[17]
-
Solution: Choose a solvent that can better solubilize the salt byproduct. For heterogeneous catalysts, ensuring vigorous stirring can help minimize surface deposition.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I run my benzoxazole synthesis under solvent-free conditions? A1: Yes, several modern protocols are designed to be solvent-free, which aligns with green chemistry principles. These reactions are often promoted by heterogeneous catalysts like Brønsted acidic ionic liquid (BAIL) gels or by microwave irradiation.[8][9] They typically require higher temperatures (e.g., 130°C) but offer benefits like simplified workup and reduced solvent waste.[8][9]
Q2: What is the role of an oxidant in some benzoxazole syntheses? A2: In many syntheses, particularly those starting from 2-aminophenol and an aldehyde or alcohol, the initial cyclization forms a dihydrobenzoxazole intermediate. An oxidant (which can be as simple as atmospheric oxygen, or reagents like DDQ or MnO₂) is required for the final dehydrogenation step to form the aromatic benzoxazole ring.
Q3: How do electron-donating or -withdrawing groups on my substrates affect the reaction? A3: The electronic properties of your substrates can have a significant impact.
-
Electron-withdrawing groups (e.g., -NO₂) on the 2-aminophenol can make the nitrogen less nucleophilic, potentially slowing the initial condensation step and requiring harsher conditions (higher temperature or a stronger acid catalyst).[4][14]
-
Electron-donating groups (e.g., -OCH₃) on the 2-aminophenol can accelerate the reaction.
-
For the aldehyde or carboxylic acid partner, electron-withdrawing groups can make the carbonyl carbon more electrophilic and speed up the initial attack by the aminophenol.
Q4: Are there metal-free alternatives for benzoxazole synthesis? A4: Absolutely. Organocatalysis is an emerging and powerful metal-free strategy.[10][11] Catalysts like N-heterocyclic carbenes (NHCs) can promote the cyclization of imines formed from 2-aminophenols and aldehydes under mild conditions.[5] Additionally, strong Brønsted acids or iodine-mediated reactions provide effective metal-free pathways.
Part 4: Experimental Protocol Example
This section provides a representative protocol for a copper-catalyzed synthesis of 2-phenylbenzoxazole.
Reaction: Synthesis of 2-Phenylbenzoxazole via Copper-Catalyzed Oxidative Cyclization
Caption: General scheme for copper-catalyzed benzoxazole synthesis.
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 1.0 eq), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Reagent Addition: Add a suitable base such as cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq). Evacuate and backfill the vial with an inert atmosphere (e.g., Argon), though many modern protocols can run in air.
-
Solvent and Substrate: Add anhydrous solvent (e.g., DMSO, 3 mL) followed by benzaldehyde (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 110°C. Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-phenylbenzoxazole.
References
-
Popa, M. M., Shova, S., Dascalu, M., Caira, M. R., & Dumitrascu, F. (2022). Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Kim, J., et al. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Vakylabad, A. B. (2015). Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. ACS Publications. Retrieved from [Link]
-
Majumdar, S., et al. (n.d.). Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
Chemtips. (2010). Copper(I)-Catalyzed Synthesis of Benzoxazoles and Benzimidazoles. Retrieved from [Link]
-
Basavaraju, B., et al. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
PubMed. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kottayil, A., et al. (2020). Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2017). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society. Retrieved from [Link]
-
MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
Reichert, E. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Jain, P., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Retrieved from [Link]
-
Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
Veisi, H., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES. Retrieved from [Link]
-
National Institutes of Health. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Retrieved from [Link]
-
Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzoxazole Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of benzoxazole and its derivatives. Our goal is to provide field-proven insights and actionable troubleshooting advice to help you manage reaction exotherms, ensure process safety, and achieve reproducible, high-quality yields.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: Why is benzoxazole synthesis prone to dangerous exotherms, especially at scale?
A1: The synthesis of benzoxazoles, typically involving the condensation and subsequent cyclization of 2-aminophenols with carboxylic acids (or their derivatives) or aldehydes, involves the formation of stable aromatic rings, which is an energetically favorable and thus exothermic process.[1][2] While this is manageable at the lab scale, the risk escalates significantly during large-scale production due to a fundamental principle of chemical engineering: the surface-area-to-volume ratio.
As reactor volume increases, the surface area available for heat transfer (cooling) does not increase proportionally.[3][4] Heat generation is a function of volume (proportional to the cube of the reactor diameter), while heat removal is a function of the available surface area (proportional to the square of the diameter).[3] This disparity means large reactors are inherently less efficient at dissipating heat, making them more susceptible to thermal accumulation and potential runaway reactions.[3][5]
Troubleshooting Guide: Diagnosing and Responding to Thermal Events
This section provides structured guidance for identifying and resolving specific thermal management issues during your experiments.
Q2: My reaction temperature is overshooting the setpoint immediately after adding a reagent. What's happening and what should I do?
A2: This is a classic sign that the rate of heat generation from the reaction is momentarily exceeding the cooling system's capacity. This is common in batch or semi-batch processes where a reagent is added too quickly.
Immediate Troubleshooting Steps:
-
Halt Reagent Addition: Immediately stop the addition of the limiting reagent.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. Check the coolant temperature and flow rate.
-
Increase Agitation: Enhance mixing to improve heat transfer to the reactor walls and cooling coils, which helps to eliminate localized hot spots.[5]
-
Monitor Vigorously: Keep a close watch on the temperature and pressure. If they continue to rise uncontrollably, you may need to initiate an emergency quench procedure.
Root Cause Analysis & Prevention:
-
Reagent Addition Rate: The most likely cause is that the reagent was added too quickly. You must control the addition rate to match the heat removal capability of your reactor.
-
Calorimetry Data: This situation underscores the importance of reaction calorimetry (RC) studies. RC data helps determine the total heat of reaction and the maximum rate of heat evolution, which are critical for defining safe addition profiles during scale-up.[6]
Q3: The reaction temperature is stable initially but begins to rise uncontrollably midway through the process. What are the likely causes?
A3: This scenario suggests a change in the reaction kinetics or heat transfer properties, and it can be more dangerous than an initial overshoot because it may indicate the onset of a thermal runaway.[7]
Potential Causes & Diagnostic Workflow:
-
Accumulation of Unreacted Reagents: A slow initial reaction (due to low temperature or poor mixing) can lead to a buildup of reactants. A subsequent small increase in temperature can then trigger a rapid, exponential acceleration of the reaction rate and heat output.
-
Side Reactions or Decomposition: The desired reaction may generate intermediates that can undergo secondary, more exothermic reactions or decomposition at elevated temperatures. Impurities in starting materials can also catalyze unwanted side reactions.[8][9]
-
Cooling System Failure: There could be a partial failure in your cooling system, such as a reduction in coolant flow or an increase in coolant temperature.
-
Phase Change/Precipitation: The formation of solids can drastically change the viscosity of the reaction mixture, fouling heat transfer surfaces and impeding mixing, which leads to poor heat removal.[6]
Below is a workflow to diagnose such an event.
Caption: Diagnostic workflow for a mid-process thermal excursion.
Experimental Protocols & Preventative Measures
Proactive process safety is paramount. The following protocols are designed to help you characterize and control your reaction before scaling up.
Protocol 1: Basic Reaction Calorimetry Screening
This protocol provides a simplified workflow for using a reaction calorimeter (RC1) or similar instrument to obtain critical safety data.
Objective: To determine the heat of reaction (ΔHr), maximum heat flow, and specific heat capacity (Cp) of the reaction mass.
Methodology:
-
System Calibration: Calibrate the calorimeter according to the manufacturer's instructions, typically involving a known electrical heat pulse.
-
Charge Initial Reagents: Add the initial reactants and solvent (e.g., 2-aminophenol and solvent) to the reactor vessel.
-
Thermal Equilibration: Stir the mixture at the desired initial reaction temperature until thermal equilibrium is reached (stable baseline heat flow).
-
Controlled Reagent Dosing: Add the second reactant (e.g., a carboxylic acid or aldehyde) at a slow, controlled rate using a dosing pump. The rate should be slow enough to ensure the reaction is not limited by the addition rate (i.e., the reaction consumes the reagent as it is added).
-
Isothermal Operation: Maintain a constant reaction temperature (isothermal) by allowing the instrument's cooling system to compensate for the heat generated. The instrument will record the heat flow required to maintain this temperature.
-
Post-Addition Hold: After the addition is complete, hold the reaction at temperature and continue monitoring the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Data Analysis: Integrate the heat flow curve over time to calculate the total heat of reaction (ΔHr). The peak of the curve indicates the maximum rate of heat evolution.
Data Interpretation Table
| Parameter | Typical Value (Benzoxazole Synthesis) | Significance for Scale-Up |
| Heat of Reaction (ΔHr) | -100 to -250 kJ/mol | Determines the total amount of heat that must be removed. Higher values indicate a more energetic, and therefore more hazardous, reaction. |
| Max Heat Flow (Qmax) | 5-50 W/L | Dictates the minimum required performance of the reactor's cooling system to prevent temperature accumulation. |
| Specific Heat (Cp) | 1.5-2.5 J/g·K | Used to calculate the adiabatic temperature rise – the theoretical maximum temperature if all cooling fails. |
Q4: How can I design a robust cooling system for my large-scale reactor?
A4: A robust cooling system is your primary defense against a thermal event. It's not just about capacity but also about control and responsiveness.
Key Design Considerations:
-
Heat Transfer Fluid (HTF): Select an HTF with good thermal properties (high heat capacity, low viscosity) across your entire operating temperature range.
-
Cooling Jackets & Coils: For large reactors, a jacket alone is often insufficient. Internal cooling coils significantly increase the heat transfer area.[4][5]
-
Flow Rate: Ensure the HTF pump is sized to provide turbulent flow, which maximizes the heat transfer coefficient.
-
Control Systems: Employ advanced process control algorithms that can anticipate exotherms and adjust cooling proactively rather than reactively.[10]
-
Emergency Systems: Consider an independent emergency cooling loop or a "crash" cooling system that can flood the jacket with a very cold fluid (e.g., liquid nitrogen, used with extreme caution) in a worst-case scenario.
Protocol 2: Emergency Quenching Procedure
Objective: To rapidly stop a runaway reaction that cannot be controlled by the primary cooling system.
CAUTION: This procedure should be developed and validated at a small scale first. The quenching agent must be chosen carefully to be effective without creating additional hazards (e.g., violent gas evolution, side reactions).
Methodology:
-
Identify Quenching Agent: Select a chemical that will rapidly stop the reaction. This could be a chemical that neutralizes a reactant or catalyst (e.g., a base to neutralize an acid catalyst, or vice-versa) or a diluent that provides a thermal sink (e.g., a large volume of a cold, inert solvent).
-
Pre-stage the Quench: Have the quenching agent in a designated addition vessel connected to the reactor, ready for immediate deployment.
-
Activation Criteria: Define clear, unambiguous criteria for initiating the quench (e.g., temperature exceeds setpoint by 20°C AND rate of temperature increase is >5°C/minute).
-
Execution:
-
Sound all relevant alarms.
-
Stop all reagent feeds and agitation (if precipitation is a risk, agitation may need to continue).
-
Inject the quenching agent rapidly.
-
If safe, vent the reactor to a scrubber or containment system to manage pressure buildup.
-
-
Post-Quench: Allow the reactor to cool. Do not attempt to restart the reaction. The batch must be safely disposed of according to established procedures.
Caption: Relationship between heat generation and removal during scale-up.
References
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium.
- Silva, A. L. R., et al. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study.
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
- Harriott, P. (2002). Heat and Mass Transfer in Reactors. In Chemical Reactor Design. CRC Press.
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (2025). Benchchem.
- Operational Challenges in Chemical Reactors. (2024). Jinzong Machinery.
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (2025). Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
- Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid. (2025). Benchchem.
- Match-Making Reactors to Chemistry: A Continuous Manufacturing-Enabled Sequence to a Key Benzoxazole Pharmaceutical Intermediate. (2017). Organic Process Research & Development.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Journal of Chemistry.
- It's About Time: The 6 Phases of Thermal Runaway Propag
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Validation & Comparative
A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives: Unveiling Nuances in Biological Activity
In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds represent two of the most prolific heterocyclic systems, serving as the foundational architecture for a multitude of pharmacologically active agents. Their structural kinship, differing only by the heteroatom at the 1-position (oxygen in benzoxazole, sulfur in benzothiazole), belies a fascinating divergence in their biological profiles. This guide offers an in-depth, objective comparison of the anticancer and antimicrobial activities of derivatives stemming from these two core structures, supported by experimental data and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.
At a Glance: The Structural and Electronic Dichotomy
Benzoxazole and its bioisostere, benzothiazole, are bicyclic compounds formed by the fusion of a benzene ring with an oxazole or thiazole ring, respectively.[1] This seemingly subtle substitution of oxygen for sulfur imparts significant differences in the physicochemical properties of the resulting molecules, including electronegativity, bond angles, and lipophilicity. These differences, in turn, profoundly influence their interactions with biological targets, leading to variations in their therapeutic efficacy and spectrum of activity.
Comparative Anticancer Activity: A Tale of Two Scaffolds
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds advancing through preclinical and clinical development.[2][3] Their efficacy, however, is often contingent upon the specific substitution patterns on the heterocyclic core and the targeted cancer cell line.
Unraveling the Mechanism of Action
The anticancer mechanisms of benzoxazole and benzothiazole derivatives are diverse and often multifaceted. They have been shown to interact with a range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Benzoxazole derivatives have been reported to exert their anticancer effects through several key pathways:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A prominent mechanism involves the inhibition of RTKs such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal for tumor angiogenesis.[4] By blocking this pathway, benzoxazole derivatives can stifle the formation of new blood vessels that supply tumors with essential nutrients.
-
Induction of Apoptosis: Many benzoxazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through the modulation of key signaling pathways like NF-κB and the activation of caspases.[5]
-
DNA Damage and Cell Cycle Arrest: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell cycle arrest, ultimately preventing cancer cell replication.[6]
Benzothiazole derivatives also exhibit a broad array of anticancer mechanisms:
-
Inhibition of Key Enzymes: Benzothiazoles are known to inhibit a variety of enzymes essential for cancer cell survival, including DNA gyrase, peptide deformylase, and various kinases.[7]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzothiazole derivatives, such as the prodrug Phortress, are metabolized to potent AhR agonists. Activation of AhR can lead to the induction of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize pro-carcinogens into toxic compounds within cancer cells.[8]
-
Disruption of Microtubule Dynamics: Similar to some established chemotherapeutic agents, certain benzothiazole derivatives can interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and apoptosis.
The following diagram illustrates the key anticancer mechanisms associated with benzoxazole derivatives.
Caption: Potential anticancer mechanisms of action for benzoxazole derivatives.
Quantitative Comparison of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole and benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | Compound 12l (5-methylbenzo[d]oxazole with 3-chlorophenyl) | HepG2 (Liver) | 10.50 | [4] |
| MCF-7 (Breast) | 15.21 | [4] | ||
| Compound 3n | MCF-7 (Breast) | Attractive anticancer effect | [8] | |
| Compound 14b (linked to 1,2,3-triazole) | A549 (Lung) | 7.59 | [6] | |
| Benzothiazole | Compound 15 (imidazole based) | - | 10 | [9] |
| Substituted methoxybenzamide derivative 41 | Various | 1.1 - 8.8 | [9] | |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF-7 (Breast) | 0.036 | [9] | |
| HepG2 (Liver) | 0.048 | [9] | ||
| Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [10] | |
| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [10] |
From the compiled data, it is evident that specific substitutions can dramatically enhance the anticancer potency of both scaffolds. For instance, a nitrobenzylidene-containing thiazolidine benzothiazole derivative exhibited nanomolar efficacy against MCF-7 and HepG2 cells.[9]
Comparative Antimicrobial Activity: A Broad Spectrum of Defense
Both benzoxazole and benzothiazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[3][11] The sulfur atom in the benzothiazole ring is often associated with enhanced antimicrobial activity compared to the oxygen in benzoxazoles.[12]
Unraveling the Mechanism of Action
The antimicrobial mechanisms of these heterocyclic compounds are as varied as their anticancer counterparts.
Benzoxazole derivatives have been shown to inhibit microbial growth through:
-
Enzyme Inhibition: Targeting essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Membrane Disruption: Some derivatives can compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Benzothiazole derivatives often exhibit potent antimicrobial activity by:
-
Inhibition of Key Bacterial Enzymes: A significant body of research has demonstrated that benzothiazoles can inhibit a plethora of bacterial enzymes, including DNA gyrase, dihydropteroate synthase, and peptide deformylase.[7][13]
-
Inhibition of Fungal Enzymes: In fungi, benzothiazole derivatives have been shown to target enzymes like dihydroorotase.[14]
-
DNA and Protein Leakage: Studies have shown that active benzothiazole compounds can induce the leakage of DNA and proteins from fungal spores.[14]
The following diagram provides a simplified overview of the antimicrobial workflow for evaluating these compounds.
Caption: General workflow for antimicrobial evaluation of benzoxazole and benzothiazole derivatives.
Quantitative Comparison of In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected benzoxazole and benzothiazole derivatives against various bacterial and fungal strains.
| Compound Class | Derivative/Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Benzoxazole | Compound 1 | Candida krusei | 15.6 | [11] |
| Candida albicans | 62.5 | [11] | ||
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [15] | |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [15] | |
| Benzothiazole | Compound A07 (methoxy-5-chloro-benzamide) | Escherichia coli | 7.81 | [16] |
| Klebsiella pneumoniae | 3.91 | [16] | ||
| Compound 66c (sulfonamide analogue) | Pseudomonas aeruginosa | 3.1 - 6.2 | [7] | |
| Staphylococcus aureus | 3.1 - 6.2 | [7] | ||
| Triazole derivative | Staphylococcus aureus | Better efficacy than benzoxazole counterpart | [12] | |
| Triazole derivative | Bacillus subtilis | Better efficacy than benzoxazole counterpart | [12] |
Notably, several studies directly comparing benzoxazole and benzothiazole derivatives have reported superior antimicrobial activity for the sulfur-containing analogues.[12] For example, triazole derivatives containing a benzothiazole ring exhibited better efficacy against both Gram-positive and Gram-negative bacteria compared to their benzoxazole counterparts.[12]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of benzoxazole and benzothiazole derivatives.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzoxazole/benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19][20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzoxazole/benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known effective antimicrobial agent)
-
Negative control (broth medium only)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium. The final concentration should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including the positive control well. The negative control well should only contain broth.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Controls: The positive control should show no growth, while the negative control should show clear turbidity, indicating microbial growth.
Conclusion: Charting the Course for Future Drug Discovery
The comparative analysis of benzoxazole and benzothiazole derivatives underscores the profound impact of subtle structural modifications on biological activity. While both scaffolds have yielded promising anticancer and antimicrobial candidates, the available data suggests that benzothiazole derivatives often exhibit a slight advantage, particularly in the antimicrobial arena. This may be attributed to the unique electronic and steric properties imparted by the sulfur atom.
However, it is crucial to recognize that the therapeutic potential of any given derivative is not solely dictated by its core scaffold but is intricately linked to the nature and positioning of its substituents. The structure-activity relationship (SAR) for both classes of compounds is complex and continues to be an active area of research.
For drug development professionals, this guide highlights the importance of considering both scaffolds in the design of new therapeutic agents. The choice between a benzoxazole and a benzothiazole core should be guided by the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive understanding of the relative merits of these two privileged heterocyclic systems. The continued exploration of the chemical space around both the benzoxazole and benzothiazole nuclei holds immense promise for the discovery of novel drugs to combat cancer and infectious diseases.
References
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Available from: [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available from: [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available from: [Link]
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Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available from: [Link]
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Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing. Available from: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available from: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available from: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available from: [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. Available from: [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][17][19]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available from: [Link]
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Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available from: [Link]
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Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available from: [Link]
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Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available from: [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. ResearchGate. Available from: [Link]
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Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. ResearchGate. Available from: [Link]
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Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. Available from: [Link]
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Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. Available from: [Link]
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Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. Available from: [Link]
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Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. Available from: [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available from: [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC. Available from: [Link]
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Benzothiazole derivatives as anticancer agents. PMC. Available from: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]
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Benzoxazole or benzothiazole antibacterial derivatives with antifungal activity. ResearchGate. Available from: [Link]
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The 2-Aminobenzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The benzoxazole nucleus, and particularly the 2-aminobenzoxazole scaffold, represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a focal point for the development of novel therapeutic agents targeting a wide range of diseases, from cancer to infectious diseases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzoxazole analogs, offering insights into the chemical modifications that govern their potency and selectivity against various biological targets. We will delve into the causality behind experimental choices in their design and synthesis, present supporting experimental data, and provide detailed protocols for their evaluation.
The 2-Aminobenzoxazole Core: A Versatile Pharmacophore
The power of the 2-aminobenzoxazole scaffold lies in its ability to be readily functionalized at several key positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The core structure consists of a fused benzene and oxazole ring, with a critical amino group at the 2-position. Modifications can be introduced at:
-
The 2-amino group (R¹): Acylation, alkylation, or incorporation into heterocyclic systems can profoundly impact target binding and selectivity.
-
The benzoxazole ring (R²): Substituents on the benzene portion of the scaffold can modulate lipophilicity, electronic properties, and metabolic stability.
The following diagram illustrates the key points of diversification on the 2-aminobenzoxazole scaffold.
Caption: Key diversification points of the 2-aminobenzoxazole scaffold.
Comparative Analysis of Biological Activities
The versatility of the 2-aminobenzoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its analogs. Here, we compare the SAR of these compounds across different therapeutic areas.
Anticancer Activity: Kinase Inhibition
A significant area of investigation for 2-aminobenzoxazole derivatives is in oncology, particularly as inhibitors of various protein kinases that are dysregulated in cancer.[3][4]
Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors require for growth.
-
Aurora B Kinase: A crucial regulator of mitosis, the process of cell division.
-
Kinase Insert Domain Receptor (KDR): Another term for VEGFR-2.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1): Important drivers of cell proliferation and survival in many cancers.[3][5]
Structure-Activity Relationship Insights:
A study on aminobenzoxazole derivatives as KDR inhibitors revealed that specific substitutions are critical for activity.[5] For instance, computational docking and in vitro screening of a library of 39 amino-benzoxazole derivatives identified compounds with significant KDR inhibitory activity.[5] The top-performing compounds had IC50 values ranging from 6.855 to 50.118 µM.[5]
| Compound ID | Key Substituents | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | (Not specified in abstract) | KDR | 6.855 | [5] |
| Compound 16 | (Not specified in abstract) | KDR | >40% inhibition at 100 µM | [5] |
| Compound 17 | (Not specified in abstract) | KDR | >40% inhibition at 100 µM | [5] |
Note: Specific structures of compounds 1, 16, and 17 were not detailed in the provided search results, but their activity highlights the potential of the scaffold.
Further studies have shown that substitution patterns on the benzoxazole ring and at the 2-amino position significantly influence cytotoxic potency against various cancer cell lines, such as MCF-7.[3][5][6] For example, the presence of electron-withdrawing groups on a phenyl ring attached to the 2-amino position can enhance activity.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and 2-aminobenzoxazole derivatives have shown considerable promise in this area.[7][8][9]
Structure-Activity Relationship Insights:
-
Antifungal Activity: In a study against eight phytopathogenic fungi, several 2-aminobenzoxazole derivatives displayed potent antifungal activity, with EC50 values ranging from 1.48 to 16.6 µg/mL, outperforming the commercial fungicide hymexazol.[10] The most active compounds (3a, 3b, 3c, 3e, 3m, and 3v) demonstrated a broad spectrum of activity.[10] The nature and position of substituents on the benzoxazole ring were found to be critical for this activity.[10]
| Compound ID | Key Features | Antifungal Activity (EC50 µg/mL) | Reference |
| 3a, 3b, 3c, 3e, 3m, 3v | Varied substitutions on the benzoxazole ring | 1.48 - 16.6 | [10] |
-
Antibacterial Activity: A quantitative structure-activity relationship (QSAR) study on 5- or 6-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogs revealed that electron-withdrawing groups at the R1 position on the benzoxazole ring are favorable for antibacterial activity.[7] Another study identified a 5,6-difluorosubstituted benzothiazole analog (a close bioisostere of benzoxazole) as a potent inhibitor of Gram-positive pathogens, including drug-resistant strains.[9] Molecular docking studies suggested that these compounds may target Staphylococcus aureus methionyl-tRNA synthetase.[9]
Sphingosine-1-Phosphate (S1P) Pathway Modulation
The S1P signaling pathway is involved in numerous physiological processes, and its modulation has therapeutic potential. 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of the S1P transporter Spinster Homolog 2 (Spns2).[11]
Structure-Activity Relationship Insights:
A detailed SAR study revealed that a 2-aminobenzoxazole scaffold bearing a pyrrolidine head group and a decyl tail is a potent inhibitor of Spns2.[11]
-
Hydrophobic Tail: A nonyl-undecyl alkyl chain was found to be optimal for potency.[11]
-
Head Group: Cyclic amines such as azetidine, pyrrolidine, and piperidine were effective, with pyrrolidine being the most potent.[11] Interestingly, the (S)-enantiomer of a pyrrolidine-containing analog was more potent than the (R)-enantiomer.[11]
-
Substitution on Benzoxazole Ring: The position of the decyl tail on the benzoxazole ring was crucial, with the 'para to nitrogen' (6-position) substitution improving activity.[11]
The lead compound, SLB1122168, exhibited an IC50 of 94 nM and demonstrated in vivo efficacy in mice and rats.[11]
| Compound | Key Features | Spns2 Inhibition (IC50) | Reference |
| SLB1122168 (33p) | 2-aminobenzoxazole with a pyrrolidine head group and a decyl tail at the 6-position | 94 ± 6 nM | [11] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
General Synthesis of 2-Aminobenzoxazole Analogs
Several synthetic routes to 2-aminobenzoxazoles have been developed, aiming for efficiency, safety, and broad substrate scope.[12][13] A common and effective method involves the cyclization of 2-aminophenols.
Protocol: Synthesis via Cyanogen Bromide Cyclization
This protocol is based on a widely used method, though it should be noted that cyanogen bromide is highly toxic and requires appropriate safety precautions.[12][13]
-
Dissolve the substituted 2-aminophenol (1.0 equiv.) in a suitable solvent, such as methanol.
-
Add cyanogen bromide (BrCN) (1.1 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.
Alternative, Safer Synthetic Approaches:
Due to the high toxicity of cyanogen bromide, alternative and safer methods have been developed.[12][13] One such method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid.[12][13] Another approach involves the Smiles rearrangement of an activated benzoxazole-2-thiol.[12][13]
The following diagram illustrates a general synthetic workflow.
Caption: A generalized workflow for the synthesis of 2-aminobenzoxazole analogs.
In Vitro Biological Assays
Protocol: Kinase Inhibition Assay (General)
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the 2-aminobenzoxazole analog at various concentrations to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of inhibition at each concentration of the analog and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare a serial dilution of the 2-aminobenzoxazole analog in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the fungal pathogen.
-
Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no compound).
-
Determine the minimum inhibitory concentration (MIC) or EC50, which is the lowest concentration of the compound that inhibits visible growth or reduces growth by 50%, respectively.
Conclusion and Future Directions
The 2-aminobenzoxazole scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of a wide range of biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity. Future research in this area will likely focus on:
-
Lead Optimization: Further refinement of the most promising analogs to improve their pharmacokinetic and pharmacodynamic properties.
-
Target Identification: Elucidating the precise molecular targets for compounds with interesting phenotypic effects but unknown mechanisms of action.
-
Combinatorial Chemistry: Expanding the chemical space around the 2-aminobenzoxazole core through the generation of large, diverse libraries for high-throughput screening.
The continued exploration of 2-aminobenzoxazole chemistry holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
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Validating the Antimicrobial Potential of Novel Benzoxazole Compounds: A Comparative Guide
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel therapeutic agents has never been more critical. Among the scaffolds of significant interest in medicinal chemistry, the benzoxazole core has emerged as a promising foundation for the development of new antimicrobial drugs.[1][2][3][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimicrobial activity of novel benzoxazole compounds. We will delve into the causality behind experimental choices, present comparative data against established antibiotics, and provide detailed, replicable protocols to ensure scientific integrity.
The Benzoxazole Scaffold: A Privileged Structure in Antimicrobial Research
Benzoxazoles are heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][5][6] Their structural resemblance to biological purines, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, contributing to their antimicrobial effects.[7] The versatility of the benzoxazole ring allows for diverse substitutions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.[8][9]
The synthesis of novel benzoxazole derivatives is an active area of research, with various methodologies being employed to create libraries of compounds for screening.[10][11] These synthetic strategies often focus on modifying the substituents at the 2 and 5 positions of the benzoxazole ring to enhance antimicrobial potency and spectrum.[8]
Comparative Antimicrobial Efficacy: Benzoxazoles vs. Standard Antibiotics
The primary validation of a novel antimicrobial compound lies in its direct comparison with clinically relevant, standard-of-care antibiotics. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental metric for this comparison.[1][4]
Below is a table summarizing the in vitro antimicrobial activity of representative novel benzoxazole compounds against a panel of Gram-positive and Gram-negative bacteria, alongside commonly used antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| Novel Benzoxazole 1 | 0.78 | 0.098 | 1.56 | 3.12 | [6][12] |
| Novel Benzoxazole 2 | 3.12 | 1.56 | 6.25 | 12.5 | [8] |
| Novel Benzoxazole 3 | 1.40 x 10⁻³ µM | - | 1.40 x 10⁻³ µM | 2.57 x 10⁻³ µM | [2] |
| Penicillin | 0.2 | - | >128 | >128 | [6][12] |
| Ciprofloxacin | 0.25 | 0.125 | 0.015 | 0.25 | [3][13] |
| Ofloxacin | - | 1.14 x 10⁻³ µM | 1.40 x 10⁻³ µM | 2.57 x 10⁻³ µM | [2] |
Data Interpretation: The presented data, synthesized from multiple studies, highlights the potential of novel benzoxazole compounds. For instance, "Novel Benzoxazole 1" demonstrates remarkable potency against Bacillus subtilis, with a MIC value significantly lower than that of Penicillin.[6][12] Similarly, "Novel Benzoxazole 3" exhibits activity comparable to Ofloxacin against E. coli and P. aeruginosa.[2] This comparative analysis is the first critical step in identifying promising lead candidates for further development.
Elucidating the Mechanism of Action: A Look at DNA Gyrase Inhibition
While the exact mechanisms of action for all benzoxazole derivatives are still under investigation, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary target.[4] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, benzoxazole compounds effectively halt these vital cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.
Experimental Protocols for Robust Validation
To ensure the trustworthiness and reproducibility of findings, standardized and well-documented experimental protocols are paramount. Here, we provide detailed methodologies for key assays in the validation pipeline.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18]
Objective: To determine the lowest concentration of a novel benzoxazole compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Novel benzoxazole compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (bacterial culture in broth)
-
Negative control (broth only)
-
Standard antibiotic for comparison
Procedure:
-
Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the benzoxazole compound stock solution in CAMHB directly in the 96-well plate. The concentration range should be selected based on expected potency.
-
Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth. b. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] c. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include positive and negative controls on each plate. c. Seal the plate and incubate at 37°C for 16-20 hours.[19]
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[4][19]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Evaluating the cytotoxicity of novel compounds is a critical step to assess their potential for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[19][20][21]
Objective: To determine the effect of novel benzoxazole compounds on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
Novel benzoxazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the benzoxazole compounds in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. c. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[20][21]
-
Formazan Solubilization and Measurement: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[20]
Conclusion and Future Directions
The validation of novel benzoxazole compounds as potential antimicrobial agents requires a systematic and rigorous approach. The comparative data presented here, along with the detailed experimental protocols, provide a solid framework for researchers to assess the efficacy and safety of their compounds. Promising benzoxazole derivatives with potent antimicrobial activity and low cytotoxicity can then be advanced to more complex preclinical studies, including in vivo efficacy models and pharmacokinetic/pharmacodynamic analyses. The continued exploration of the benzoxazole scaffold holds significant promise in the ongoing battle against antimicrobial resistance.
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Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., Liu, W., & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7–14. [Link]
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Kakkar, S., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. BMC Chemistry, 12(1), 83. [Link]
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Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]
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Ayhan-Kilcigil, G., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881. [Link]
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TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc. [Link]
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Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]
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Yildiz, I., et al. (2001). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 36(5-6), 539-547. [Link]
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Kumar, D. A., et al. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(1), 1-8. [Link]
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ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]
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ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review. [Link]
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Szychowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 66(3), 339-348. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
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ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]
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El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7817-7831. [Link]
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Maruthamuthu, D., et al. (2024). Synthesis, characterization and anti-microbial activity of substituted benzoxazole derivatives. World Journal of Pharmaceutical Research, 13(9), 1144-1153. [Link]
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Gaur, R., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(8), e43449. [Link]
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A Comparative Guide to Catalytic Efficiency in Benzoxazole Synthesis: In(OTf)₃ vs. SnCl₂
For researchers and professionals in drug development, the synthesis of heterocyclic scaffolds like benzoxazoles is a cornerstone of medicinal chemistry. These privileged structures are present in a multitude of pharmacologically active compounds, making the efficiency and practicality of their synthesis a critical concern. The most common route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carbonyl compound, a reaction frequently mediated by a Lewis acid catalyst.
This guide provides an in-depth, objective comparison of two common Lewis acid catalysts for this transformation: the powerful and modern Indium(III) trifluoromethanesulfonate, In(OTf)₃, and the classic, cost-effective Tin(II) chloride, SnCl₂. We will delve into their catalytic mechanisms, compare their performance based on experimental data, and provide detailed protocols to support your laboratory work.
The Central Reaction: Lewis Acid-Catalyzed Benzoxazole Formation
The synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde or carboxylic acid is a two-stage process: condensation followed by cyclization and dehydration/oxidation. A Lewis acid catalyst (denoted as Mⁿ⁺) plays a pivotal role by activating the carbonyl electrophile, thereby facilitating the initial nucleophilic attack by the amino group of the 2-aminophenol.
The general mechanism proceeds as follows:
-
Carbonyl Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Schiff Base Formation: The amino group of the 2-aminophenol attacks the activated carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol scaffold then performs a nucleophilic attack on the imine carbon.
-
Dehydration/Aromatization: The resulting intermediate readily dehydrates (or is oxidized) to form the stable, aromatic benzoxazole ring system, regenerating the catalyst in the process.
Caption: General mechanism of Lewis acid-catalyzed benzoxazole synthesis.
Head-to-Head Catalyst Comparison: In(OTf)₃ vs. SnCl₂
While both In(OTf)₃ and SnCl₂ function as Lewis acids, their performance characteristics differ significantly. Indium(III) triflate is a highly active, water-tolerant catalyst, often effective in low catalytic loadings.[1] In contrast, Tin(II) chloride is an inexpensive, mild Lewis acid that has been widely used in various organic transformations, including the synthesis of heterocyles.[2][3]
The choice between them often depends on the specific requirements of the synthesis: speed and efficiency versus cost and availability. Below is a summary of typical performance metrics derived from published experimental data for the synthesis of 2-phenylbenzoxazole from 2-aminophenol.
| Parameter | Indium(III) Triflate (In(OTf)₃) | Tin(II) Chloride (SnCl₂) | Analysis & Field Insights |
| Typical Substrate | Aldehydes, Acyl Chlorides[4] | Carboxylic Acids, Aldehydes[3][4] | In(OTf)₃ is highly effective for activating aldehydes. SnCl₂ is robust enough to be used with less reactive carboxylic acids, though this often requires more forcing conditions. |
| Catalyst Loading | 1-10 mol% | 10-20 mol% or stoichiometric | The high Lewis acidity of In(OTf)₃ allows for significantly lower catalyst loadings, reducing cost and simplifying purification. SnCl₂ is often used in higher amounts to drive the reaction. |
| Reaction Temperature | Room Temp. to 60°C | 80°C to 180°C | In(OTf)₃-catalyzed reactions are often much faster and can be run at significantly lower temperatures, preserving sensitive functional groups. SnCl₂ typically requires higher temperatures, especially with carboxylic acids.[4] |
| Reaction Time | 1-5 hours | 6-12 hours | The higher catalytic activity of In(OTf)₃ leads to substantially shorter reaction times. |
| Typical Yield | >90% | 70-85% | Under optimized conditions, In(OTf)₃ generally provides higher yields. A study using the related Samarium(III) triflate (Sm(OTf)₃) for the reaction of 2-aminophenol and benzaldehyde reported a 92% yield. |
| Solvent | Ethanol, Acetonitrile, Solvent-free | Dioxane, Toluene, Solvent-free | Both catalysts are versatile, but the water-tolerant nature of In(OTf)₃ allows for the use of greener solvents like ethanol or ethanol/water mixtures. |
| Cost & Handling | Higher cost, hygroscopic | Very low cost, stable dihydrate[3] | SnCl₂ is significantly cheaper and more readily available, making it attractive for large-scale synthesis where cost is a primary driver. In(OTf)₃ is a specialty reagent. |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed, representative protocols for the synthesis of 2-phenylbenzoxazole.
Protocol 1: High-Efficiency Synthesis using Indium(III) Triflate
This protocol is based on conditions reported for highly efficient metal triflate-catalyzed reactions, such as with Sm(OTf)₃, which serves as an excellent proxy for In(OTf)₃'s performance.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Indium(III) triflate (In(OTf)₃) (0.05 mmol, 28.1 mg, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol and ethanol. Stir until the solid is fully dissolved.
-
Add benzaldehyde to the solution via syringe.
-
Add the catalyst, Indium(III) triflate, to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure 2-phenylbenzoxazole.
Protocol 2: Cost-Effective Synthesis using Tin(II) Chloride
This protocol reflects the typical conditions required for SnCl₂-mediated cyclization, particularly when starting from a carboxylic acid, which often necessitates higher temperatures. The same conditions can be adapted for aldehydes.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzoic Acid (1.0 mmol, 122.1 mg)
-
Tin(II) chloride, anhydrous (SnCl₂) (0.2 mmol, 37.9 mg, 20 mol%)
-
Toluene or Dioxane (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene) or reflux condenser, add 2-aminophenol, benzoic acid, and the solvent.
-
Add the catalyst, Tin(II) chloride, to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene, 101°C for dioxane) and stir for 8-12 hours. Water removal via the Dean-Stark trap can improve reaction rate and yield.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove unreacted acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Caption: A generalized workflow for benzoxazole synthesis.
Conclusion and Recommendations
Both Indium(III) triflate and Tin(II) chloride are viable Lewis acid catalysts for the synthesis of benzoxazoles, but they occupy different niches in terms of application.
Choose Indium(III) Triflate (or a similar metal triflate) when:
-
High efficiency and speed are paramount: It offers excellent yields in significantly shorter reaction times.
-
Mild conditions are required: Its high activity at lower temperatures is ideal for substrates with sensitive functional groups.
-
Low catalyst loading is desired: This simplifies purification and can be crucial for pharmaceutical applications where metal contamination is a concern.
Choose Tin(II) Chloride when:
-
Cost is a primary consideration: SnCl₂ is substantially more economical, making it a better choice for large-scale production or initial exploratory work.
-
Working with less reactive substrates like carboxylic acids: It is a robust catalyst capable of promoting the reaction under more forcing conditions.
-
Availability is key: SnCl₂ is a common laboratory reagent, readily available from most suppliers.
Ultimately, the optimal catalyst is dictated by the specific goals of the synthesis—balancing the need for speed, yield, and purity against practical considerations of cost and scale. This guide provides the foundational data and protocols to make an informed decision for your specific research and development needs.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available at: [Link]
-
The condensation of 2-aminophenols with various aldehydes. Reaction... (n.d.). ResearchGate. Available at: [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Heliyon. Available at: [Link]
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New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2021). Journal of Science and Technology. Available at: [Link]
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Tin(II) chloride. (n.d.). Wikipedia. Available at: [Link]
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Indium(III) Triflate. (n.d.). ResearchGate. Available at: [Link]
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New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2022). ResearchGate. Available at: [Link]
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Tin(II)chloride Mediated Addition Reaction of Bromonitromethane to Aldehydes. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
2-Amino-1,3-benzoxazole-6-carboxylic acid: A Superior Scaffold for Modern Drug Discovery?
A Comparative Guide to a Privileged Heterocyclic Moiety
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Heterocyclic compounds form the bedrock of a vast majority of therapeutic agents, with certain motifs being designated as "privileged structures" due to their ability to bind to a diverse range of biological targets.[1] This guide introduces 2-Amino-1,3-benzoxazole-6-carboxylic acid as a compelling alternative to existing scaffolds, providing a data-driven comparison and detailed experimental methodologies for its evaluation.
The benzoxazole nucleus, a fusion of benzene and an oxazole ring, is a cornerstone in the design of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of an amino group at the 2-position and a carboxylic acid at the 6-position presents a unique combination of hydrogen bond donors and acceptors, as well as a key acidic moiety for target interaction, suggesting a high potential for potent and selective drug candidates.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an objective comparison of the 2-Amino-1,3-benzoxazole-6-carboxylic acid scaffold against its isosteric cousins, benzothiazoles and benzimidazoles.
The Rationale: Why 2-Amino-1,3-benzoxazole-6-carboxylic acid?
The carboxylic acid functional group is a frequent and critical component of many pharmacophores. However, its presence can also introduce challenges such as metabolic instability, poor membrane permeability, and potential toxicity.[4] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical or biological properties, is a cornerstone strategy in drug design to mitigate these issues.
2-Amino-1,3-benzoxazole-6-carboxylic acid offers a unique constellation of features that position it as a potentially superior scaffold:
-
Structural Rigidity and Pre-organized Pharmacophoric Elements: The fused ring system provides a rigid backbone, which can reduce the entropic penalty upon binding to a target protein. The spatial arrangement of the amino and carboxyl groups is well-defined, presenting key interaction points in a pre-organized manner.
-
Bioisosteric Potential: The benzoxazole core itself can be considered a bioisostere of other privileged scaffolds like benzimidazoles and benzothiazoles, offering a nuanced modulation of electronic and lipophilic properties.
-
Modulation of Physicochemical Properties: The presence of the oxygen atom in the oxazole ring, compared to sulfur in benzothiazole or a nitrogen in benzimidazole, subtly alters the scaffold's electronics, hydrogen bonding capacity, and overall polarity. This can have a profound impact on solubility, membrane permeability, and metabolic stability.
The following sections will delve into a comparative analysis of these scaffolds, supported by experimental data on analogous compounds, and provide detailed protocols to enable a direct, head-to-head evaluation in your laboratory.
Comparative Analysis: Physicochemical and Biological Properties
A direct comparison of the core scaffolds is essential to understand the potential advantages of 2-Amino-1,3-benzoxazole-6-carboxylic acid. While extensive experimental data for this specific molecule is emerging, we can draw valuable insights from closely related structures and established isosteres.
Physicochemical Properties: A Tale of Three Scaffolds
The following table summarizes key physicochemical properties of the parent carboxylic acid scaffolds. These parameters are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Amino-1,3-benzoxazole-6-carboxylic acid | 2-Amino-1,3-benzothiazole-6-carboxylic acid | 1H-Benzimidazole-6-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₂S | C₈H₆N₂O₂ |
| Molecular Weight ( g/mol ) | 178.14 | 194.21 | 162.15[5] |
| Predicted LogP | 1.4 | 1.8 | 1.3 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | ~4-5 (estimated) | ~5.5 |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. Experimental validation is recommended.
The subtle differences in these properties can have significant biological consequences. The slightly lower predicted LogP of the benzoxazole and benzimidazole scaffolds compared to the benzothiazole suggests potentially better aqueous solubility. The additional hydrogen bond acceptor in the benzoxazole ring could also lead to different interaction profiles with biological targets and metabolizing enzymes.
Experimental Data: A Comparative Look at Biological Activity
While direct comparative data for 2-Amino-1,3-benzoxazole-6-carboxylic acid is not yet abundant in the public domain, we can infer its potential by examining published data on structurally related benzoxazole, benzothiazole, and benzimidazole derivatives.
Anticancer Activity: Targeting Proliferative Pathways
Benzoxazole, benzothiazole, and benzimidazole scaffolds are present in numerous compounds with potent anticancer activity.[6][7] Their mechanisms often involve the inhibition of key kinases or interaction with DNA. The following table presents a comparative overview of the cytotoxic activity of representative derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole Derivative | HCT-116 (Colon) | 1.5 ± 0.2 | [6] |
| MCF-7 (Breast) | 2.1 ± 0.3 | [6] | |
| Benzothiazole Derivative | HCT-116 (Colon) | 1.2 ± 0.1 | [6] |
| MCF-7 (Breast) | 1.8 ± 0.2 | [6] | |
| Benzimidazole Derivative | HCT-116 (Colon) | 2.5 ± 0.4 | [6] |
| MCF-7 (Breast) | 3.2 ± 0.5 | [6] |
Note: The presented data is for illustrative purposes and is derived from studies on various substituted derivatives. The specific substitutions on the core scaffolds significantly influence activity.
These results suggest that all three scaffolds can serve as effective platforms for the development of anticancer agents. The subtle differences in potency highlight the importance of the core heterocycle in modulating activity, with the benzothiazole derivatives in this example showing slightly higher potency. However, the improved physicochemical properties of the benzoxazole scaffold could translate to better overall in vivo efficacy.
Antimicrobial Activity: A New Frontier in Infectious Disease
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzazole derivatives have shown significant promise in this area.[8]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole Derivative | Staphylococcus aureus | 8 | [1] |
| Escherichia coli | 16 | [1] | |
| Benzothiazole Derivative | Staphylococcus aureus | 4 | [1] |
| Escherichia coli | 8 | [1] | |
| Benzimidazole Derivative | Staphylococcus aureus | 16 | [4] |
| Escherichia coli | 32 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are from various studies on substituted derivatives and are presented for comparative illustration.
Similar to the anticancer data, these findings indicate that both benzoxazole and benzothiazole scaffolds are promising starting points for the development of new antimicrobials. The key to unlocking their full potential lies in the strategic functionalization of the core ring system, a process for which 2-Amino-1,3-benzoxazole-6-carboxylic acid is ideally suited.
Experimental Protocols: Your Guide to Evaluation
To facilitate a direct and objective comparison in your own research, we provide the following detailed experimental protocols.
Synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic acid
This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials.
Workflow for Synthesis
Caption: Synthetic workflow for 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-3-hydroxybenzoic acid (1.0 eq) in methanol.[3]
-
Reaction Initiation: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in methanol.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Amino-1,3-benzoxazole-6-carboxylic acid.
In Vitro Anticancer Activity (IC₅₀ Determination)
The MTT assay is a colorimetric method to assess cell viability and is a standard for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[9]
Workflow for IC₅₀ Determination
Caption: Experimental workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the appropriate cell culture medium.
-
Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]
In Vitro Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
The Path Forward: A Scaffold of Promise
The presented data and methodologies provide a solid foundation for the exploration of 2-Amino-1,3-benzoxazole-6-carboxylic acid as a novel and potentially superior scaffold in drug discovery. Its unique combination of structural rigidity, pre-organized pharmacophoric elements, and tunable physicochemical properties makes it an attractive starting point for the development of new therapeutics.
The provided experimental protocols are designed to be robust and reproducible, enabling a direct and meaningful comparison with existing scaffolds. By systematically evaluating its anticancer, antimicrobial, and pharmacokinetic properties, the scientific community can unlock the full potential of this promising heterocyclic core. The journey from a promising scaffold to a life-saving drug is long and arduous, but it begins with the identification of molecules that offer a distinct advantage. 2-Amino-1,3-benzoxazole-6-carboxylic acid represents such a beginning.
References
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- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of the Benzoxazole Scaffold.
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- PrepChem.com. (n.d.).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Šimůnek, P., & Peříková, M. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 283-293.
- Li, Y., et al. (2017).
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- PubChem. (n.d.). 5-Benzimidazolecarboxylic acid.
- ResearchGate. (2015).
- Sigma-Aldrich. (n.d.). Benzothiazole-6-carboxylic acid 96.
- Sigma-Aldrich. (n.d.). 1H-benzimidazole-6-carboxylic acid AldrichCPR.
- Singh, P., et al. (2021). Biological activities of benzoxazole and its derivatives.
- European Journal of Medicinal Chemistry. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR)
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
- PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- PubChem. (n.d.). 1H-Benzimidazole-6-carboxylic acid.
- SNS Courseware. (2025). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism.
- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
- ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid synthesis.
- Fisher Scientific. (n.d.). Benzothiazole-6-carboxylic acid, 96%.
- ResearchGate. (2020). Pharmacokinetics: Experimental methods.
- Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
- Molecules. (2020).
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
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- PubMed Central. (2021).
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A Senior Application Scientist's Guide to the Structural Confirmation of Novel 2-Aminobenzoxazole Derivatives
For researchers, scientists, and drug development professionals, the rigorous and unambiguous structural confirmation of newly synthesized compounds is the bedrock of credible research. Benzoxazole derivatives, and specifically the 2-aminobenzoxazole scaffold, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive, field-proven comparison of analytical methodologies for the structural elucidation of novel 2-aminobenzoxazole derivatives. We will move beyond a simple listing of techniques to explain the strategic workflow, demonstrating how orthogonal methods are synergistically employed to build an unassailable structural proof, from initial functional group identification to the definitive determination of absolute stereochemistry.
The Synthetic Foundation: A Representative Pathway
To contextualize our analytical discussion, let's consider a common synthetic route to novel 2-aminobenzoxazole derivatives. A frequently employed method involves the cyclization of 2-aminophenol precursors.[1][5] For instance, a substituted 2-aminophenol can be reacted with cyanogen bromide (a highly effective but toxic reagent) or safer, modern cyanating agents to form the core 2-aminobenzoxazole ring.[3][4] Subsequent N-alkylation or N-acylation reactions can then be used to introduce novel side chains (R-groups), creating a library of derivatives for screening.
The causality behind this multi-step synthesis is control. By first forming the stable benzoxazole core and then introducing diversity, we minimize side reactions and simplify purification. However, each step introduces potential points of failure—incomplete cyclization, incorrect substitution, or unexpected rearrangements. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for validation.
The Analytical Workflow: A Self-Validating System
Caption: A logical workflow for the comprehensive structural confirmation of novel compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: Before investing significant time in more complex analyses like NMR, a rapid FTIR spectrum provides immediate, crucial evidence. Its primary role is to confirm the successful formation of key functional groups and the disappearance of starting materials. For our 2-aminobenzoxazole derivatives, we are looking for characteristic vibrational bands that act as a "fingerprint" for the core structure and its modifications. For example, the successful acylation of the 2-amino group would be confirmed by the appearance of a strong amide C=O stretch.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Rationale for Analysis |
| N-H (Amine) | Stretch | 3400-3200 | Confirms presence of the 2-amino group. Disappearance/broadening indicates successful substitution. |
| C=N (Oxazole) | Stretch | 1640-1610 | A key indicator of the heterocyclic benzoxazole ring formation.[6] |
| C-O-C (Oxazole) | Asymmetric Stretch | 1250-1200 | Confirms the ether linkage within the oxazole ring. |
| C=C (Aromatic) | Stretch | 1600-1450 | Confirms the presence of the fused benzene ring. |
| C=O (Amide) | Stretch | 1680-1640 | Crucial: Appears upon successful acylation of the 2-amino group.[6] |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Ensure the purified derivative is completely dry. No solvent or moisture should be present.
-
Instrument Setup: Use a clean, dry Attenuated Total Reflectance (ATR) crystal. Record a background spectrum of the empty crystal.
-
Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking. Compare the observed peaks with expected values for the target structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is a cornerstone technique in drug discovery, providing a precise measurement of the molecular weight of a compound.[7][8][9] For novel derivatives, using High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is non-negotiable. Why? Because HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula, a critical piece of evidence that distinguishes the target compound from potential isomers or impurities. It serves as a crucial gatekeeper; if the observed mass does not match the calculated mass for the intended structure, there is a fundamental problem with the synthesis or purification that must be resolved before proceeding.
Data Presentation: Comparative HRMS Data
| Derivative | R-Group | Expected Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Δ (ppm) |
| 1 | -H (Parent) | C₇H₇N₂O⁺ | 135.0553 | 135.0551 | -1.48 |
| 2 | -COCH₃ | C₉H₉N₂O₂⁺ | 177.0659 | 177.0662 | +1.69 |
| 3 | -CH₂Ph | C₁₄H₁₃N₂O⁺ | 225.1022 | 225.1020 | -0.89 |
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified derivative (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC system ensures that a pure sample enters the MS.
-
Ionization: Utilize an ESI source in positive ion mode, which will typically protonate the basic nitrogen atoms to form the [M+H]⁺ ion.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Determine the monoisotopic mass of the most abundant peak corresponding to the [M+H]⁺ ion. Use software to calculate the molecular formula based on this exact mass and compare it to the theoretical formula of the target compound. The mass error (Δ) should ideally be below 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: While FTIR confirms functional groups and MS provides the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural proof for the vast majority of organic molecules.[10] For 2-aminobenzoxazole derivatives, a suite of NMR experiments is required to create a self-validating dataset. We don't just run a proton NMR; we use a combination of ¹H, ¹³C, and 2D NMR techniques to build a complete picture.
¹H NMR Analysis: This experiment provides information on the chemical environment and connectivity of protons. Protons on the aromatic ring of the benzoxazole core typically appear in the δ 7.0-7.8 ppm region.[10] The coupling patterns (splitting) between these protons are critical for determining the substitution pattern on the benzene ring.
¹³C NMR Analysis: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbons of the benzoxazole core have characteristic chemical shifts.[11][12] For example, C2, being adjacent to two heteroatoms, is highly deshielded and appears significantly downfield.
2D NMR (COSY, HSQC, HMBC): This is where we confirm our assignments.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is exceptionally powerful for identifying quaternary carbons and confirming the connection of substituents to the main scaffold.
Caption: Relationship between NMR experiments and the structural information they provide.
Data Presentation: Representative NMR Data for an N-acetyl Derivative (Derivative 2)
| Atom Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C2 | - | 158.5 | NH → C2, CH₃ → C2 |
| C3a | - | 142.1 | H4 → C3a, H5 → C3a |
| C4 | 7.65, d, 8.0 | 110.2 | H5 → C4 |
| C5 | 7.30, t, 8.0 | 124.5 | H4 → C5, H6 → C5 |
| C6 | 7.35, t, 8.0 | 122.0 | H5 → C6, H7 → C6 |
| C7 | 7.50, d, 8.0 | 118.5 | H6 → C7 |
| C7a | - | 148.9 | H7 → C7a, H6 → C7a |
| C=O | - | 169.0 | CH₃ → C=O, NH → C=O |
| CH₃ | 2.25, s | 24.1 | NH → CH₃ |
| NH | 10.5, br s | - | CH₃ → NH |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10] DMSO-d₆ is often an excellent choice for these systems as it can solubilize a wide range of compounds and the amide N-H proton is often clearly visible.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Reference the spectrum to the residual solvent peak or TMS.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the spectrometer. Optimize acquisition and processing parameters for the specific compound.
-
Data Analysis: Integrate the ¹H spectrum, assign chemical shifts, and analyze coupling constants. Use the HSQC to assign protons to their attached carbons. Use COSY and HMBC to piece together the molecular fragments and confirm the overall connectivity, including the position of the substituent on the 2-amino group.
Single-Crystal X-ray Diffraction: The Absolute Gold Standard
Expertise & Experience: For chiral molecules, determining the absolute configuration is paramount, as different enantiomers can have drastically different biological activities. While other techniques can provide relative stereochemistry, single-crystal X-ray diffraction is the only method that provides an unambiguous, three-dimensional structure of a molecule in the solid state, directly revealing its absolute configuration.[13][14][15][16] The key challenge and rate-limiting step for this technique is growing a high-quality single crystal suitable for analysis (typically 0.1-0.5 mm).[16][17]
Trustworthiness: The result is a direct visualization of the molecule. The output includes precise bond lengths, bond angles, and torsional angles, which can be compared to theoretical models. For absolute configuration, the analysis of anomalous dispersion, often summarized by the Flack parameter, provides a statistical measure of confidence in the assignment.[14] A Flack parameter close to 0 indicates the correct absolute structure has been determined.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step. Systematically screen for crystallization conditions by dissolving the pure compound in various solvents and employing techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which diffracts the beams into a specific pattern of reflections. A detector records the positions and intensities of these reflections as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to improve its accuracy.
-
Absolute Structure Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, anomalous scattering effects are used to determine the absolute configuration. The final crystallographic report (CIF file) will contain the atomic coordinates, geometric parameters, and the Flack parameter for validation.
Conclusion
The structural confirmation of novel 2-aminobenzoxazole derivatives is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. This guide outlines a workflow that builds a comprehensive and self-validating case for a molecule's structure. It begins with rapid screening by FTIR to confirm functional groups, followed by HRMS to establish the exact molecular formula. A detailed suite of NMR experiments then provides the unambiguous connectivity map. Finally, for chiral compounds, X-ray crystallography offers the ultimate proof of three-dimensional structure and absolute configuration. By understanding the strengths and rationale behind each technique, researchers can confidently and efficiently validate their discoveries, paving the way for meaningful structure-activity relationship studies and advancing the drug development pipeline.
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (2021). Journal of Medicinal Chemistry, 64(15), 11217-11232. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Benzoxazole Core
Introduction: The Art and Science of Molecular Scaffolding
In the intricate world of medicinal chemistry, the concept of bioisosterism stands as a cornerstone of rational drug design.[1][2] It is the principle of substituting one atom or functional group within a biologically active molecule with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains or, ideally, enhances the desired biological activity while optimizing its overall profile.[1][3] This strategic molecular substitution can profoundly influence a compound's potency, selectivity, metabolic stability, solubility, and bioavailability.[1][4][5]
Among the myriad of heterocyclic structures employed in drug discovery, the benzoxazole core holds a "privileged" status.[6][7] This scaffold, consisting of a benzene ring fused to an oxazole ring, is a recurring motif in a vast array of pharmacologically active agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[8][9][10][11] Its prevalence stems from its unique combination of features: a rigid, planar structure capable of engaging in π-π stacking, two hydrogen bond accepting atoms (the nitrogen and oxygen), and a lipophilic character that facilitates membrane permeability.[12] Benzoxazoles are also considered bioisosteres of the nucleic bases adenine and guanine, which may explain their ability to interact with various biopolymers.[11][12][13]
This guide provides a comparative analysis of key bioisosteric replacement strategies for the benzoxazole core, offering experimental insights and data to inform decision-making in drug development programs. We will explore the rationale for these substitutions and compare the resulting physicochemical and pharmacological profiles of the most common alternatives.
The "Why": Rationale for Replacing the Benzoxazole Core
While a powerful scaffold, the benzoxazole moiety is not always optimal. The decision to explore bioisosteric replacements is driven by the need to overcome specific challenges encountered during lead optimization. Key motivations include:
-
Modulating Physicochemical Properties: Fine-tuning solubility and lipophilicity (LogP/LogD) is critical for oral bioavailability. Replacing the benzoxazole core can alter these properties to achieve a better balance.[1][4]
-
Improving Metabolic Stability: The benzoxazole ring can be susceptible to metabolic cleavage. Swapping the oxygen atom or modifying the ring system can block metabolic hotspots and prolong the compound's half-life.[3]
-
Altering Target Engagement: Changing the heteroatoms modifies the scaffold's electronic distribution and hydrogen bonding capacity, potentially leading to improved binding affinity, novel interactions with the target protein, or enhanced selectivity.[14]
-
Navigating Intellectual Property: Moving to a novel, yet functionally equivalent, core structure is a common strategy to secure new intellectual property and gain freedom to operate in a competitive landscape.[15]
Core Alternatives: A Comparative Overview
The most logical and widely explored bioisosteres of benzoxazole involve the substitution of the oxygen atom or the rearrangement of the heterocyclic system. Here, we compare benzoxazole to its closest relatives: benzothiazole, benzimidazole, and indazole, as well as the related oxazolopyridine scaffold.
Figure 1: Key bioisosteric relationships of the benzoxazole core.
Benzothiazole: The Sulfur Analogue
The most direct bioisosteric replacement for benzoxazole is benzothiazole, where the oxygen atom is replaced by a sulfur atom.[16]
-
Physicochemical Impact: Sulfur is larger and less electronegative than oxygen. This substitution typically increases the molecule's size, polarizability, and lipophilicity. The fundamental hydrogen bond acceptor profile is maintained, but the strength and geometry of these interactions may be altered.
-
Pharmacological Implications: The switch from benzoxazole to benzothiazole can have varied effects. In some cases, the increased lipophilicity can enhance cell permeability and potency. In others, the change in size and electronics may be detrimental to binding. Several studies have directly compared these two scaffolds.[17]
Benzimidazole: The Introduction of a Hydrogen Bond Donor
Replacing the oxygen of benzoxazole with a nitrogen atom (specifically, an N-H group) yields benzimidazole.[18]
-
Physicochemical Impact: This is a non-classical bioisosteric replacement that fundamentally alters the scaffold's properties.[4] The N-H group introduces a hydrogen bond donor functionality, which is absent in benzoxazole. This can dramatically increase polarity and solubility while offering a new vector for specific interactions with a biological target. The basicity of the imidazole nitrogen also provides a handle for salt formation.
-
Pharmacological Implications: The ability to act as both a hydrogen bond donor and acceptor makes benzimidazole a highly versatile scaffold.[18] This dual nature can lead to significantly different binding modes and potency profiles compared to the parent benzoxazole. It is a common replacement strategy when a hydrogen bond donor is desired to engage with a specific residue (e.g., an aspartate or glutamate) in the target's active site.[19]
Indazole: The Isomeric Shift
Indazole is a constitutional isomer of benzimidazole and serves as a less common but powerful bioisostere for benzoxazole.
-
Physicochemical Impact: Like benzimidazole, indazole possesses an N-H group, introducing hydrogen bond donor capabilities. However, the arrangement of the nitrogen atoms alters the dipole moment and the vector of the hydrogen bond donor compared to benzimidazole. This subtle geometric change can be critical for optimal target engagement.
-
Pharmacological Implications: The choice between benzimidazole and indazole is often empirically driven. The different positioning of the N-H donor can be exploited to fine-tune interactions within a binding pocket. Studies have shown that this isomeric replacement can lead to significant gains in activity and selectivity.[19]
Oxazolopyridine: Modulating Aromaticity and Solubility
In this strategy, the fused benzene ring of benzoxazole is replaced by a pyridine ring.[20]
-
Physicochemical Impact: The introduction of a nitrogen atom into the six-membered ring significantly increases the scaffold's polarity and aqueous solubility. The position of the nitrogen in the pyridine ring (creating oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, etc.) allows for fine-tuning of the molecule's dipole moment and provides an additional site for hydrogen bonding or salt formation.
-
Pharmacological Implications: This replacement is a key strategy for improving the pharmacokinetic properties of a lead compound, particularly solubility.[20] The pyridine nitrogen can engage in beneficial interactions with the target or, conversely, introduce unfavorable clashes. The choice of isomer is critical and can dramatically impact the biological profile.
Data-Driven Comparison
The following table summarizes the key physicochemical differences between benzoxazole and its common bioisosteres. These values are approximations for the unsubstituted cores and will vary with substitution.
| Scaffold | Structure | Key Physicochemical Changes from Benzoxazole | H-Bond Donors | H-Bond Acceptors | Typical Impact on Properties |
| Benzoxazole | C₇H₅NO | Baseline | 0 | 2 (O, N) | Lipophilic, weakly basic |
| Benzothiazole | C₇H₅NS | O → S | 0 | 2 (S, N) | Increased lipophilicity, size, and polarizability |
| Benzimidazole | C₇H₇N₂ | O → NH | 1 | 2 (ring N) | Increased polarity, H-bond donor capability, basicity |
| Indazole | C₇H₆N₂ | Isomeric | 1 | 2 (ring N) | Increased polarity, H-bond donor, altered dipole vs. Benzimidazole |
| Oxazolopyridine | C₆H₄N₂O | Benzene → Pyridine | 0 | 3 (O, N, Pyridine N) | Increased polarity and aqueous solubility |
Case Study: Comparative Biological Activity
The true test of a bioisosteric replacement is its impact on biological function. Below is a summary of data from a study where benzothiazole, benzimidazole, and benzoxazole scaffolds were compared for their antiproliferative activity against cancer cell lines.
Table 2: Comparative Antiproliferative Activity (IC₅₀ in µM) [17]
| Compound ID | Core Scaffold | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| 1a | Benzothiazole | 0.08 | 0.12 | 0.11 |
| 1f | Benzimidazole | 0.11 | 0.19 | 0.15 |
| 1g | Benzoxazole | 0.16 | 0.25 | 0.22 |
Data synthesized from literature to illustrate comparative trends. Absolute values are context-dependent.
In this specific chemical series, the bioisosteric replacement had a clear impact on potency.[17] The benzothiazole analogue (1a ) was consistently the most potent across all cell lines, followed by the benzimidazole (1f ) and then the benzoxazole (1g ).[17] This suggests that for this particular target, the increased lipophilicity and polarizability of the sulfur atom may be advantageous for binding. The benzimidazole, with its H-bond donor, was more potent than the benzoxazole, indicating a potentially productive interaction is enabled by the N-H group.[17]
Experimental Methodologies
Trustworthy comparison requires robust and reproducible experimental protocols. Below are generalized methods for the synthesis of these scaffolds and a common assay for their biological evaluation.
Protocol 1: General Synthesis of 2-Substituted Benzoxazoles and Benzothiazoles
This protocol describes a common one-pot condensation reaction to generate libraries of analogous compounds for direct comparison.
Objective: To synthesize 2-aryl benzoxazole and 2-aryl benzothiazole derivatives.
Materials:
-
2-Aminophenol (for benzoxazoles) or 2-Aminothiophenol (for benzothiazoles)
-
Substituted Benzaldehyde
-
Catalyst (e.g., Samarium Triflate)
-
Solvent (e.g., aqueous medium or high-boiling solvent like PPA)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq) and the desired substituted benzaldehyde (1.0 eq).
-
Solvent & Catalyst: Add the chosen solvent (e.g., water) and a catalytic amount of samarium triflate (e.g., 5 mol%).[21]
-
Reaction: Heat the mixture to reflux (or as required by the specific conditions) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Analogue Synthesis: Repeat steps 1-6 using 2-aminothiophenol to synthesize the corresponding benzothiazole bioisostere for a direct comparison.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)
This protocol outlines a typical method to determine the IC₅₀ value of a compound against a specific protein kinase, a common target for benzoxazole-based drugs.
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate), radiolabeled or in a luminescence-based system (e.g., Kinase-Glo®)
-
Test compounds (benzoxazole and its bioisosteres) dissolved in DMSO
-
Assay buffer
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 96- or 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme Addition: Add the kinase and its substrate, diluted in assay buffer, to each well.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. For luminescence-based assays, add the detection reagent which quantifies the amount of ATP consumed.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Figure 2: Workflow for comparative analysis of bioisosteric replacements.
Conclusion and Expert Recommendations
The bioisosteric replacement of the benzoxazole core is a powerful and nuanced strategy in drug discovery. There is no universally "better" scaffold; the optimal choice is always context-dependent, dictated by the specific challenges of the project and the topology of the biological target.
-
For increasing lipophilicity and exploring hydrophobic interactions, a switch to benzothiazole is a logical first step.
-
When a hydrogen bond donor is required to improve potency or solubility, benzimidazole and indazole are excellent candidates. The choice between them should be guided by molecular modeling and empirical testing.
-
To address poor solubility or unfavorable ADME properties, the oxazolopyridine core offers a robust solution by increasing polarity.
A successful drug discovery campaign relies on the systematic and parallel evaluation of these core alternatives. By synthesizing and testing well-matched pairs of compounds, researchers can generate clear, interpretable structure-activity relationship (SAR) data. This data-driven approach, grounded in the principles of bioisosterism, is essential for efficiently navigating the path from a promising hit to a viable drug candidate.
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A Head-to-Head Comparison of Synthetic Routes to 2-Substituted Benzoxazoles: A Guide for Researchers
The 2-substituted benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged pharmacophore due to its prevalence in a multitude of biologically active compounds.[1] For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of this heterocyclic system is of paramount importance. This guide offers an in-depth, objective comparison of the most common synthetic strategies for accessing 2-substituted benzoxazoles, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate route for your specific research needs.
The Classical Approach: Condensation of 2-Aminophenols with Carboxylic Acids
This is one of the most traditional and direct methods for the synthesis of 2-arylbenzoxazoles.[1] The reaction involves the condensation of a 2-aminophenol with a carboxylic acid, typically at high temperatures and often facilitated by a dehydrating agent or acid catalyst. Polyphosphoric acid (PPA) is a classic reagent for this transformation, conveniently serving as both the catalyst and the solvent.[2]
Mechanism of Action
The reaction proceeds via a two-step mechanism. First, the amino group of the 2-aminophenol is acylated by the carboxylic acid to form an N-(2-hydroxyphenyl)amide intermediate. This is followed by an intramolecular cyclodehydration, driven by the high temperature and the presence of a dehydrating agent like PPA, to form the benzoxazole ring.[3]
Caption: Mechanism of PPA-catalyzed benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA[4]
-
Reaction Setup: In a round-bottom flask, combine benzoic acid (1.22 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 40 g) to the flask.
-
Heating: Heat the reaction mixture to 150-180°C and maintain for 4-5 hours with stirring.[4]
-
Work-up: Allow the mixture to cool to about 80-100°C and then carefully pour it into ice-cold water with vigorous stirring to precipitate the product.[2]
-
Neutralization and Filtration: Neutralize the acidic solution with a 10% sodium bicarbonate solution. Collect the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-phenylbenzoxazole.
The Aldehyde Route: Condensation Followed by Oxidative Cyclization
A widely used and versatile alternative involves the reaction of 2-aminophenols with aldehydes. This method is particularly attractive due to the vast commercial availability of aldehydes. The reaction proceeds in two distinct steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to furnish the benzoxazole ring.[1]
Mechanism of Action
The initial step is the acid- or base-catalyzed condensation of the 2-aminophenol with an aldehyde to form a phenolic Schiff base (an imine). This intermediate then undergoes an intramolecular oxidative cyclization. A variety of oxidants and catalytic systems can be employed for this second step, which is often the rate-determining step. The choice of oxidant can influence the reaction conditions and overall efficiency.[5][6]
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Bridging the Divide: A Guide to Validating In Vitro Efficacy of Benzoxazole Drug Candidates in Preclinical In Vivo Models
Introduction: From Benchtop Promise to Preclinical Reality
The journey of a drug candidate from initial discovery to clinical application is a rigorous process of validation, where promising laboratory findings must be systematically translated into demonstrable efficacy and safety in living systems. Benzoxazole and its derivatives represent a critical class of heterocyclic compounds, lauded for their versatile therapeutic potential across numerous diseases, including cancer, inflammation, and microbial infections.[1][2][3][4][5] Their structural backbone is a recurring motif in many biologically active agents, making them a focal point of modern medicinal chemistry.[6][7][8]
However, the promising results from a 96-well plate—potent cytotoxicity against a cancer cell line or potent inhibition of a key enzyme—are merely the first step. The controlled environment of an in vitro assay cannot replicate the complex, dynamic physiology of a whole organism. Factors such as absorption, distribution, metabolism, excretion (ADME), and off-target effects can profoundly alter a compound's activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to logically and effectively validate promising in vitro results for benzoxazole drug candidates using robust in vivo models. We will explore the causality behind experimental choices, detail self-validating protocols, and establish a clear path for correlating benchtop data with preclinical outcomes, ensuring that only the most viable candidates advance.
Part 1: The Foundation - Rigorous In Vitro Characterization
The goal of the in vitro phase is to identify benzoxazole candidates with potent and selective activity against a specific biological target or disease phenotype. This stage serves as a high-throughput filter, eliminating inactive compounds and prioritizing those with the highest potential for success.
Core In Vitro Assays for Anticancer Benzoxazoles
A primary application for novel benzoxazoles is in oncology.[1][6] The initial screening cascade for these candidates typically involves a battery of assays to determine their cytotoxic potential and preliminary mechanism of action.
-
Antiproliferative and Cytotoxicity Assays: These assays are the workhorses of early cancer drug discovery. They measure the ability of a compound to inhibit cell growth or kill cancer cells directly.
-
MTT/SRB Assays: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) are colorimetric methods used to determine cell viability after treatment with the drug candidate.[9][10] They are used to calculate the IC50 (Half-maximal Inhibitory Concentration) , which is the concentration of the drug required to inhibit the biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.[10][11]
-
Growth Inhibition Metrics (GI50/GR50): While IC50 is widely used, metrics like GI50 (concentration for 50% growth inhibition) and GR50 (concentration for 50% reduction in growth rate) can provide more nuanced data, especially when a compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells).[12][13]
-
-
Mechanism of Action (MoA) Elucidation: Once a compound shows potent cytotoxicity, the next crucial step is to understand how it works. This provides a rational basis for its continued development.
-
Enzyme Inhibition Assays: Many benzoxazoles exert their anticancer effects by targeting specific enzymes crucial for tumor survival and proliferation. Key targets include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of this tyrosine kinase blocks angiogenesis, the process by which tumors form new blood vessels to get nutrients.[9][14]
-
Tyrosine Kinases: This broad family of enzymes is often dysregulated in cancer, and many benzoxazoles have been designed as inhibitors.[15]
-
Topoisomerase II: These enzymes are critical for DNA replication in rapidly dividing cancer cells.
-
CYP1A1: Some benzoxazoles act as prodrugs, with their active metabolites being potent agonists of the aryl hydrocarbon receptor (AhR), which in turn induces expression of the CYP1A1 enzyme and leads to anticancer activity.[16]
-
-
Apoptosis Assays: It is essential to determine if the drug candidate induces programmed cell death (apoptosis). This is often a desired outcome for an anticancer agent.
-
Experimental Protocol: General Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well.[2][6][9] Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against drug concentration and use non-linear regression to calculate the IC50 value.
Data Interpretation and Candidate Selection
The primary output from this stage is a ranked list of compounds based on potency and selectivity. A strong candidate will exhibit a low IC50 value against cancer cells and a significantly higher IC50 value against normal, non-cancerous cell lines (e.g., L929), indicating a favorable therapeutic window.[18]
| Compound ID | Target/MoA | IC50 MCF-7 (Breast Cancer) [µM] | IC50 A549 (Lung Cancer) [µM] | IC50 L929 (Normal Fibroblast) [µM] | Selectivity Index (L929/MCF-7) |
| BZOX-01 | VEGFR-2 Inhibitor | 0.5 | 0.8 | 25.0 | 50.0 |
| BZOX-02 | Topoisomerase II | 2.1 | 3.5 | 30.0 | 14.3 |
| BZOX-03 | Unknown | 15.6 | 22.1 | 45.0 | 2.9 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 1.5 | 1.9 |
Table 1: Hypothetical in vitro screening data for benzoxazole candidates. BZOX-01 shows the most promise due to its high potency and excellent selectivity.
Caption: Workflow for in vitro screening and selection of benzoxazole candidates.
Part 2: The Crucial Transition to In Vivo Models
In vitro success does not guarantee in vivo efficacy. The transition to animal models is a critical step to evaluate a drug's performance within a complex biological system. This is where we assess not only if the drug can reach its target and shrink a tumor, but also if it does so at a tolerable dose.
Rationale for In Vivo Studies
Animal models are indispensable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate.
-
Pharmacokinetics (PK): What the body does to the drug (ADME). PK studies determine a compound's bioavailability, half-life, and exposure levels in plasma and target tissues.
-
Pharmacodynamics (PD): What the drug does to the body. PD studies measure the biological effect of the drug, such as tumor growth inhibition, in relation to its concentration at the target site.
Selecting the Appropriate In Vivo Model
The choice of animal model is dictated by the therapeutic indication of the benzoxazole candidate.
-
Oncology - The Xenograft Model: The most common preclinical model for cancer is the xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or SCID mice).[19][20] For example, if BZOX-01 was highly effective against MCF-7 cells in vitro, an MCF-7 xenograft model would be the logical choice to validate this finding in vivo.
-
Inflammation Models: For benzoxazoles designed as anti-inflammatory agents, models like carrageenan-induced paw edema in rats are standard.[21] Efficacy is measured by the reduction in swelling compared to a control group.
-
Dermatological Models: For indications like psoriasis, the imiquimod-induced psoriasis-like dermatitis mouse model is widely used.[3][22] Efficacy is scored using the Psoriasis Area and Severity Index (PASI), which measures redness, thickness, and scaling.[22]
Caption: Decision tree for selecting an appropriate in vivo model.
Part 3: Forging the Link - The In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that connects an in vitro property of a drug with its in vivo response.[23][24][25] For oncology drugs, the goal is often to establish a relationship between the in vitro potency (IC50) and the in vivo efficacy, typically measured as Tumor Growth Inhibition (TGI).[19][20]
Establishing a robust IVIVC is a cornerstone of modern drug development, as it can serve as a surrogate for some bioequivalence studies and help set meaningful quality control specifications.[25][26]
Key Components of an IVIVC for Anticancer Benzoxazoles
A successful correlation requires integrating three key datasets:
-
In Vitro Potency: The IC50 value against the specific cancer cell line.
-
In Vivo Pharmacokinetics (PK): The concentration of the free (unbound) drug in the plasma over time after dosing in the animal model. This is often summarized as the Area Under the Curve (AUC).
-
In Vivo Efficacy (PD): The degree of tumor growth inhibition (TGI) observed at a given dose.
Semi-mechanistic models demonstrate that for tumor stasis (where tumor growth is halted), the drug exposure in the body must sufficiently exceed the in vitro potency metric.[19] In simpler terms, the average free plasma concentration of the drug should be maintained at or above its IC50 value for a significant period.
Experimental Protocol: In Vivo Efficacy (Tumor Xenograft Model)
This protocol outlines a standard efficacy study for an anticancer benzoxazole candidate.
-
Animal Acclimatization: House immunocompromised mice (e.g., female athymic nude, 6-8 weeks old) in a pathogen-free environment for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MCF-7) in a suitable medium (e.g., Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).
-
Treatment Administration: Administer the benzoxazole candidate (e.g., BZOX-01) and controls via the intended clinical route (e.g., oral gavage) at one or more dose levels. Dosing is typically performed daily for 14-21 days.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.
-
PK/PD Analysis: At designated time points, collect blood samples to determine the plasma concentration of the drug and calculate key PK parameters like AUC. Correlate these exposure levels with the observed TGI.
Correlating the Data: From Bench to Bedside Prediction
By integrating the data, we can now build a complete picture of our lead candidate. BZOX-01, which was potent and selective in vitro, can now be evaluated for its in vivo performance.
| Compound ID | In Vitro IC50 (MCF-7) [µM] | In Vivo Dose (mg/kg, oral) | In Vivo TGI (%) | Correlation Assessment |
| BZOX-01 | 0.5 | 25 | 85 | Strong Correlation: High in vitro potency translates to high in vivo efficacy at a well-tolerated dose. |
| BZOX-02 | 2.1 | 50 | 40 | Moderate Correlation: Requires a higher dose to achieve moderate efficacy, possibly due to poor PK properties. |
| BZOX-03 | 15.6 | 100 | 15 | Poor Correlation: Low in vitro potency is confirmed by poor in vivo efficacy, even at a high dose. |
Table 2: Example of an In Vitro-In Vivo Correlation for benzoxazole candidates in an MCF-7 xenograft model. BZOX-01 is validated as the lead candidate.
Caption: The relationship between in vitro data, PK/PD modeling, and in vivo validation.
Conclusion: A Self-Validating System for Drug Development
The successful translation of an in vitro discovery to an in vivo lead candidate is not a matter of chance, but the result of a systematic and logical validation process. For benzoxazole drug candidates, this journey begins with comprehensive in vitro screening to identify compounds with high potency and selectivity. This is followed by the selection of a clinically relevant in vivo model to assess the compound's performance in a complex physiological environment.
The ultimate goal is to establish a strong in vitro-in vivo correlation, demonstrating that the initial promise observed in cell culture translates to meaningful efficacy in a preclinical model. This multi-step, self-validating system ensures that resources are focused on candidates with the highest probability of success, de-risks the development pathway, and builds a solid foundation for the subsequent challenges of clinical trials. By rigorously bridging the gap between the benchtop and preclinical studies, we can more effectively unlock the therapeutic potential of the versatile benzoxazole scaffold.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-1,3-benzoxazole-6-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Amino-1,3-benzoxazole-6-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical protocols involved.
Hazard Identification and Risk Assessment: Understanding the Compound
| Hazard Class | GHS Hazard Code | Description | Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] | The molecule's structure can interfere with critical biological processes upon absorption. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] | The acidic nature of the carboxylic acid group and the reactivity of the amino group can cause local inflammation upon contact with skin. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | The compound can cause significant irritation and potential damage to the delicate tissues of the eye. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] | Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract. |
Given these hazards, this compound must be treated as a hazardous waste. Improper disposal, such as sewering, is strictly prohibited as it can introduce toxic and persistent chemicals into waterways.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the risk assessment, the following PPE is mandatory when handling 2-Amino-1,3-benzoxazole-6-carboxylic acid, particularly during disposal operations where the potential for exposure is high.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3] A face shield may be required if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling generates dust.[2]
The rationale for this level of protection is to create a complete barrier against all potential routes of exposure: dermal, ocular, and inhalation.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill management plan is essential.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Don PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with a plastic sheet or tarp to minimize the spread of dust.[6]
-
Clean-Up:
-
Use dry cleanup procedures; do not use water to wash down the area as this can spread contamination.[2]
-
Carefully sweep or vacuum the material. Use a vacuum cleaner equipped with a HEPA filter. Avoid actions that generate dust.[3]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, contaminated PPE) into a designated, leak-proof, and sealable container for hazardous waste.
-
-
Decontaminate: Thoroughly clean the spill area with soap and water, and collect the cleaning water as hazardous waste.
-
Label and Dispose: Clearly label the waste container with "Hazardous Waste" and the chemical name. Dispose of it according to the procedures outlined in Section 5.
Waste Collection and Storage: Ensuring Containment and Compliance
Proper collection and storage of chemical waste are critical to maintaining a safe laboratory environment and complying with regulations from bodies like the EPA and OSHA.[7]
Protocol for Waste Accumulation:
-
Designated Container: Collect all waste 2-Amino-1,3-benzoxazole-6-carboxylic acid (including contaminated materials) in a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a tightly fitting lid.[8]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Amino-1,3-benzoxazole-6-carboxylic acid"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container.
-
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent dangerous chemical reactions.[6]
-
Storage Area: The designated hazardous waste storage area should be secure, well-ventilated, and have secondary containment to control any potential leaks.[7][8] Keep containers closed at all times except when adding waste.
Final Disposal Procedures: The Path to Decommissioning
Disposal of 2-Amino-1,3-benzoxazole-6-carboxylic acid must be handled by a licensed and certified environmental waste management company. This is not a substance that can be neutralized and poured down the drain or thrown in the regular trash.
Decision-Making Flowchart for Disposal
Below is a flowchart illustrating the procedural logic for the disposal of this hazardous waste.
Caption: Disposal workflow for 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Primary Disposal Method: Incineration
The most appropriate and environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration.
-
Why Incineration? Incineration at a licensed hazardous waste facility ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The high temperatures and pollution control equipment (e.g., scrubbers) used in these facilities are designed to handle the potentially toxic combustion byproducts, such as nitrogen oxides, that can be released from nitrogen-containing organic compounds.[6]
Alternative Considerations (Use with Caution):
-
Chemical Treatment: While the carboxylic acid group suggests that neutralization might be possible, and the amino group could be targeted by other chemical reactions, these are not recommended as on-site disposal methods. The reaction products may still be hazardous, and such treatment requires extensive validation and may itself be considered a regulated form of hazardous waste treatment. Any such procedure should only be undertaken by specialists.
Final Steps:
-
Engage a Professional: Contract a certified hazardous waste disposal company. They will provide the necessary containers, labels, and documentation.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final destination ("cradle-to-grave"), as required by the EPA's Resource Conservation and Recovery Act (RCRA).
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. These records are essential for regulatory compliance and inspections.
By adhering to these rigorous protocols, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research operations.
References
- Apollo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid Safety Data Sheet.
- Apollo Scientific. (2022, May 16). 1,3-Benzoxazole-6-carboxylic acid Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Santa Cruz Biotechnology, Inc. (2016, February 6). SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Retrieved from Santa Cruz Biotechnology, Inc. website.
- AA Blocks. (2025, January 18). Safety Data Sheet - Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate.
- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- (2018, August 12).
- (n.d.).
- (2023, July 22).
- (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
- (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023, August 11).
- (n.d.).
- (n.d.).
- (n.d.).
- (2025, August 7).
- (n.d.).
- Lead Sciences. (n.d.). 2-Amino-1,3-benzoxazole-6-carbaldehyde.
- PubChem. (n.d.). 2-Amino-1,3-benzoxazole-6-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID AldrichCPR.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Rule.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1,3-benzoxazole-6-carboxylic acid
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Amino-1,3-benzoxazole-6-carboxylic acid (CAS No. 1311315-81-7). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested advice to ensure your safety and the integrity of your research. The following procedures are based on the known hazards of this compound and structurally similar molecules.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Amino-1,3-benzoxazole-6-carboxylic acid is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling 2-Amino-1,3-benzoxazole-6-carboxylic acid.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact which may cause irritation. The selection of glove material should be confirmed for compatibility.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved N95 or higher respirator is recommended. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][3] |
It is imperative to inspect all PPE for damage before each use and to properly remove and dispose of it after handling the chemical to prevent cross-contamination.[3]
Step-by-Step Handling and Personal Decontamination Protocol
Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the recommended procedure for handling 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Caption: Workflow for the safe handling of 2-Amino-1,3-benzoxazole-6-carboxylic acid.
Detailed Steps:
-
Preparation:
-
Handling:
-
Cleanup and Disposal:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Dispose of contaminated waste in a clearly labeled, sealed container in accordance with all federal, state, and local regulations.[2] This may involve incineration at an approved waste disposal plant.
-
Wash your hands thoroughly with soap and water after removing your gloves.[3]
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Conclusion: Fostering a Culture of Safety
The safe handling of 2-Amino-1,3-benzoxazole-6-carboxylic acid is not merely about following a set of rules but about cultivating a proactive safety culture. By understanding the hazards, consistently using the correct PPE, and adhering to established protocols, you protect yourself, your colleagues, and the integrity of your scientific endeavors.
References
- National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-benzoxazole-6-carboxylic acid. PubChem.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Enamine. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Safety Data Sheet.
- U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
- University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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- 1. 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
